Product packaging for Azane;chromium(Cat. No.:CAS No. 12053-27-9)

Azane;chromium

Cat. No.: B1143656
CAS No.: 12053-27-9
M. Wt: 117.89
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Description

Azane;chromium, also known as this compound, is a useful research compound. Its molecular formula is Cr2N and its molecular weight is 117.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2N B1143656 Azane;chromium CAS No. 12053-27-9

Properties

IUPAC Name

azane;chromium
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Cr.H3N/h;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRCWUQJZIWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.027 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Chromium nitride (Cr2N)
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CAS No.

12053-27-9
Record name Chromium nitride (Cr2N)
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Record name Dichromium nitride
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Chromium(III) Azane Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, characterization, and potential applications of chromium(III) azane (ammine) complexes. Chromium(III) coordination compounds have been foundational in the development of coordination chemistry, notably through Alfred Werner's Nobel Prize-winning work on ammine complexes of cobalt and chromium.[1] The inertness and unique electronic and magnetic properties of the Cr(III) center make these complexes subjects of continued interest for applications ranging from materials science to potential therapeutic and diagnostic agents in medicine.

Synthesis of Chromium(III) Azane Complexes

The synthesis of chromium(III) azane complexes typically involves the displacement of weakly coordinated ligands, such as water in hydrated chromium(III) salts, by ammonia (azane). The reactions often require heating to overcome the kinetic inertness of the Cr(III) d³ electronic configuration.

A common precursor is a hydrated chromium(III) salt like chromium(III) chloride or nitrate. The direct reaction in an aqueous ammonia solution often leads to the precipitation of chromium(III) hydroxide.[2] To favor the formation of the ammine complex, this precipitate can be redissolved and the solution boiled in the presence of excess ammonia.[2] Alternatively, syntheses can be performed in non-aqueous solvents like liquid ammonia.[3]

Logical Workflow for Synthesis and Characterization

The general process for creating and verifying a new chromium(III) azane complex follows a structured workflow from precursor selection to comprehensive characterization.

Synthesis_Workflow General Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Cr(III) Precursor (e.g., CrCl3·6H2O) Reaction Reaction (e.g., Heating, Reflux) Start->Reaction Ligand Azane Ligand Source (e.g., aq. NH3, liq. NH3) Ligand->Reaction Isolation Isolation (e.g., Precipitation, Cooling) Reaction->Isolation Purification Purification (e.g., Recrystallization, Washing) Isolation->Purification FinalProduct Purified Complex Purification->FinalProduct Spectroscopy Spectroscopic Analysis (UV-Vis, FT-IR) FinalProduct->Spectroscopy Structure Structural Analysis (X-ray Crystallography) FinalProduct->Structure Properties Property Measurement (Magnetic, Conductivity) FinalProduct->Properties DrugDev_Pathway Conceptual Path to Biomedical Application A Model Complex [Cr(NH3)6]3+ B Ligand Modification (Introduce Bioactivity/ Targeting Moiety) A->B C Synthesis of Novel Cr(III) Complex B->C D In Vitro Testing (Stability, Cytotoxicity, Target Binding) C->D E In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) D->E F Potential Therapeutic/ Diagnostic Agent E->F

References

Electronic structure of hexamminechromium(III) chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Structure of Hexamminechromium(III) Chloride

Introduction

Hexamminechromium(III) chloride, with the chemical formula [Cr(NH₃)₆]Cl₃, is a classic coordination compound that serves as a fundamental example for illustrating the principles of electronic structure in transition metal complexes. It consists of a central chromium(III) ion octahedrally coordinated to six ammonia (ammine) ligands, with three chloride ions acting as counter-ions. This complex is noted for its characteristic yellow color and its paramagnetic nature. Understanding its electronic structure is crucial for fields ranging from inorganic chemistry to materials science and has implications for catalysis and drug development where transition metal complexes play a vital role. This guide provides a detailed examination of its electronic structure through the lenses of Valence Bond Theory, Crystal Field Theory, and Molecular Orbital Theory, supported by experimental data and protocols.

Electronic Configuration of the Central Metal Ion

The central atom in the complex is chromium. A neutral chromium atom has the atomic number 24, with a ground-state electron configuration of [Ar] 3d⁵ 4s¹. In hexamminechromium(III) chloride, chromium exists in the +3 oxidation state. To achieve this, the atom loses three electrons—one from the 4s orbital and two from the 3d orbitals. This results in the Cr³⁺ ion having an electron configuration of [Ar] 3d³ .[1][2] The three electrons in the 3d orbitals are key to understanding the complex's bonding, magnetic properties, and spectroscopic behavior.

Theoretical Frameworks for Bonding and Electronic Structure

The electronic structure of [Cr(NH₃)₆]³⁺ can be described by several theoretical models, each offering a different level of insight.

Valence Bond Theory (VBT)

Valence Bond Theory describes the formation of coordinate covalent bonds through the hybridization of the central metal's atomic orbitals.

  • Hybridization: In the [Cr(NH₃)₆]³⁺ ion, the Cr³⁺ ion (3d³) makes its vacant orbitals available for bonding with the six ammonia ligands. To accommodate the six lone pairs of electrons from the ammonia molecules, the chromium ion utilizes two of its 3d orbitals, one 4s orbital, and three 4p orbitals. These orbitals hybridize to form six equivalent d²sp³ hybrid orbitals .[1][3]

  • Geometry: The six d²sp³ hybrid orbitals are arranged in an octahedral geometry around the central chromium ion, minimizing ligand-ligand repulsion. Each ammonia ligand donates a lone pair of electrons to one of these hybrid orbitals, forming six Cr-N sigma bonds.[3][4]

  • Magnetic Properties: The three original 3d electrons of the Cr³⁺ ion remain in the unhybridized 3d orbitals. According to Hund's rule, they occupy separate orbitals with parallel spins. Because these electrons are unpaired, VBT correctly predicts that the complex is paramagnetic .[1][2]

Crystal Field Theory (CFT)

Crystal Field Theory provides a more detailed understanding of the d-orbital energies and the resulting spectroscopic and magnetic properties. CFT treats the ligands as point negative charges that create an electrostatic "crystal field" around the central metal ion.

  • d-Orbital Splitting: In an octahedral field, the five degenerate d-orbitals of the Cr³⁺ ion are split into two distinct energy levels. The dₓ²-y² and d₂² orbitals (the e₉ set), which point directly towards the incoming ligands, are destabilized and move to a higher energy level. The dₓᵧ, dₓ₂, and dᵧ₂ orbitals (the t₂₉ set), which are located between the axes, are stabilized and move to a lower energy level.[5][6] The energy difference between these two sets is the crystal field splitting energy, Δₒ (or 10Dq).

  • Electron Configuration: The three 3d electrons of Cr³⁺ will occupy the lowest available energy levels. Following the Aufbau principle and Hund's rule, all three electrons will singly occupy the lower-energy t₂₉ orbitals. The resulting electronic configuration is t₂₉³ e₉⁰ . Since there is no need to pair electrons, this configuration is unambiguous regardless of whether ammonia is a strong or weak field ligand in this context.

  • Spectroscopic and Magnetic Properties: The presence of three unpaired electrons in the t₂₉ orbitals confirms that the complex is paramagnetic.[2][4] The absorption of light can promote an electron from the t₂₉ level to the e₉ level, which gives rise to the compound's color. The energy of the absorbed light corresponds to the value of Δₒ.

Ligand Field and Molecular Orbital Theory (LFT/MOT)

Molecular Orbital Theory offers the most comprehensive description by considering the covalent nature of the metal-ligand bond. It involves the combination of metal atomic orbitals and ligand group orbitals to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals.

  • Sigma (σ) Bonding: The six lone-pair orbitals from the ammonia ligands (with a₁₉ + t₁ᵤ + e₉ symmetry) combine with the metal orbitals of matching symmetry (4s-a₁₉, 4p-t₁ᵤ, and 3d(e₉)). This interaction forms six bonding molecular orbitals (σ) and six anti-bonding molecular orbitals (σ*). The twelve electrons from the six ammonia ligands fill the six bonding MOs.

  • Non-Bonding Orbitals: The metal's t₂₉ orbitals (dₓᵧ, dₓ₂, dᵧ₂) do not have the correct symmetry to overlap with the ligand σ-orbitals. Therefore, they remain largely non-bonding in a pure σ-bonding framework.[7][8]

  • Electronic Configuration and Δₒ: The three 3d electrons of Cr³⁺ reside in these non-bonding t₂₉ orbitals. The higher-energy e₉* anti-bonding orbitals (formed from the metal e₉ set) remain unoccupied. In the context of MOT, the crystal field splitting energy, Δₒ , is the energy gap between the non-bonding t₂₉ orbitals and the anti-bonding e₉* orbitals.[7][8] This model successfully explains the paramagnetism and the electronic transitions responsible for the compound's color.

Data Presentation

Quantitative experimental data confirms the theoretical models of the electronic structure of hexamminechromium(III) chloride.

Table 1: Spectroscopic Data
ParameterValueReference
Absorption Maxima (λₘₐₓ)465 nm (⁴A₂₉ → ⁴T₂₉)[9]
351 nm (⁴A₂₉ → ⁴T₁₉)[9]
Crystal Field Splitting (Δₒ)~21,500 cm⁻¹Calculated from λₘₐₓ

Note: Δₒ is calculated from the energy of the lowest energy spin-allowed transition (⁴A₂₉ → ⁴T₂₉). E = hc/λ.

Table 2: Magnetic Properties
ParameterValueReference
Number of Unpaired Electrons3[2][10]
Magnetic BehaviorParamagnetic[1][2][4]
Calculated Spin-Only Moment (μₛ)3.87 Bohr Magnetons (BM)[11]

Note: The spin-only magnetic moment is calculated using the formula μₛ = √[n(n+2)], where n is the number of unpaired electrons.

Table 3: Structural Parameters
ParameterValueReference
Coordination GeometryOctahedral[12][13]
Cr-N Bond Length2.064 Å[12]
N-Cr-N Bond Angle~90°[12][13]

Mandatory Visualizations

Logical Workflow of Bonding Theories

G cluster_0 Describing Electronic Structure of [Cr(NH3)6]Cl3 VBT Valence Bond Theory (VBT) CFT Crystal Field Theory (CFT) VBT->CFT Increasing Sophistication VBT_desc Describes: - d²sp³ Hybridization - Octahedral Geometry - Paramagnetism VBT->VBT_desc MOT Molecular Orbital Theory (MOT) CFT->MOT CFT_desc Explains: - d-orbital splitting (t₂g³, eg⁰) - Origin of Color (Δₒ) - Paramagnetism CFT->CFT_desc MOT_desc Provides: - Covalent Bond Picture - MO Diagram - Δₒ = t₂g to eg* gap MOT->MOT_desc

Caption: Progression of theories for the electronic structure.

Crystal Field d-Orbital Splitting Diagram

G cluster_0 d-Orbital Splitting in Octahedral Field for Cr³⁺ (d³) E Energy t2g {t2g| |  | } E->t2g eg eg t2g->eg  Δₒ free_ion free_ion->t2g free_ion->eg free_ion_label Free Cr³⁺ Ion (Degenerate 3d orbitals) e1 e2 e3 e_t2g_1 e_t2g_2 e_t2g_3

Caption: CFT diagram for a d³ ion in an octahedral field.

Simplified Molecular Orbital Diagram (σ-Bonding)

G cluster_0 Simplified MO Diagram for [Cr(NH₃)₆]³⁺ (σ-bonding) cluster_1 Cr³⁺ Atomic Orbitals cluster_2 6 NH₃ Ligand Group Orbitals cluster_3 Molecular Orbitals E Energy a1g_b a1g (σ) E->a1g_b metal_eg eg (dx²-y², dz²) eg_ab eg* (σ*) metal_eg->eg_ab eg_b eg (σ) metal_eg->eg_b metal_t2g t2g (dxy, dxz, dyz) t2g_nb t2g (non-bonding) metal_t2g->t2g_nb metal_a1g a1g (4s) metal_a1g->a1g_b metal_t1u t1u (4p) t1u_b t1u (σ) metal_t1u->t1u_b ligand_eg eg ligand_eg->eg_ab ligand_eg->eg_b ligand_a1g a1g ligand_a1g->a1g_b ligand_t1u t1u ligand_t1u->t1u_b t2g_nb->eg_ab Δₒ e1 e2 e3

Caption: MO energy levels for σ-bonding in the complex.

Experimental Protocols

Synthesis of Hexamminechromium(III) Chloride

A common laboratory synthesis involves the reaction of anhydrous chromium(III) chloride with liquid ammonia.[9]

  • Setup: A reaction vessel (e.g., a three-necked flask) is cooled in a dry ice/acetone bath to approximately -78 °C.

  • Ammonia Condensation: Gaseous ammonia is passed into the cooled flask, where it condenses into a liquid.

  • Reaction: Anhydrous chromium(III) chloride (CrCl₃) is slowly added to the liquid ammonia with stirring. The reaction is: CrCl₃(s) + 6NH₃(l) → [Cr(NH₃)₆]Cl₃(s)

  • Isolation: After the reaction is complete, the excess ammonia is allowed to evaporate slowly.

  • Purification: The resulting solid product, a yellow precipitate, is collected, washed with a suitable solvent like ethanol to remove any unreacted starting material, and dried.

UV-Visible Spectroscopy

This technique is used to measure the electronic transitions within the d-orbitals and to determine Δₒ.

  • Sample Preparation: A dilute solution of [Cr(NH₃)₆]Cl₃ is prepared by dissolving a precisely weighed amount of the complex in a suitable solvent, typically deionized water, in a volumetric flask.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the solvent is placed in the reference beam, and a matched cuvette containing the sample solution is placed in the sample beam.

  • Data Acquisition: The absorbance of the sample is scanned over a wavelength range of approximately 300-700 nm.

  • Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λₘₐₓ) corresponding to the d-d electronic transitions are identified. The value of Δₒ is then calculated from the energy of the lowest spin-allowed transition.[5][14]

Magnetic Susceptibility Measurement

The magnetic moment of the complex is determined by measuring its magnetic susceptibility, confirming its paramagnetic nature and the number of unpaired electrons. The Evans method, using NMR spectroscopy, is a common technique.

  • Sample Preparation: Two NMR tubes are prepared. One contains a solution of the paramagnetic sample ([Cr(NH₃)₆]Cl₃) in a suitable solvent (e.g., D₂O) with a small amount of an inert reference compound (e.g., tert-butanol). The second tube contains only the solvent and the reference compound.

  • Instrumentation: Both samples are analyzed using a high-resolution NMR spectrometer.

  • Data Acquisition: The ¹H NMR spectrum is recorded for both the reference-only and the sample-containing solutions.

  • Analysis: The chemical shift of the reference compound will be different in the two solutions due to the bulk magnetic susceptibility of the paramagnetic sample. The difference in chemical shift (Δδ) is used to calculate the molar magnetic susceptibility (χₘ) and subsequently the effective magnetic moment (μₑₒₒ) using standard equations that account for temperature and concentration.

Conclusion

The electronic structure of hexamminechromium(III) chloride is well-described by a combination of bonding theories. Valence Bond Theory provides a basic picture of d²sp³ hybridization and octahedral geometry. Crystal Field Theory offers a crucial understanding of the splitting of d-orbital energies, which successfully explains the complex's color and paramagnetic properties. Finally, Molecular Orbital Theory gives the most complete description, accounting for the covalent character of the Cr-N bonds and defining the crystal field splitting energy (Δₒ) as the gap between non-bonding and anti-bonding molecular orbitals. The theoretical models are strongly supported by experimental data from UV-Visible spectroscopy, magnetic susceptibility measurements, and X-ray crystallography, making [Cr(NH₃)₆]Cl₃ an exemplary model for the study of electronic structure in coordination chemistry.

References

Theoretical Deep Dive into Cr-N Bonding in Azane Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The coordination chemistry of chromium, particularly its bonding with nitrogen-donating ligands like ammonia (azane), is of paramount importance in various chemical and biological systems. A profound understanding of the nature of the chromium-nitrogen (Cr-N) bond is crucial for the rational design of novel catalysts, functional materials, and therapeutic agents. This technical guide provides a comprehensive theoretical investigation into the Cr-N bond in azane complexes, tailored for researchers, scientists, and professionals in drug development. We delve into the electronic structure, bonding characteristics, and spectroscopic properties of these complexes using state-of-the-art computational chemistry methods. This document summarizes key quantitative data, outlines detailed computational protocols, and presents visual representations of bonding concepts and workflows to facilitate a deeper understanding of these intricate systems.

Introduction: The Significance of the Cr-N Bond

Chromium complexes exhibit a wide range of applications, from industrial catalysis to their role as essential trace elements in human metabolism. The versatility of chromium chemistry is largely dictated by the nature of its coordination environment. Azane ligands, particularly ammonia and its substituted derivatives, form stable and well-characterized complexes with chromium in various oxidation states, most notably Cr(III). The Cr-N bond in these complexes is a classic example of a metal-ligand dative bond, where the nitrogen lone pair donates electron density to the vacant d-orbitals of the chromium center. However, a simple Lewis acid-base description is often insufficient to capture the nuances of this interaction, which can involve significant covalent and even subtle π-backbonding contributions.

Theoretical and computational chemistry provide an indispensable toolkit for dissecting the intricacies of the Cr-N bond. Methods such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and Natural Bond Orbital (NBO) analysis offer unparalleled insights into bond lengths, bond dissociation energies, vibrational frequencies, and the underlying electronic structure that dictates the reactivity and stability of these complexes.

Quantitative Analysis of Cr-N Bonding Parameters

A thorough understanding of the Cr-N bond necessitates the quantification of its key physical and energetic parameters. The following tables summarize representative theoretical and experimental data for various chromium-azane complexes, providing a basis for comparison and for understanding the influence of the ligand environment on the Cr-N bond.

ComplexOxidation StateCr-N Bond Length (Å) (Method)Reference
[Cr(NH₃)₆]³⁺Cr(III)2.0644 (25) (X-ray)[1]
[Cr(NH₃)₆]³⁺Cr(III)2.07 (ab initio)[2]
Cr⁺(NH₃)Cr(I)Not explicitly stated, but studied computationally[3][4]
Cr(N(piCy)₃)Cr(II)2.094(2) (X-ray), 2.14 (CASSCF)

Table 1: Representative Cr-N Bond Lengths in Azane Complexes.

ComplexPropertyCalculated Value (Method)Reference
Cr⁺(NH₃)₁₋₆N-H Stretching Frequencies2950-3600 cm⁻¹ (M11L/6-311++G(3df,3pd))[3][4]
[Cr(saccharide)(8-hydroxyquinoline)]Vibrational AssignmentsDFT/B3LYP/TZP[4]

Table 2: Vibrational Frequencies Associated with Cr-N Azane Complexes.

Theoretical and Computational Methodologies

The accurate theoretical description of transition metal complexes like those of chromium requires a careful selection of computational methods and parameters. This section provides a detailed overview of the key theoretical approaches and their practical implementation for the study of Cr-N bonding.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost.

Protocol for DFT Calculations of Cr-Azane Complexes:

  • Model Construction: The initial 3D coordinates of the chromium-azane complex can be built using molecular modeling software such as GaussView[2].

  • Functional Selection: The choice of the exchange-correlation functional is critical. For transition metal complexes, hybrid functionals often provide good results. The B3LYP functional is a widely used and well-validated choice[4]. Other modern functionals, such as those from the M06 family or range-separated hybrids, may also be suitable.

  • Basis Set Selection: A basis set of at least double-zeta quality with polarization functions is recommended for all atoms. For more accurate calculations, a triple-zeta basis set, such as the Triple-zeta (TZP) basis set, is preferable[4]. For chromium, effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.

  • Geometry Optimization: The molecular geometry of the complex should be fully optimized to find the minimum energy structure. This is typically done using gradient-based optimization algorithms.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies, including the Cr-N stretching modes.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties, such as molecular orbital energies, atomic charges, and bond orders, can be calculated.

Complete Active Space Self-Consistent Field (CASSCF)

For systems with significant static correlation, such as in cases of near-degeneracy of electronic states, a multiconfigurational method like CASSCF is necessary.

Protocol for CASSCF Calculations of Cr-Azane Complexes:

  • Active Space Selection: This is the most critical step in a CASSCF calculation. The active space should include the orbitals and electrons that are most important for the chemical process or property being studied. For Cr(III)-azane complexes, a minimal active space would typically include the Cr 3d orbitals and the corresponding electrons (a (3,5) active space for a d³ ion in a simplified picture). For a more accurate description of the Cr-N bond, the active space should be expanded to include the nitrogen lone pair orbitals involved in the σ-donation and potentially the corresponding antibonding orbitals.

  • Orbital Optimization: The CASSCF procedure variationally optimizes both the molecular orbitals and the coefficients of the configuration interaction (CI) expansion within the active space.

  • State-Averaging: If multiple electronic states are of interest (e.g., ground and excited states), a state-averaged CASSCF calculation can be performed to obtain a balanced description of all states.

  • Dynamic Correlation: CASSCF primarily accounts for static correlation. To include dynamic correlation, a second-order perturbation theory correction, such as CASPT2 or NEVPT2, is typically applied to the CASSCF wavefunction.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into a set of localized bonds, lone pairs, and antibonds, closely resembling a Lewis structure.

Protocol for NBO Analysis of the Cr-N Bond:

  • Wavefunction Generation: Perform a DFT or other suitable quantum chemical calculation and save the resulting wavefunction information.

  • NBO Program Execution: Use a standalone NBO program or the NBO capabilities integrated into many quantum chemistry software packages to analyze the saved wavefunction.

  • Analysis of NBO Output:

    • Natural Atomic Charges: Examine the charges on the chromium and nitrogen atoms to understand the degree of charge transfer in the Cr-N bond.

    • NBOs: Visualize the Cr-N bonding orbital to confirm its dative nature (i.e., primarily composed of the nitrogen lone pair).

    • Second-Order Perturbation Theory Analysis: This is a key feature of NBO analysis. It quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For the Cr-N bond, the most important interaction is the donation from the nitrogen lone pair (LP(N)) to the vacant d-orbitals of chromium (LP*(Cr)). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the strength of the dative bond.

Visualizing Bonding and Computational Workflows

Graphical representations are invaluable for understanding complex theoretical concepts and computational procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the theoretical investigation of Cr-N bonding.

G cluster_Cr Cr(III) Atomic Orbitals cluster_N Azane Ligand Orbitals cluster_MO Molecular Orbitals Cr_d 3d sigma_bonding σ (bonding) Cr_d->sigma_bonding sigma_antibonding σ* (antibonding) Cr_d->sigma_antibonding non_bonding t2g (non-bonding) Cr_d->non_bonding N_lp N lone pair (σ) N_lp->sigma_bonding N_lp->sigma_antibonding

Figure 1: Simplified MO diagram for σ-bonding in a Cr-N bond.

G start Define Cr-Azane Complex dft DFT Calculation (Geometry Optimization & Frequencies) start->dft casscf CASSCF Calculation (Active Space Selection) start->casscf nbo NBO Analysis dft->nbo properties Analyze Bonding Properties: - Bond Lengths - Vibrational Frequencies - Bond Dissociation Energies dft->properties casscf->properties nbo_analysis Analyze NBO Output: - Natural Charges - Donor-Acceptor Interactions (E(2)) nbo->nbo_analysis

Figure 2: Computational workflow for investigating Cr-N bonding.

G NBO_donor Donor NBO Nitrogen Lone Pair (LP_N) Interaction E(2) Stabilization Energy NBO_donor->Interaction Donation NBO_acceptor Acceptor NBO Chromium Vacant d-orbital (LP*_Cr) Interaction->NBO_acceptor Acceptance

References

Spectroscopic Analysis of Chromium(II) Azane Coordination Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) coordination compounds, particularly those with azane (ammonia, NH₃) ligands, are fascinating subjects of study due to the d⁴ electron configuration of the Cr(II) ion. This configuration often leads to interesting magnetic and spectroscopic properties, largely governed by the Jahn-Teller effect. However, it is important to note that chromium(II) complexes are generally susceptible to oxidation, making their synthesis and characterization challenging. Consequently, detailed spectroscopic data for simple chromium(II) azane complexes are less abundant in the literature compared to their robust chromium(III) counterparts. This guide provides a comprehensive overview of the theoretical basis for the spectroscopic analysis of these compounds, supplemented with generalized experimental protocols and illustrative data.

Electronic Spectroscopy (UV-Vis)

The electronic spectrum of a high-spin octahedral chromium(II) complex, such as the theoretical hexaamminechromium(II) ion, [Cr(NH₃)₆]²⁺, is expected to be dominated by a single, broad, spin-allowed d-d transition.

Theoretical Background

In an octahedral ligand field, the five d-orbitals of the chromium(II) ion (d⁴) split into a lower-energy t₂g triplet and a higher-energy e_g doublet. For a high-spin configuration, the electrons are arranged as (t₂g)³(e_g)¹. The ground electronic state is ⁵E_g. The only spin-allowed electronic transition is the promotion of an electron from the t₂g set to the e_g set, resulting in an excited state with the configuration (t₂g)²(e_g)², which has ⁵T₂g symmetry.

Therefore, a single absorption band corresponding to the ⁵E_g → ⁵T₂g transition is predicted. However, because both the ground state (unevenly occupied e_g orbitals) and the excited state (unevenly occupied t₂g and e_g orbitals) are electronically degenerate, they are subject to significant Jahn-Teller distortion. This distortion lifts the degeneracy of the orbitals and the electronic states, often resulting in a broadening or splitting of the absorption band. The observed spectrum is typically a broad, asymmetric band in the visible or near-infrared region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for confirming the coordination of ammonia to the chromium(II) center and for assessing the overall structure of the complex. The key vibrational modes to consider are those involving the N-H and Cr-N bonds.

Key Vibrational Modes

Upon coordination, the vibrational frequencies of the ammonia ligand are altered. The following table summarizes the expected shifts in the primary vibrational modes of the ammine ligands upon coordination to a metal ion like Cr(II).

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Free NH₃)Expected Shift upon CoordinationCoordinated Ammine Range (cm⁻¹)
N-H Symmetric Stretch~3336Shift to lower frequency3100 - 3300
N-H Asymmetric Stretch~3414Shift to lower frequency3200 - 3400
N-H Symmetric Bend~950Shift to higher frequency1150 - 1350
N-H Asymmetric Bend~1627No significant, consistent shift~1600
NH₃ Rocking~600-800Shift to higher frequency700 - 900
Cr-N StretchNot applicableAppears upon complexation300 - 500

Note: These are approximate ranges and can vary depending on the specific complex, its counter-ions, and the physical state of the sample.

The lowering of the N-H stretching frequencies is indicative of the weakening of the N-H bonds as electron density is drawn towards the metal center. Conversely, the increase in the bending and rocking frequencies is a consequence of the restricted motion of the ammonia molecule upon coordination. The appearance of a new band in the far-IR region, attributable to the Cr-N stretching vibration, is direct evidence of the formation of the coordination complex.

Magnetic Susceptibility

Magnetic susceptibility measurements are crucial for determining the electronic ground state of the chromium(II) center.

Theoretical Basis

A chromium(II) ion has a d⁴ electron configuration. In an octahedral field, this can result in two possible spin states:

  • High-spin: With four unpaired electrons (one in the e_g set), the spin-only magnetic moment (μ_so) is calculated as: μ_so = √[n(n+2)] = √[4(4+2)] = √24 ≈ 4.90 Bohr Magnetons (B.M.)

  • Low-spin: With two unpaired electrons (all in the t₂g set), the spin-only magnetic moment is: μ_so = √[n(n+2)] = √[2(2+2)] = √8 ≈ 2.83 B.M.

Ammonia is a relatively strong-field ligand, but for Cr(II), the pairing energy is typically high enough that its hexaammine complex is expected to be high-spin. Experimental measurements of the magnetic moment can definitively confirm this.

Illustrative Magnetic Data

Complex Ion (Theoretical)Spin StateNumber of Unpaired Electrons (n)Calculated Spin-Only Magnetic Moment (μ_so) (B.M.)
[Cr(NH₃)₆]²⁺High-spin4~4.90

Experimental Protocols

Important Note: Chromium(II) compounds are highly sensitive to air and moisture, readily oxidizing to chromium(III). All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. All solvents must be rigorously deoxygenated and dried.

A. Generalized Synthesis of a Chromium(II) Ammine Complex

This protocol is a generalized procedure and may require optimization.

  • Preparation of a Cr(II) Salt Solution: Start with a hydrated chromium(II) salt, such as chromium(II) chloride hydrate (CrCl₂·4H₂O). Dissolve the salt in a deoxygenated solvent like water or ethanol under a positive pressure of inert gas.

  • Ligand Addition: Cool the Cr(II) salt solution in an ice bath. Slowly add a stoichiometric amount (or a slight excess) of concentrated aqueous ammonia or anhydrous liquid ammonia (condensed at low temperature) to the solution with vigorous stirring. The ammine complex will precipitate out of the solution.

  • Isolation and Purification: Isolate the precipitate by filtration under inert atmosphere. Wash the product with a deoxygenated solvent (e.g., ethanol, then diethyl ether) to remove any unreacted starting materials and water.

  • Drying: Dry the final product under high vacuum to remove all traces of solvent.

  • Storage: Store the complex in a sealed container under an inert atmosphere, away from light, heat, and moisture.

B. UV-Vis Spectroscopic Analysis

  • Sample Preparation: In a glovebox or under a stream of inert gas, prepare a solution of the chromium(II) ammine complex of a known concentration using a deoxygenated solvent. The solvent should not absorb in the region of interest.

  • Cuvette Loading: Transfer the solution to a quartz cuvette equipped with a septum or a screw cap to maintain an inert atmosphere.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 350-1000 nm.

  • Analysis: Identify the absorption maximum (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

C. Infrared (IR) Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a mull (e.g., with Nujol or Fluorolube) or as a KBr pellet. All sample preparation should be performed in a dry, inert atmosphere (glovebox).

  • Data Acquisition: Record the IR spectrum over the range of 4000-200 cm⁻¹ to observe both ligand and metal-ligand vibrations. A background spectrum of the mulling agent or KBr should be taken and subtracted from the sample spectrum.

  • Analysis: Assign the observed vibrational bands to their respective modes (N-H stretch, N-H bend, NH₃ rock, Cr-N stretch).

D. Magnetic Susceptibility Measurement

  • Instrumentation: A Gouy balance, Evans NMR method, or a SQUID magnetometer can be used.

  • Sample Preparation: A precisely weighed sample of the pure complex is required. For the Gouy balance method, the sample is packed uniformly into a sample tube of a known length and cross-sectional area.

  • Measurement: The measurement is taken in the presence and absence of a magnetic field.

  • Calculation: The mass susceptibility (χ_g) is calculated and then converted to the molar susceptibility (χ_m). A diamagnetic correction is applied to account for the diamagnetism of the atoms in the complex. The effective magnetic moment (μ_eff) is then calculated from the corrected molar susceptibility.

Visualizations

d_orbital_splitting cluster_free_ion Free Cr(II) Ion d_orbitals d-orbitals (degenerate) eg e_g (dx²-y², dz²) d_orbitals->eg Destabilized t2g t₂g (dxy, dxz, dyz) d_orbitals->t2g Stabilized workflow start Synthesis of Cr(II) Ammine Complex (Inert Atmosphere) uv_vis UV-Vis Spectroscopy start->uv_vis ir IR Spectroscopy start->ir mag Magnetic Susceptibility start->mag analysis Data Analysis and Structural Elucidation uv_vis->analysis ir->analysis mag->analysis

Unveiling Solvent Effects: A Technical Guide to Solvatochromism in Mixed Azane-Aqua Chromium(III) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of solvatochromism in chromium(III) complexes featuring a mixed coordination sphere of azane (ammonia) and aqua (water) ligands. Understanding the influence of the solvent environment on the electronic properties of these metal complexes is crucial for applications ranging from the design of novel sensors and indicators to tuning the photochemical and photophysical properties of chromium-based therapeutic agents. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and a summary of available spectroscopic data.

Introduction to Solvatochromism in Chromium(III) Complexes

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule or ion. In the case of chromium(III) complexes, which are characterized by their d-d electronic transitions, the surrounding solvent molecules can interact with the complex, thereby altering the energy of these transitions and leading to a shift in the absorption maxima (ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

λmax\lambda{max}λmax​
) in the UV-visible spectrum.

The mixed azane-aqua chromium(III) series, with the general formula [Cr(NH₃)ₓ(H₂O)₆₋ₓ]³⁺ (where x = 0 to 6), provides a fascinating platform to study the systematic effects of ligand substitution and solvent interactions on spectroscopic properties. The varying ratio of ammonia to water ligands modulates the ligand field strength around the Cr(III) center, and the interaction of these complexes with different solvents offers insights into the nature of the solute-solvent interactions.

Theoretical Background

The solvatochromic shifts observed in these complexes are primarily governed by the principles of ligand field theory and the nature of solute-solvent interactions. The d-orbitals of the chromium(III) ion, which are degenerate in the free ion, are split into different energy levels by the electrostatic field of the surrounding ligands. The energy difference between these levels, denoted as 10Dq or Δo for octahedral complexes, corresponds to the energy of the absorbed photons in d-d transitions.

Solvent molecules can influence this energy gap in several ways:

  • Direct Coordination: In solution, solvent molecules can sometimes displace the coordinated ligands, leading to a change in the coordination sphere and a significant spectral shift.

  • Outer-Sphere Interactions: More commonly, the solvent molecules in the outer coordination sphere interact with the complex through hydrogen bonding, dipole-dipole interactions, or van der Waals forces. These interactions can subtly alter the electronic distribution within the complex and, consequently, the energy of the d-d transitions.

The relationship between solvent properties and the observed spectral shifts can often be rationalized using empirical solvent polarity scales, such as the Kamlet-Taft parameters (

α\alphaα
,
β\betaβ
, and
π\pi^*π∗
) or Reichardt's ET(30) scale.

Experimental Protocols

This section outlines the general experimental methodologies for the synthesis of mixed azane-aqua chromium(III) complexes and the investigation of their solvatochromic properties.

Synthesis of [Cr(NH₃)ₓ(H₂O)₆₋ₓ]³⁺ Complexes

The synthesis of the complete series of mixed azane-aqua chromium(III) complexes can be challenging due to the intricate control required over ligand substitution reactions. Generally, the synthesis starts from a readily available chromium(III) salt, such as chromium(III) chloride or nitrate.

General Synthetic Workflow:

G start Cr(III) salt (e.g., CrCl₃·6H₂O) step1 Reaction with NH₃(aq) or liquid NH₃ under controlled conditions (temperature, pH) start->step1 step2 Separation of products (e.g., ion-exchange chromatography) step1->step2 step3 Characterization of isolated complexes (e.g., UV-vis, IR, elemental analysis) step2->step3

Figure 1. General workflow for the synthesis and separation of mixed azane-aqua chromium(III) complexes.

Detailed Protocol for the Synthesis of --INVALID-LINK--₃ (a representative example):

  • Preparation of the Starting Material: A common starting material is [Cr(NH₃)₅Cl]Cl₂.

  • Aquation: The chloropentaamminechromium(III) chloride is dissolved in water and heated to facilitate the aquation of the chloride ligand, replacing it with a water molecule.

  • Purification: The resulting aquapentaamminechromium(III) complex can be purified by recrystallization. To obtain the nitrate salt, the chloride salt is treated with a silver nitrate solution to precipitate silver chloride, followed by filtration and crystallization of the nitrate salt from the filtrate.

Solvatochromic Measurements

The investigation of solvatochromism involves recording the UV-visible absorption spectra of the chromium complexes in a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Workflow for Solvatochromic Studies:

G prep Prepare stock solutions of the Cr(III) complex measurement Record UV-vis absorption spectra of the complex in each solvent prep->measurement solvents Select a range of pure, dry solvents solvents->measurement analysis Determine λmax and correlate with solvent parameters measurement->analysis

Figure 2. Workflow for the investigation of the solvatochromic behavior of chromium(III) complexes.

Detailed Protocol for UV-Visible Spectroscopic Measurements:

  • Solvent Selection: A series of spectrograde solvents should be chosen to cover a wide range of polarities and hydrogen-bonding properties. Examples include water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Sample Preparation: Prepare dilute solutions of the chromium(III) complex in each solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    λmax\lambda{max}λmax​
    to ensure adherence to the Beer-Lambert law.

  • Spectroscopic Measurement: Record the absorption spectrum of each solution using a dual-beam UV-visible spectrophotometer over a suitable wavelength range (typically 300-800 nm for chromium(III) complexes). Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    λmax\lambda{max}λmax​
    ) for the d-d transitions in each solvent.

Quantitative Data on Solvatochromism

ComplexLigand Field Transitionsngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
λmax\lambda{max}λmax​
(nm) in H₂O
Molar Absorptivity (ε) (M⁻¹cm⁻¹)
[Cr(H₂O)₆]³⁺⁴A₂g → ⁴T₂g57513
⁴A₂g → ⁴T₁g40815
[Cr(NH₃)₆]³⁺⁴A₂g → ⁴T₂g46558
⁴A₂g → ⁴T₁g35048

Table 1: UV-visible absorption data for hexaaquachromium(III) and hexaamminechromium(III) ions in aqueous solution.

The shift in ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

λmax\lambda{max}λmax​
to shorter wavelengths (higher energy) from the aqua to the ammine complex is a clear illustration of the spectrochemical series, where ammonia is a stronger field ligand than water.

Interpreting Solvatochromic Data: A Logical Framework

The analysis of solvatochromic data involves correlating the observed spectral shifts with the properties of the solvents. This can be visualized as a logical progression:

G data Observed λmax values in different solvents correlation Correlate λmax with solvent parameters data->correlation solvent_params Solvent Polarity Scales (e.g., Kamlet-Taft, E_T(30)) solvent_params->correlation interpretation Interpret the correlation to understand solute-solvent interactions correlation->interpretation mechanism Elucidate the solvatochromic mechanism (e.g., H-bonding, dipolar interactions) interpretation->mechanism

Figure 3. Logical framework for the interpretation of solvatochromic data.

A positive solvatochromism (bathochromic shift with increasing solvent polarity) suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, a negative solvatochromism (hypsochromic shift) indicates a more polar ground state. For chromium(III) complexes, the interactions are more complex, and shifts are often related to the hydrogen-bonding ability of the solvent, which can interact with the coordinated ammine and aqua ligands.

Conclusion and Future Directions

The study of solvatochromism in mixed azane-aqua chromium(III) complexes provides valuable insights into the intricate interplay of ligand field effects and solute-solvent interactions. While foundational data exists, a systematic and comprehensive investigation across the entire series in a wide array of solvents is still needed to develop a complete picture. Such studies would be invaluable for the rational design of chromium(III) complexes with tailored spectroscopic and photochemical properties for various applications in materials science and medicine. Future work should focus on the synthesis and purification of the complete [Cr(NH₃)ₓ(H₂O)₆₋ₓ]³⁺ series and the systematic measurement of their solvatochromic behavior, coupled with theoretical calculations to further elucidate the nature of the electronic transitions and solvent effects.

A Historical Perspective on the Development of Chromium Ammine Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of coordination chemistry is a pivotal chapter in the history of science, marking a fundamental shift in our understanding of chemical bonding and molecular structure. At the heart of this revolution lies the study of metal ammine complexes, with chromium ammines playing a crucial, albeit sometimes secondary, role to their cobalt analogues. This technical guide provides a historical perspective on the development of chromium ammine chemistry, detailing the key theories, seminal experiments, and the brilliant minds that unraveled the intricate architecture of these colorful compounds.

The Pre-Werner Era: Chains of Thought

Before the turn of the 20th century, the nature of metal-ammine complexes was a significant puzzle. The prevailing valence theories, successful in the burgeoning field of organic chemistry, could not adequately explain how a stable, saturated molecule like CrCl₃ could bind to multiple neutral ammonia molecules.

The most sophisticated pre-Werner model was the Blomstrand-Jørgensen chain theory .[1][2][3] Proposed by Christian Wilhelm Blomstrand and refined by the meticulous Danish chemist Sophus Mads Jørgensen, this theory posited that ammonia molecules could form chains, similar to hydrocarbons.[1][4] In this model, the metal was directly bonded to a limited number of atoms, consistent with its primary valence, and some anions were linked at the end of these ammonia chains, rendering them ionizable. Jørgensen's extensive and precise experimental work provided the very data that would eventually be reinterpreted to validate a competing theory.[3]

Alfred Werner's Revolution: A New Sphere of Chemistry

In 1893, a young Alfred Werner, at the age of just 26, proposed a revolutionary coordination theory that fundamentally reshaped inorganic chemistry.[2][5] His theory, for which he was awarded the Nobel Prize in Chemistry in 1913, was built on a few core postulates derived from studying cobalt and, to a lesser extent, chromium ammine complexes.[6][7]

Werner's Postulates:

  • Two Types of Valency: Metals exhibit a primary valency ( Hauptvalenz) and a secondary valency (Nebenvalenz).[2][5]

    • Primary Valency: This corresponds to the oxidation state of the central metal ion and is satisfied by anions. These bonds are ionizable.

    • Secondary Valency: This is the coordination number, a fixed number for a given metal ion, representing the number of ligands directly bound to the metal. These bonds are directional and non-ionizable.[2]

  • The Coordination Sphere: The central metal and the ligands satisfying its secondary valency form a distinct chemical entity, the "coordination sphere," which is typically written inside square brackets.[2]

  • Spatial Arrangement: The secondary valencies are directed towards fixed positions in space, resulting in a specific coordination geometry (e.g., octahedral, square planar).[2][8]

This model elegantly explained the existence of complex ions and their properties in solution. For a compound like hexaamminechromium(III) chloride, CrCl₃·6NH₃, Werner's theory proposed the structure [Cr(NH₃)₆]Cl₃, where the six ammonia molecules are in the coordination sphere and the three chloride ions are counter-ions.

Experimental Vindication of Werner's Theory

Werner's theory was not immediately accepted and was fiercely debated, particularly by Jørgensen. The validation of his ideas came from a series of simple yet ingenious experiments that systematically dismantled the chain theory.

Counting Ions: Conductivity and Precipitation

A key prediction of Werner's theory was that the number of free ions in solution would depend on how many anions were acting as counter-ions outside the coordination sphere. This could be tested by two primary methods:

  • Silver Nitrate Precipitation: By adding excess silver nitrate to a solution of a chromium ammine chloride, the number of free chloride ions could be determined by precipitating them as AgCl.[5]

  • Molar Conductivity Measurements: The electrical conductivity of a solution is proportional to the number and charge of the ions present. By measuring the molar conductivity, Werner and his collaborator Arturo Miolati could effectively "count" the number of ions produced when a complex salt was dissolved in water.[9]

The results from these experiments on a series of related complexes provided powerful evidence for the concept of the coordination sphere.

Historical Formulation Werner's Formulation Predicted Ions per Formula Unit Experimental Evidence (Molar Conductivity) Chloride Ions Precipitated
CrCl₃·6H₂O[Cr(H₂O)₆]Cl₃4 (1 cation, 3 anions)High (consistent with a 1:3 electrolyte)3
CrCl₃·5H₂O[Cr(H₂O)₅Cl]Cl₂·H₂O3 (1 cation, 2 anions)Medium (consistent with a 1:2 electrolyte)2
CrCl₃·4H₂O[Cr(H₂O)₄Cl₂]Cl·2H₂O2 (1 cation, 1 anion)Low (consistent with a 1:1 electrolyte)1

Table 1: Comparison of theoretical predictions and experimental results for chromium(III) chloride hydrates, which provided crucial support for Werner's coordination theory. This series, known as the hydrate isomers, was instrumental in establishing the concept of ligands being inside or outside the coordination sphere.[6]

The Decisive Evidence: Isomerism

The most compelling proof for Werner's theory, and the final blow to the chain theory, came from the study of isomers—compounds with the same chemical formula but different arrangements of atoms.[1] Werner's postulation of fixed, directional secondary valencies (i.e., specific geometries) predicted the existence of stereoisomers.

For an octahedral complex of the type [MA₄B₂], Werner's theory predicted two possible geometric isomers: a cis isomer, where the two B ligands are adjacent (at 90°), and a trans isomer, where they are opposite (at 180°). The Blomstrand-Jørgensen chain theory could not account for the existence of such isomers.[1][10] The isolation of two differently colored isomers of [Co(NH₃)₄Cl₂]Cl (a green trans form and a violet cis form) was a landmark achievement that strongly supported the octahedral geometry.[1][5]

Furthermore, Werner predicted that certain cis complexes lacking a plane of symmetry should be chiral and exist as a pair of non-superimposable mirror images (enantiomers), which could be resolved. His eventual resolution of such a complex, though a cobalt compound, cemented the acceptance of his theory.[11]

Werner_vs_Jorgensen cluster_Jorgensen Blomstrand-Jørgensen Chain Theory cluster_Werner Werner's Coordination Theory J_Compound CrCl₃·4NH₃ J_Structure Proposed Structure: Cr-Cl(NH₃-NH₃-Cl)  | Cl(NH₃-NH₃) J_Compound->J_Structure Interpretation J_Prediction Prediction: Only one form exists. Cannot explain isomerism. J_Structure->J_Prediction Leads to W_Compound [Cr(NH₃)₄Cl₂]Cl W_Structure Postulated Structure: Octahedral [Cr(NH₃)₄Cl₂]⁺ ion W_Compound->W_Structure Interpretation W_Prediction Prediction: Two geometric isomers exist (cis and trans). This is confirmed experimentally. W_Structure->W_Prediction Leads to

Key Experimental Protocols: A Glimpse into the Past

The preparative techniques of the late 19th and early 20th centuries relied on straightforward precipitation, crystallization, and filtration methods. The synthesis of Reinecke's salt, first reported in 1863, is a classic example of the era's inorganic preparations.[12][13]

Synthesis of Reinecke's Salt, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O

This procedure is based on the method described in Organic Syntheses.[14]

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered

Procedure:

  • In a large porcelain evaporating dish, 800 g (10.5 moles) of ammonium thiocyanate is gently heated.

  • The mass is stirred with a thermometer until the solid has partially melted and the temperature reaches 145–150 °C.[14]

  • An intimate mixture of 170 g (0.675 mole) of finely powdered ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate is prepared.

  • This mixture is added in small portions (10-12 g) to the molten ammonium thiocyanate with constant stirring.[14]

  • After several portions are added, a vigorous reaction occurs with the evolution of ammonia, and the temperature rises. The addition is continued at a rate that maintains the reaction.

  • Once the addition is complete, the molten, dark-red mass is allowed to cool and solidify.

  • The resulting solid mass is pulverized and then extracted with hot water (around 60°C). The mixture is filtered hot.[14]

  • The filtrate is cooled in a refrigerator overnight. Dark-red crystals of Reinecke's salt precipitate.

  • The crystals are collected by filtration, washed with cold water, and air-dried.[14]

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; melt_scn [label="Melt NH₄SCN\n(145-150 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dichromate [label="Add (NH₄)₂Cr₂O₇\n/ NH₄SCN mixture\nin portions", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Vigorous Reaction\n(NH₃ evolved)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool_solidify [label="Cool and Solidify\n(Dark Red Mass)", fillcolor="#F1F3F4", fontcolor="#202124"]; pulverize [label="Pulverize Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract with\nHot Water (~60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_hot [label="Hot Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallize [label="Cool Filtrate\n(Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Crystals\n(Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nReinecke's Salt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> melt_scn; melt_scn -> add_dichromate; add_dichromate -> reaction; reaction -> cool_solidify; cool_solidify -> pulverize; pulverize -> extract; extract -> filter_hot; filter_hot -> crystallize; crystallize -> collect; collect -> end; } dot Caption: Experimental workflow for the synthesis of Reinecke's salt.

Conclusion: The Lasting Legacy

The historical development of chromium ammine chemistry is intrinsically linked to the birth of modern coordination theory. The study of these and related cobalt compounds provided the critical experimental evidence needed to overthrow entrenched classical valence theories and establish a new, three-dimensional understanding of inorganic molecules. The concepts of coordination number, coordination sphere, and stereoisomerism, all validated through the study of these complexes, remain the foundational pillars of inorganic chemistry today. This history serves as a powerful illustration of the scientific method, where a revolutionary theory, backed by careful and systematic experimentation, triumphs over established dogma to forever change our perception of the molecular world.

References

A Technical Guide to the Coordination Chemistry of Chromium with Nitrogen Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the coordination chemistry of chromium with a diverse array of nitrogen-containing ligands. It covers the electronic structure, stereochemistry, spectroscopic and magnetic properties, and synthetic methodologies pertinent to this class of compounds, which are of significant interest in fields ranging from catalysis to medicinal chemistry.

Core Principles of Chromium Coordination

Chromium, a first-row transition metal, exhibits a rich coordination chemistry, primarily in the +2, +3, and +6 oxidation states, although other states like +5 are also known.[1][2] The most stable and extensively studied oxidation state is Cr(III), which has a d³ electronic configuration.[2] According to Hard-Soft Acid-Base (HSAB) theory, the Cr(III) ion is a hard Lewis acid, showing a preference for coordination with hard Lewis bases, including many nitrogen donor ligands like ammonia and primary amines.[3][4]

The coordination number and geometry of chromium complexes are influenced by the size and nature of the ligands and the oxidation state of the metal. Six-coordinate octahedral geometry is the most common, particularly for Cr(III).

Key Oxidation States and Electronic Configurations:

  • Chromium (II) (d⁴): Cr(II) complexes are potent reducing agents.[2] In an octahedral field, they can be either high-spin (t₂g³ eg¹, with four unpaired electrons) or low-spin (t₂g⁴ eg⁰, with two unpaired electrons), depending on the ligand field strength.[5] High-spin d⁴ octahedral complexes are susceptible to significant Jahn-Teller distortion.[6]

  • Chromium (III) (d³): This is the most stable oxidation state.[2] With a t₂g³ eg⁰ configuration in an octahedral field, it has three unpaired electrons, leading to characteristic paramagnetic behavior and distinct electronic spectra.

  • Chromium (V) (d¹): This higher oxidation state can be stabilized by strongly donating ligands, such as the nitrido (N³⁻) ligand.[7][8]

Common Nitrogen Donor Ligands

A vast range of nitrogen-containing molecules act as ligands for chromium, from simple monodentate to complex polydentate macrocyclic systems.

  • Monodentate Ligands: Ammonia (ammine), pyridine, and their derivatives.

  • Bidentate and Polydentate Ligands: Ethylenediamine (en), 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen), and Schiff bases. These ligands form stable chelate rings with the chromium center.[9]

  • Macrocyclic Ligands: Porphyrins, corroles, and tetraazamacrocycles like cyclam and cyclen provide a high degree of kinetic and thermodynamic stability to the resulting chromium complexes.[7][10]

  • Anionic N-Donor Ligands: Amido (NR₂⁻), imido (NR²⁻), and nitrido (N³⁻) ligands can form strong, multiple bonds with the chromium center, stabilizing higher oxidation states.[11]

Spectroscopic Properties

Electronic and vibrational spectroscopy are essential tools for characterizing chromium-nitrogen complexes.

3.1. Electronic (UV-Visible) Spectroscopy The UV-Vis spectra of octahedral Cr(III) complexes are typically characterized by two spin-allowed, but Laporte-forbidden, d-d transitions.[12] These correspond to the excitation of an electron from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g). A third, higher-energy spin-allowed transition is often obscured by intense charge-transfer bands.[13] Additionally, sharp, weak spin-forbidden transitions (e.g., to ²E and ²T₁ states) can sometimes be observed, which are responsible for the luminescence of some Cr(III) complexes.[9][13]

3.2. Vibrational (Infrared) Spectroscopy IR spectroscopy is used to confirm the coordination of the nitrogen ligand to the chromium center. For instance, the coordination of an azomethine (C=N) group, common in Schiff base ligands, is indicated by a shift in its stretching frequency (ν(C=N)) compared to the free ligand. The appearance of a new band at lower frequencies (typically ~450 cm⁻¹) can be attributed to the Cr-N stretching vibration.

Magnetic Properties

The magnetic properties of chromium complexes are dictated by the number of unpaired d-electrons.

  • Cr(III) (d³): Complexes are paramagnetic, with magnetic moments typically in the range of 3.7-3.9 Bohr Magnetons (B.M.), corresponding to three unpaired electrons.[10]

  • Cr(II) (d⁴): High-spin complexes are strongly paramagnetic with moments corresponding to four unpaired electrons, while low-spin complexes are less paramagnetic with two unpaired electrons.[5]

  • Polynuclear Complexes: In complexes containing multiple chromium centers, magnetic coupling (either antiferromagnetic or ferromagnetic) can occur, mediated by bridging ligands.[14]

Data Presentation

The following tables summarize key quantitative data for representative chromium-nitrogen complexes.

Table 1: Selected Cr-N Bond Lengths in Various Complexes

Complex Oxidation State Cr-N Bond Type Bond Length (Å) Reference(s)
Nitrido(corrolato)chromium(V) Cr(V) Cr≡N (Nitrido) 1.530 [7][8]
Nitrido(corrolato)chromium(V) Cr(V) Cr-N (Pyrrolic) 1.988–1.997 [7]
[NCr(NPh)(NPrⁱ₂)₂]⁻ Cr(V) Cr≡N (Nitrido) 1.542 [11]
[NCr(NPh)(NPrⁱ₂)₂]⁻ Cr(V) Cr-N (Anilido/Amido) 1.896 [11]

| Dinuclear Cr(III) Macrocycle | Cr(III) | Cr-N (Average) | 2.166 |[13] |

Table 2: Electronic Transitions for Octahedral Cr(III)-Nitrogen Complexes

Complex Solvent ⁴A₂g → ⁴T₂g (nm) ⁴A₂g → ⁴T₁g (F) (nm) ⁴A₂g → ⁴T₁g (P) (nm) Reference(s)
Cr(III) with Thiohydrazone Ligand 1 Reflectance 475 431 406 [12]

| Cr(III) with Thiohydrazone Ligand 2 | Reflectance | 435 | 348 | 288 |[12] |

Table 3: Stability Constants for Cr(III) with N-Donor Ligands

Ligand Medium Temperature (°C) log β₁ log β₂ log β₃ Reference(s)
Cyanide (CN⁻) Aqueous 29-45 - - - [15]
Thiocyanate (SCN⁻) 1 M NaClO₄ 25 3.1 4.8 5.8 [16]
EDTA⁴⁻ Aqueous 29-45 - - - [15]
Methylamine (CH₃NH₂) Aqueous 29-45 - - - [15]
Ethylamine (C₂H₅NH₂) Aqueous 29-45 - - - [15]
Iminodiacetic acid 0.1 M NaClO₄ 25 10.9 21.4 - [16]

| Picolinic acid | 0.1 M NaClO₄ | 25 | 4.76 | 9.14 | - |[16] |

Note: Stability constant data for some ligands in reference[15] were determined but not presented in a stepwise format.

Experimental Protocols

6.1. General Synthesis of a Cr(III) Macrocyclic Complex

This protocol is adapted from the synthesis of Cr(III) complexes with ligands derived from 2,6-diaminopyridine.

  • Ligand Formation/Template Synthesis: An ethanolic solution of a dicarbonyl compound (e.g., acetylacetone, 0.01 mol) is mixed with an ethanolic solution of a diamine (e.g., 2,6-diaminopyridine, 0.01 mol).

  • Complexation: To this mixture, a solution of a Cr(III) salt (e.g., CrCl₃·6H₂O, 0.005 mol) in ethanol or water is added.

  • Reaction: The resulting solution is refluxed for several hours (typically 4-6 hours). The color of the solution may change, indicating complex formation.

  • Isolation: The solution is cooled to room temperature and may be left overnight to facilitate precipitation.

  • Purification: The solid product is collected by filtration, washed with a suitable solvent like ethanol to remove unreacted starting materials, and dried under vacuum over a desiccant (e.g., P₄O₁₀).

6.2. Synthesis of Chloro-hydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) Chloride

This protocol is adapted from reference[10].

  • Ligand Dissolution: The cross-bridged macrocyclic ligand (0.254 g, 1.00 mmol) is dissolved in 20 mL of dimethylformamide (DMF).

  • Addition of Chromium Precursor: Anhydrous chromium(II) chloride (CrCl₂, 0.123 g, 1.00 mmol) is added to the solution.

  • Reaction: The mixture is stirred at 50–60 °C for 48 hours in the open air. The reaction progress is monitored by a color change from green to dark blue.

  • Crystallization: The solution is cooled, and any solid impurities are removed by filtration.

  • Isolation: Diethyl ether is allowed to slowly diffuse into the filtrate. This results in the formation of blue, X-ray quality crystals of the product. The crystals are collected, washed, and dried.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and theoretical principles in chromium coordination chemistry.

G General Workflow for Synthesis and Characterization of Cr-N Complexes cluster_synthesis Synthesis & Purification cluster_characterization Characterization ligand Nitrogen Ligand reaction Complexation Reaction ligand->reaction cr_salt Chromium Precursor (e.g., CrCl₃) cr_salt->reaction purification Purification (Crystallization/ Chromatography) reaction->purification xrd Single Crystal X-ray Diffraction (Structure) purification->xrd uvvis UV-Vis Spectroscopy (Electronic Properties) purification->uvvis ir IR Spectroscopy (Vibrational Modes) purification->ir mag Magnetic Susceptibility (Spin State) purification->mag G Electronic Transitions in an Octahedral Cr(III) (d³) Complex GS_label Ground State ⁴A₂g GS t₂g ↑ ↑ ↑ ES1 t₂g ↑ ↑  eg ↑ GS->ES1 ν₁ (Spin-allowed) ES2 t₂g ↑  eg ↑ ↑ GS->ES2 ν₂ (Spin-allowed) ES3 t₂g ↑↓ ↑ GS->ES3 Spin-forbidden (Luminescence) ES1_label Excited State ⁴T₂g Energy Energy ES2_label Excited State ⁴T₁g ES3_label Excited State ²Eg G Jahn-Teller Distortion in a High-Spin d⁴ Cr(II) Complex eg_before eg (dₓ²₋ᵧ², d₂²)  ↑   t2g_before t₂g (dₓᵧ, dₓ₂, dᵧ₂) ↑ ↑ ↑ dx2y2 dₓ²₋ᵧ²  ↑ eg_before->dx2y2 Splitting dz2 d₂² eg_before->dz2 Splitting dxy dₓᵧ  ↑ t2g_before->dxy Splitting dxzyz dₓ₂, dᵧ₂  ↑ ↑ t2g_before->dxzyz Splitting note Unequal occupation of eg orbitals leads to geometric distortion, removing degeneracy and lowering the overall energy. cluster_after cluster_after cluster_before cluster_before

References

Methodological & Application

Protocol for the Synthesis of High-Purity Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, is a crystalline solid with a characteristic dark purple to violet color.[1][2] It serves as a crucial precursor in the synthesis of various chromium-based catalysts, coordination complexes, and materials for the dyeing industry.[2][3][4] The high purity of this compound is paramount for applications in research and development, particularly in drug development and catalysis where trace impurities can significantly impact experimental outcomes. This document provides a detailed protocol for the synthesis of high-purity chromium(III) nitrate nonahydrate.

The described method is based on the reduction of hexavalent chromium from chromium(VI) trioxide in a nitric acid medium using methanol as the reducing agent. This process is followed by a purification step involving vacuum-assisted crystallization to yield a product of high purity.

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog No.
Chromium(VI) Trioxide (CrO₃)ACS Reagent Grade, ≥99.0%Sigma-Aldrich199988
Nitric Acid (HNO₃), 70%ACS Reagent GradeFisher ScientificA467-500
Methanol (CH₃OH)ACS Reagent Grade, ≥99.8%VWRBDH2029
Deionized Water (H₂O)Type IMillipore-
Calcium Chloride (CaCl₂)Anhydrous, granularWard's Science942-1351

Safety Precautions

  • Chromium(VI) trioxide is highly toxic, corrosive, and a strong oxidizing agent. It is also a known carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • The reaction between chromium(VI) trioxide, nitric acid, and methanol is highly exothermic and can be vigorous. Perform the addition of methanol dropwise with continuous stirring and cooling to prevent an uncontrolled reaction.

  • Nitric acid is corrosive and a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Experimental Protocol

This protocol is designed for the synthesis of approximately 10 g of high-purity chromium(III) nitrate nonahydrate.

Reaction Setup
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 75 mL of deionized water and 50 mL of 70% nitric acid.

  • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Slowly and carefully add 25.0 g (0.25 mol) of chromium(VI) trioxide to the cooled nitric acid solution with continuous stirring. Ensure the CrO₃ is fully dissolved before proceeding. The solution will have a deep orange-red color.

Reduction of Chromium(VI)
  • Measure 25 mL (0.62 mol) of methanol into the dropping funnel.

  • While maintaining the reaction temperature between 5-10 °C with the ice bath, add the methanol dropwise to the stirred chromium(VI) trioxide solution over a period of approximately 1 hour. The rate of addition should be carefully controlled to prevent the temperature from exceeding 10 °C.

  • A color change from orange-red to a bluish-violet indicates the reduction of Cr(VI) to Cr(III).[1]

  • After the complete addition of methanol, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the solution at room temperature for an additional 2 hours to ensure the completion of the reaction.

Crystallization and Purification
  • Transfer the resulting deep violet solution to a 500 mL round-bottom flask.

  • Concentrate the solution using a rotary evaporator with a water bath temperature of 40-50 °C.

  • Continue the evaporation until a saturated solution is obtained and the first crystals begin to form.

  • Transfer the concentrated solution to a crystallizing dish and place it in a vacuum desiccator containing anhydrous calcium chloride as a desiccant.

  • Allow the solution to stand under vacuum for 24-48 hours, or until deep violet rhombic crystals of chromium(III) nitrate nonahydrate have formed.[1]

  • Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual nitric acid.

  • Dry the purified crystals in a desiccator over anhydrous calcium chloride to a constant weight.

Data Presentation

ParameterValue
Reactants
Chromium(VI) Trioxide (CrO₃)25.0 g
Nitric Acid (HNO₃), 70%50 mL
Methanol (CH₃OH)25 mL
Reaction Conditions
Reaction Temperature5-10 °C
Methanol Addition Time~1 hour
Stirring Time at Room Temperature2 hours
Product
Theoretical Yield~100 g
Expected Purity≥99%
AppearanceDark purple to violet crystalline solid[1]
Melting Point~60 °C[1][2]

Visualization

Experimental Workflow

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep_reagents Prepare Reagents (CrO3, HNO3, Methanol) setup_apparatus Setup Reaction Apparatus prep_reagents->setup_apparatus dissolve_cro3 Dissolve CrO3 in cooled HNO3 solution setup_apparatus->dissolve_cro3 reduction Dropwise addition of Methanol (5-10°C) dissolve_cro3->reduction stir Stir at room temperature reduction->stir evaporation Concentrate solution via rotary evaporation stir->evaporation crystallization Crystallize under vacuum evaporation->crystallization filtration Isolate crystals by vacuum filtration crystallization->filtration drying Dry crystals in desiccator filtration->drying final_product High-Purity Cr(NO3)3·9H2O drying->final_product

Caption: Workflow for the synthesis of high-purity chromium(III) nitrate nonahydrate.

Characterization

The purity of the synthesized chromium(III) nitrate nonahydrate can be confirmed by various analytical techniques:

  • Melting Point Determination: The melting point of the purified crystals should be sharp and consistent with the literature value of approximately 60 °C.[1][2]

  • Infrared (IR) Spectroscopy: To confirm the presence of nitrate and water of hydration.

  • Elemental Analysis: To determine the elemental composition (Cr, N, H) and confirm the stoichiometry of the nonahydrate.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify trace metal impurities.

Troubleshooting

IssuePossible CauseSolution
Reaction becomes too vigorous and temperature exceeds 10 °CMethanol addition is too fastImmediately stop the addition of methanol and increase cooling. Resume addition at a much slower rate once the temperature is under control.
Product does not crystallizeSolution is not sufficiently concentratedContinue evaporation to remove more solvent. Seeding with a small crystal from a previous batch (if available) can induce crystallization.
Crystals are green instead of violetFormation of a different hydrate or complexEnsure the final crystallization is performed at room temperature and the drying process is not overly aggressive. The violet color corresponds to the [Cr(H₂O)₆]³⁺ complex.
Low yieldIncomplete reaction or loss during transfer/filtrationEnsure all reactants are added in the correct stoichiometry and reaction times are followed. Minimize losses by carefully transferring the product between steps.

References

Application of Chromium Azane Complexes in Ethylene Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chromium azane complexes as catalysts in ethylene polymerization. The information is targeted towards researchers in academia and industry exploring new catalytic systems for olefin polymerization.

Introduction

Chromium-based catalysts have long been pivotal in the industrial production of polyethylene. The development of well-defined chromium complexes with nitrogen-containing (azane) ligands has enabled greater control over the polymerization process, leading to polymers with specific properties. Among these, chromium(III) complexes featuring tridentate nitrogen ligands, such as bis(imino)pyridines, have demonstrated high catalytic activities for ethylene polymerization upon activation with a cocatalyst, typically methylaluminoxane (MAO). These catalysts are known for producing highly linear polyethylene.[1][2] The steric and electronic properties of the ligands can be systematically modified to tune the catalytic activity and the molecular weight of the resulting polymer.[2][3]

Data Presentation

The catalytic performance of various chromium(III) bis(imino)pyridine complexes in ethylene polymerization is summarized in the tables below. These tables highlight the influence of ligand substitution, cocatalyst, and reaction conditions on catalytic activity and the properties of the resulting polyethylene.

Table 1: Catalytic Activity of Selected [2,6-bis(imino)pyridyl]CrCl₃ Complexes in Ethylene Polymerization

Catalyst PrecursorCocatalystActivity (g PE / (mol Cr · h · bar))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Cr1 (R = 2,6-diisopropylphenyl)MAO4.0 x 10⁷150,0002.5
Cr2 (R = 2,6-dimethylphenyl)MAO1.44 x 10⁷660 - 3,560Narrow
Cr3 (R = 2,4,6-trimethylphenyl)MAOHigh--
Cr4 (R = 2,6-diethylphenyl)MAOHigh--
Cr5 (R = 2,6-dichlorophenyl)MMAO1.49 x 10⁷2,170 - 300,400-
Cr6 (R = 2,6-difluorophenyl)MMAOHigh--

Data compiled from multiple sources for illustrative purposes.[2][3] Activities and polymer properties are highly dependent on specific reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative chromium azane complex and its application in ethylene polymerization.

Synthesis of a Representative Catalyst Precursor: [2,6-bis(2,6-diisopropylphenylimino)pyridine]CrCl₃

This protocol is based on the synthesis of analogous bis(imino)pyridyl chromium(III) complexes.[1][2]

Materials:

  • 2,6-diacetylpyridine

  • 2,6-diisopropylaniline

  • Formic acid (catalytic amount)

  • Toluene, anhydrous

  • Methanol

  • CrCl₃(THF)₃

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,6-diacetylpyridine (1.0 eq) and 2,6-diisopropylaniline (2.1 eq) in anhydrous toluene.

    • Add a catalytic amount of formic acid.

    • Reflux the mixture for 24 hours, azeotropically removing water.

    • Remove the toluene under reduced pressure.

    • Recrystallize the resulting solid from hot methanol to yield the pure bis(imino)pyridine ligand.

    • Characterize the ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Complex Synthesis:

    • Under an inert atmosphere, dissolve the synthesized ligand (1.0 eq) in anhydrous THF in a Schlenk flask.

    • In a separate Schlenk flask, dissolve CrCl₃(THF)₃ (1.0 eq) in anhydrous THF.

    • Slowly add the CrCl₃(THF)₃ solution to the ligand solution at room temperature with constant stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. A colored precipitate should form.

    • Filter the precipitate under inert atmosphere, wash with cold THF and then pentane or hexane.

    • Dry the solid product under vacuum to yield the [2,6-bis(imino)pyridyl]CrCl₃ complex.

    • Characterize the complex using techniques such as elemental analysis, FT-IR, and magnetic susceptibility measurements. X-ray diffraction of single crystals can confirm the molecular structure.[1]

Ethylene Polymerization Protocol

This protocol describes a typical slurry-phase ethylene polymerization experiment in a laboratory-scale reactor.

Materials:

  • [2,6-bis(imino)pyridyl]CrCl₃ catalyst precursor

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Toluene, polymerization grade (anhydrous and deoxygenated)

  • Ethylene, polymerization grade

  • Methanol with 5% HCl

  • Parr reactor or similar high-pressure autoclave

  • Inert atmosphere glovebox and Schlenk techniques

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the Parr reactor.

    • Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 80-100 °C) to remove any adsorbed water and oxygen.

    • Cool the reactor to the desired reaction temperature.

  • Polymerization:

    • Under an inert atmosphere, charge the reactor with a specific volume of polymerization-grade toluene.

    • Introduce the desired amount of MAO solution into the reactor via syringe.

    • Stir the toluene/MAO mixture for a few minutes to ensure homogeneity.

    • In a glovebox, weigh the chromium catalyst precursor into a catalyst injection tube.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Inject the catalyst precursor into the reactor using a stream of high-pressure ethylene or nitrogen to initiate the polymerization.

    • Maintain a constant ethylene pressure and reaction temperature for the desired polymerization time. Monitor the ethylene uptake to follow the reaction kinetics.

  • Quenching and Polymer Isolation:

    • After the specified time, stop the ethylene feed and vent the reactor.

    • Quench the reaction by carefully adding acidified methanol (5% HCl in methanol).

    • Stir the mixture for at least 30 minutes to ensure complete deactivation of the catalyst.

    • Collect the precipitated polyethylene by filtration.

    • Wash the polymer thoroughly with methanol and then water.

    • Dry the polyethylene in a vacuum oven at 60-80 °C to a constant weight.

  • Polymer Characterization:

    • Determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer using high-temperature gel permeation chromatography (GPC).

    • Analyze the polymer's melting temperature (Tm) and crystallinity using differential scanning calorimetry (DSC).

    • Characterize the microstructure and branching of the polyethylene using ¹³C NMR spectroscopy.

Visualizations

Experimental Workflow for Catalyst Synthesis and Polymerization

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis (Inert Atmosphere) cluster_poly Ethylene Polymerization l_start Start: 2,6-diacetylpyridine + 2,6-diisopropylaniline in Toluene l_reflux Reflux with Formic Acid (Dean-Stark Trap) l_start->l_reflux l_evap Evaporate Toluene l_reflux->l_evap l_recrys Recrystallize from Methanol l_evap->l_recrys l_char Characterize Ligand (NMR, MS) l_recrys->l_char c_diss_ligand Dissolve Ligand in THF l_char->c_diss_ligand Use Pure Ligand c_react Mix and Stir (Room Temperature, 12-24h) c_diss_ligand->c_react c_diss_cr Dissolve CrCl3(THF)3 in THF c_diss_cr->c_react c_filter Filter and Wash Precipitate c_react->c_filter c_dry Dry under Vacuum c_filter->c_dry c_char Characterize Complex (FT-IR, Elemental Analysis) c_dry->c_char p_inject Inject Catalyst c_char->p_inject Use Characterized Catalyst p_prep Prepare and Purge Reactor p_charge Charge with Toluene and MAO p_prep->p_charge p_press Pressurize with Ethylene p_charge->p_press p_press->p_inject p_run Run Polymerization (Constant T and P) p_inject->p_run p_quench Quench with Acidified Methanol p_run->p_quench p_iso Isolate and Dry Polyethylene p_quench->p_iso p_char Characterize Polymer (GPC, DSC, NMR) p_iso->p_char

Caption: Workflow for synthesis and application of chromium azane catalysts.

Proposed Catalytic Cycle (Cossee-Arlman Mechanism)

G cluster_main Catalytic Cycle activation [Cr]-Cl + MAO -> [Cr]-CH3+ initiation [Cr]-P + C2H4 -> [Cr]-CH2CH2-P activation->initiation Initiation propagation [Cr]-(CH2CH2)n-P + C2H4 -> [Cr]-(CH2CH2)n+1-P initiation->propagation Propagation propagation->propagation Chain Growth termination [Cr]-(CH2CH2)n-P -> [Cr]-H + H2C=CH-(CH2CH2)n-1-P (β-Hydride Elimination) propagation->termination Termination termination->initiation Re-initiation

Caption: Simplified Cossee-Arlman mechanism for ethylene polymerization.

References

Application Notes and Protocols: Synthesis of Chromium Oxide Nanoparticles from Chromium Ammine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chromium oxide (Cr₂O₃) nanoparticles using chromium ammine complexes as precursors. This method offers a pathway to produce Cr₂O₃ nanoparticles with potential applications in various fields, including catalysis and biomedicine.

Introduction

Chromium oxide nanoparticles are of significant interest due to their diverse properties, including high stability, catalytic activity, and biocompatibility, making them promising candidates for applications in drug delivery, bio-imaging, and as antimicrobial agents.[1][2] The use of chromium ammine complexes, such as hexaamminechromium(III) nitrate (--INVALID-LINK--₃) or hexaamminechromium(III) chloride ([Cr(NH₃)₆]Cl₃), as precursors offers a route to synthesize these nanoparticles, typically through thermal decomposition. This method involves heating the complex to a specific temperature, leading to its decomposition and the formation of chromium oxide nanoparticles.

Experimental Protocols

This section details the experimental procedures for the synthesis of chromium oxide nanoparticles from chromium ammine complexes via thermal decomposition.

Protocol 1: Solid-State Thermal Decomposition of Hexaamminechromium(III) Nitrate

This protocol is based on the general principles of thermal decomposition of metal-amine complexes.

Materials:

  • Hexaamminechromium(III) nitrate (--INVALID-LINK--₃)

  • Muffle furnace

  • Ceramic crucible

  • Mortar and pestle

Procedure:

  • Place a known quantity of hexaamminechromium(III) nitrate powder into a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the sample from room temperature to a calcination temperature of 500-600°C. A heating rate of 10°C/min is recommended.

  • Maintain the calcination temperature for a duration of 2-3 hours to ensure complete decomposition of the precursor.

  • After the calcination period, allow the furnace to cool down to room temperature naturally.

  • The resulting product, chromium oxide (Cr₂O₃) nanoparticles, will be in the form of a fine powder.

  • Gently grind the powder using a mortar and pestle to break up any agglomerates.

  • Store the synthesized nanoparticles in a sealed container for further characterization and use.

Logical Workflow for Protocol 1

Protocol1 start Start precursor Weigh Hexaamminechromium(III) Nitrate start->precursor furnace Place in Muffle Furnace precursor->furnace heating Heat to 500-600°C furnace->heating calcination Hold for 2-3 hours heating->calcination cooling Cool to Room Temperature calcination->cooling grinding Grind the Product cooling->grinding storage Store Nanoparticles grinding->storage end End storage->end

Caption: Workflow for Cr₂O₃ nanoparticle synthesis.

Data Presentation

The properties of the synthesized chromium oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of Cr₂O₃ nanoparticles prepared by thermal decomposition methods.

Table 1: Physicochemical Properties of Cr₂O₃ Nanoparticles

PropertyTypical Value RangeCharacterization Technique
Average Crystallite Size10 - 100 nmXRD (Scherrer equation)
Particle Size (TEM)20 - 70 nmTEM
Crystal StructureRhombohedral (Hexagonal)XRD
Surface MorphologySpherical/IrregularSEM, TEM

Note: The specific values can vary based on the precursor and calcination temperature.[3]

Applications in Drug Development

Chromium oxide nanoparticles have shown potential in several areas of drug development due to their unique properties.

1. Antibacterial Agents:

Cr₂O₃ nanoparticles exhibit antibacterial activity against a range of pathogenic bacteria.[4] The small size and high surface area of the nanoparticles are believed to contribute to their bactericidal effects. The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress and damage bacterial cell membranes.

2. Anticancer Activity:

Studies have indicated that chromium oxide nanoparticles can induce cytotoxicity in cancer cells.[2] The mechanism is thought to be similar to their antibacterial action, involving the production of ROS and subsequent apoptosis of cancer cells. Further research is ongoing to explore their potential as therapeutic agents in cancer treatment.

3. Drug Delivery Systems:

The high surface area and potential for surface functionalization make Cr₂O₃ nanoparticles candidates for drug delivery systems.[1] They can be loaded with therapeutic agents and targeted to specific sites in the body, potentially reducing systemic side effects and improving treatment efficacy.

Signaling Pathway in Anticancer Activity

Anticancer_Pathway Cr2O3 Cr2O3 Nanoparticles ROS Reactive Oxygen Species (ROS) Generation Cr2O3->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Caspase Caspase Activation MitochondrialDamage->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

References

Application Notes and Protocols for Electrochemical Sensor Development Using Chromium-Ligand Modified Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and use of electrochemical sensors based on electrodes modified with chromium-coordinating ligands for the detection of chromium ions. The focus is on the fabrication of the modified electrodes, electrochemical detection methods, and data analysis.

Introduction

Electrochemical sensors offer a rapid, sensitive, and cost-effective method for the detection of heavy metal ions like chromium. The performance of these sensors is largely dependent on the modification of the electrode surface. Ligands that can selectively bind to chromium ions are immobilized on an electrode. This interaction leads to a measurable change in the electrochemical signal, allowing for the quantification of chromium. This document outlines the procedures for developing and utilizing such sensors.

Quantitative Data Summary

The performance of various chromium electrochemical sensors from recent literature is summarized in the tables below. These tables provide a comparative overview of different electrode modifications and their analytical performance for the detection of Cr(III) and Cr(VI).

Table 1: Performance of Electrochemical Sensors for Cr(III) Detection

Electrode ModifierElectrode SubstrateTechniqueLinear RangeDetection LimitReference
1,1'-(-((disulfanediylbis(2,1-phenylene))bis(azane ylylidene))bis(methaneylylidene))bis(naphthalene-2-ol) (ATNA)/NafionGlassy Carbon ElectrodeNot Specified0.1 nM - 10.0 mM0.013 nM[1]
Tetragonal Zirconia NanoparticlesCarbon Paste ElectrodePotentiometry1.0 x 10⁻⁸ - 1.0 x 10⁻² M1.0 x 10⁻⁸ M[2]
Macrocyclic Tetramide IonophoreCarbon Paste ElectrodePotentiometry1.0 x 10⁻⁷ - 1.0 x 10⁻² MNot Specified[3]

Table 2: Performance of Electrochemical Sensors for Cr(VI) Detection

Electrode ModifierElectrode SubstrateTechniqueLinear RangeDetection LimitReference
Gold Nanoparticle/Poly(aniline-co-o-toluidine)/Graphene OxideGold ElectrodeSquare Wave Voltammetry5 - 500 µM0.0215 µM[4][5]
Nitrogen-Sulfur Doped Graphene OxideCarbon Paste ElectrodeAnodic Stripping Differential Pulse Voltammetry0.01 - 10 nM & 10 - 125 nM4.58 pM[6]
Gold Nanoparticle-Decorated Titania NanotubesTitaniumAmperometry0.10 - 105 µM0.03 µM[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and application of chromium electrochemical sensors.

Protocol 1: Fabrication of a Modified Glassy Carbon Electrode

This protocol is based on the modification of a glassy carbon electrode with a chromium-binding ligand, exemplified by the use of a Schiff base like ATNA.[1]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Ligand (e.g., ATNA)

  • Nafion solution (5% in ethanol)

  • High-purity alumina slurry (0.05 µm)

  • Ethanol

  • Deionized water

  • Micropipette

Procedure:

  • Electrode Polishing:

    • Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the polished GCE in ethanol and deionized water for 2 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Modifier Application:

    • Prepare a solution of the chromium-binding ligand in a suitable solvent.

    • Using a micropipette, drop-cast a small volume (e.g., 5-10 µL) of the ligand solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature.

  • Nafion Coating:

    • Apply a small volume (e.g., 2-5 µL) of 5% Nafion solution over the ligand layer.

    • Let the electrode dry at room temperature to form a protective and conductive film.

  • Storage:

    • Store the modified electrode in a dry and clean environment when not in use.

Protocol 2: Fabrication of a Modified Carbon Paste Electrode

This protocol describes the preparation of a carbon paste electrode modified with a chromium-selective ionophore.[2][3]

Materials:

  • Graphite powder

  • Ionophore (e.g., tetragonal zirconia nanoparticles or macrocyclic tetramide)

  • Plasticizer/solvent moderator (e.g., tricresyl phosphate)

  • Mortar and pestle

  • Electrode body (e.g., a Teflon tube with a metallic contact)

Procedure:

  • Paste Preparation:

    • Weigh the desired amounts of graphite powder, ionophore, and plasticizer. A typical composition could be 65-70% graphite, 2-5% ionophore, and 25-30% plasticizer by weight.

    • Thoroughly mix the components in a mortar with a pestle for at least 15-20 minutes to ensure a homogenous paste.

  • Electrode Packing:

    • Carefully pack the prepared paste into the electrode body, ensuring there are no air gaps.

    • The paste should be packed tightly to ensure good electrical contact with the internal metallic element.

  • Surface Smoothing:

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper until the surface is shiny and uniform.

  • Conditioning:

    • Before the first use, it may be necessary to condition the electrode by immersing it in a solution of the target ion (e.g., Cr³⁺) for a certain period as specified in the relevant literature.

Protocol 3: Electrochemical Detection of Chromium

This protocol outlines the general procedure for detecting chromium ions using the fabricated modified electrodes with voltammetric techniques.

Materials:

  • Fabricated modified working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical workstation (potentiostat/galvanostat)

  • Glass electrochemical cell

  • Standard solutions of chromium of known concentrations

  • Supporting electrolyte solution (e.g., phosphate buffer, acetate buffer)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Electrochemical Pre-treatment (if required):

    • Some protocols may require an electrochemical pre-treatment or activation of the modified electrode in the supporting electrolyte. This typically involves cycling the potential within a specific range.

  • Background Measurement:

    • Record the electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram) of the modified electrode in the supporting electrolyte alone. This will serve as the baseline.

  • Calibration Curve:

    • Add successive aliquots of a standard chromium solution to the electrochemical cell to achieve a series of known concentrations.

    • After each addition, stir the solution for a short period to ensure homogeneity, then let it rest.

    • Record the electrochemical signal at each concentration. The peak current or potential will change as a function of the chromium concentration.

    • Plot the peak current (or other relevant signal) against the chromium concentration to construct a calibration curve.

  • Sample Analysis:

    • Replace the standard solution with the sample solution (e.g., water sample, digested biological sample) in the electrochemical cell.

    • Record the electrochemical signal under the same conditions as the calibration.

    • Determine the concentration of chromium in the sample by interpolating the measured signal on the calibration curve.

  • Selectivity Studies:

    • To assess the selectivity of the sensor, perform the detection of chromium in the presence of potential interfering ions (e.g., other heavy metals like Cu²⁺, Pb²⁺, Cd²⁺, etc.).[1] The signal for chromium should not be significantly affected by the presence of these ions at reasonable concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis p1 Electrode Polishing p2 Surface Modification (Ligand Immobilization) p1->p2 p3 Nafion Coating (Optional) p2->p3 d1 Cell Assembly (3-electrode system) p3->d1 d2 Background Measurement (Supporting Electrolyte) d1->d2 d3 Calibration (Standard Additions) d2->d3 d4 Sample Measurement d3->d4 a1 Construct Calibration Curve d4->a1 a2 Determine Analyte Concentration a1->a2 a3 Assess Selectivity & Stability a2->a3

Caption: General workflow for electrochemical sensor fabrication and analysis.

Signaling Pathway

signaling_pathway Analyte Chromium Ions (Cr³⁺/Cr⁶⁺) in Solution Electrode Modified Electrode Surface (with Cr-binding Ligand) Analyte->Electrode Binding Complex Formation of [Cr-Ligand] Complex Electrode->Complex Signal Change in Electrochemical Signal (Current / Potential) Complex->Signal Electron Transfer Event Detection Quantification of Chromium Signal->Detection

Caption: Principle of detection for a chromium electrochemical sensor.

References

Application Note: Separation of Geometric Isomers of Chromium(III) Ammine Complexes by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium(III) coordination complexes, particularly ammine and ethylenediamine complexes, are fundamental in inorganic chemistry and have applications ranging from catalysis to potential therapeutic agents. These complexes often exist as geometric isomers, such as cis and trans diastereomers, which can exhibit significantly different physical, chemical, and biological properties. The ability to separate and quantify these isomers is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such closely related compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the effective separation of chromium(III) ammine geometric isomers.

Experimental Protocol

This protocol provides a step-by-step methodology for the separation of cis and trans isomers of a model chromium(III) complex, such as dichlorobis(ethylenediamine)chromium(III) chloride ([Cr(en)₂Cl₂]Cl).

1. Materials and Reagents

  • Model Compound: Isomer mixture of [Cr(en)₂Cl₂]Cl

  • HPLC Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), and Deionized Water (H₂O, 18.2 MΩ·cm)

  • Mobile Phase Additives (Optional): Formic Acid (FA) or Trifluoroacetic Acid (TFA) for pH control and peak shaping.

  • Sample Diluent: Mobile Phase A or a suitable mixture that ensures sample solubility.

2. Instrumentation and Columns

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition Software: ChemStation or equivalent chromatography data system.

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 100% Deionized Water. If required, 0.1% (v/v) Formic Acid can be added for pH control. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): 100% Methanol. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the chromium ammine isomer mixture in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL. Sonicate briefly to ensure complete dissolution.

4. HPLC Method Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm (for d-d transitions of Cr(III) complexes) and 360 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Methanol)
    0.0 95 5
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

5. Experimental Procedure

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the working standard solution onto the column.

  • Data Acquisition: Start the gradient elution program and record the chromatogram for 25 minutes.

  • Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The more polar isomer (typically the cis isomer) is generally expected to elute earlier in reversed-phase chromatography.

  • Quantification: Integrate the peak areas to determine the relative percentage of each isomer in the mixture.

Results and Data Presentation

A successful separation will yield two distinct, well-resolved peaks corresponding to the cis and trans isomers. The following table summarizes illustrative quantitative data for a hypothetical separation, based on typical performance for similar metal complexes.[1]

Table 1: Illustrative Chromatographic Data for the Separation of [Cr(en)₂Cl₂]⁺ Isomers

Analyte (Isomer)Retention Time (t_R), minPeak Asymmetry (A_s)Resolution (R_s)
cis-[Cr(en)₂Cl₂]⁺4.51.1-
trans-[Cr(en)₂Cl₂]⁺6.81.22.8

Note: Retention times and resolution are dependent on the specific column, system, and exact mobile phase composition. The values presented are for illustrative purposes.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing p1 Prepare Mobile Phases (Aqueous & Organic) p2 Prepare Sample (Dissolve Isomer Mixture) s1 Equilibrate HPLC System & C18 Column p2->s1 s2 Inject Sample s1->s2 s3 Chromatographic Separation (Gradient Elution) s2->s3 s4 Detect Analytes (UV-Vis @ 520 nm) s3->s4 d1 Acquire Chromatogram s4->d1 d2 Integrate Peaks & Analyze Data (Retention Time, Resolution) d1->d2

Caption: Experimental workflow for HPLC analysis of chromium ammine isomers.

Separation_Principle start Isomer Mixture Injected column Reversed-Phase C18 Column (Non-polar Stationary Phase) cis-Isomer (More Polar) trans-Isomer (Less Polar) start->column:head Mobile Phase (Polar) elution Early Elution Late Elution column:p1->elution:f0 Weaker Interaction column:p2->elution:f1 Stronger Interaction detector UV-Vis Detector elution->detector

Caption: Principle of reversed-phase separation for geometric isomers.

References

Application Notes and Protocols: Chromium(III) Salts in Leather Tanning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chromium(III) salts in the leather tanning industry. This document is intended for scientific professionals interested in the fundamental chemistry, industrial application, and analytical evaluation of chrome-tanned leather.

Introduction

Chromium(III) tanning is the most widely used method for leather production, accounting for over 80% of global leather manufacturing.[1][2] The process utilizes basic chromium sulfate, Cr(OH)SO₄, which cross-links the collagen fibers in animal hides and skins.[3] This stabilization process transforms the putrescible raw hide into a durable, flexible, and water-resistant material known as leather.[1] Chrome-tanned leather, often referred to as "wet blue" in its semi-finished state due to its characteristic blue color, is renowned for its softness, high hydrothermal stability, and versatility in accepting a wide range of dyes and finishes.[4][5][6]

The key advantages of chrome tanning include a rapid processing time, typically 1-3 days, and the resulting leather's superior mechanical properties and resistance to heat.[1][6] However, the environmental impact of chromium is a significant concern, necessitating strict control over wastewater treatment and the prevention of oxidation of the benign Cr(III) to the toxic hexavalent chromium (Cr(VI)).[3]

Chemical Mechanism of Chrome Tanning

The tanning process involves the formation of coordination complexes between chromium(III) ions and the carboxyl groups of the collagen protein fibers. This cross-linking of the collagen chains imparts stability to the leather. The process is pH-dependent, with the initial pickling step lowering the pH to allow for the penetration of the chromium salts into the hide. Subsequent basification raises the pH, promoting the reaction between the chromium and collagen.

Below is a simplified representation of the chrome tanning chemical pathway.

ChromeTanningPathway Collagen Collagen Fiber (with free -COOH groups) Pickling Pickling (Acidification, pH 2.8-3.5) Collagen->Pickling Preparation Penetration Penetration of Chromium Complexes Pickling->Penetration ChromeTanningAgent Basic Chromium Sulfate [Cr(OH)(SO4)] ChromeTanningAgent->Penetration Addition of Tanning Agent Basification Basification (pH increase to 3.8-4.2) Penetration->Basification Uniform Distribution Crosslinking Cross-linking of Collagen Fibers Basification->Crosslinking Fixation TannedLeather Chrome-Tanned Leather (Wet Blue) Crosslinking->TannedLeather Stabilization

Caption: Chemical pathway of chromium(III) tanning.

Experimental Protocols

The following are detailed protocols for the key stages of the chrome tanning process and subsequent analysis of the tanned leather.

Protocol 1: Chrome Tanning of Goat Skins

This protocol describes a standard procedure for chrome tanning of delimed goat skins.

Materials:

  • Delimed goat skins

  • Formic acid

  • Basic Chromium Sulfate (BCS)

  • Sodium formate

  • Sodium bicarbonate

  • Water

  • Tanning drum

Procedure:

  • Acidification: Place 10 kg of delimed goat skins into a tanning drum. Add 30 g of formic acid dissolved in 300 ml of water. Tumble the skins for 20 minutes to achieve a pH of 5.5.[7]

  • Tanning: Add 420 g of basic chromium sulfate and 60 g of sodium formate to the drum. Tumble for 2 hours.[7]

  • Penetration Check: After 2 hours, cut a small piece of the thickest part of a skin to check for chrome penetration. A uniform blue color throughout the cross-section indicates complete penetration.[7]

  • Basification: Once penetration is complete, increase the pH to promote fixation of the chromium. The final pH of the leather should be in the range of 3.8-3.9.[4] This is achieved by adding a solution of sodium bicarbonate in increments.

  • Washing and Piling: After basification, wash the tanned leather with plain water.[7] Unload the "wet blue" leather from the drum and pile it for 2-3 days before further processing.[4]

Protocol 2: Determination of Shrinkage Temperature

The shrinkage temperature is a key indicator of the stability of the tanned leather.

Apparatus:

  • Shrinkage temperature tester

  • Sample cutting die

  • Glycerol or water bath

Procedure:

  • Sample Preparation: Cut a sample of the tanned leather of specified dimensions using the cutting die.

  • Measurement: Clamp the sample in the shrinkage temperature tester and immerse it in the glycerol or water bath.

  • Heating: Heat the bath at a controlled rate.

  • Observation: The temperature at which the leather sample begins to shrink is recorded as the shrinkage temperature.

Protocol 3: Determination of Chromium Content

This protocol outlines the determination of chromium content in tanned leather, expressed as % Cr₂O₃.

Materials and Apparatus:

  • Leather sample

  • Perchloric acid

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) Spectrometer

  • Microwave digester

Procedure:

  • Sample Preparation: Dry the leather sample overnight at 65°C and cut it into small pieces.[8]

  • Digestion: Weigh a known amount of the dried leather and perform an acidic microwave-assisted digestion.[8]

  • Analysis: Analyze the digested sample for total chromium content using AAS or ICP, according to ASTM D7967-21.[9]

  • Calculation: The chromium content is typically expressed as a percentage of chromium(III) oxide (Cr₂O₃) on a dry weight basis.

Data Presentation

The following tables summarize typical quantitative data for chrome-tanned leather.

ParameterValueReference
Basic Chromium Sulfate Offer8-10% (on pelt weight)[4]
Final Tanning pH3.8 - 3.9[4]
Chromium (as Cr₂O₃) Content19-32 mg/g (1.9-3.2%)[8]
Shrinkage Temperature>100 °C
Mechanical PropertyTest MethodTypical Value Range
Tensile StrengthISO 3376:201115 - 30 N/mm²
Percentage ElongationISO 3376:201140 - 70%
Tear StrengthISO 3377-230 - 80 N/mm

Experimental Workflow

The following diagram illustrates the general workflow for the chrome tanning process and quality control.

ChromeTanningWorkflow RawHide Raw Hide/Skin Beamhouse Beamhouse Operations (Soaking, Liming, Fleshing, Deliming) RawHide->Beamhouse Pickling Pickling Beamhouse->Pickling Tanning Chrome Tanning Pickling->Tanning WetBlue Wet Blue Leather Tanning->WetBlue PostTanning Post-Tanning Operations (Sammying, Splitting, Shaving) WetBlue->PostTanning FinishedLeather Finished Leather PostTanning->FinishedLeather QC Quality Control FinishedLeather->QC ShrinkageTest Shrinkage Temperature Test QC->ShrinkageTest ChromeAnalysis Chromium Content Analysis QC->ChromeAnalysis MechanicalTest Mechanical Property Testing QC->MechanicalTest

Caption: General workflow for chrome tanning and quality control.

Conclusion

The use of chromium(III) salts in leather tanning provides a rapid and efficient method for producing high-quality, versatile leather with excellent physical properties. The detailed protocols and data presented in these application notes offer a foundation for researchers and scientists to understand and further investigate the chrome tanning process. Adherence to established analytical methods is crucial for ensuring the quality and safety of the final leather product. Further research into high-exhaustion and chrome-recycling tanning methods is essential for improving the sustainability of this vital industrial process.

References

Troubleshooting & Optimization

Optimization of reaction conditions for chromium nitride thin film deposition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromium Nitride (CrN) Thin Film Deposition

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols for the optimization of chromium nitride (CrN) thin film deposition.

Frequently Asked Questions (FAQs)

Q1: What is chromium nitride (CrN) and what are its primary applications? A1: Chromium nitride (CrN) is a hard ceramic coating known for its excellent wear and corrosion resistance, high-temperature stability, and good adhesion.[1] It is commonly used on cutting tools, molds and dies, automotive and aerospace components, and medical instruments.[1][2]

Q2: What are the most common techniques for depositing CrN thin films? A2: The most prevalent methods are Physical Vapor Deposition (PVD) techniques, including reactive magnetron sputtering (such as DC, RF, and HiPIMS) and cathodic arc evaporation.[1][3][4] These methods allow for precise control over the film's properties.

Q3: Which deposition parameters are most critical for controlling CrN film quality? A3: The key parameters that significantly influence the final properties of the CrN film are the substrate bias voltage, nitrogen partial pressure (or N₂ gas flow rate), deposition temperature, and sputtering power or arc current.

Q4: How does substrate bias voltage affect CrN films? A4: Substrate bias voltage controls the energy of ions bombarding the substrate. Increasing the bias generally increases film density, hardness, and compressive stress.[2][5] However, excessively high bias can lead to defects, increased stress, and reduced adhesion.[2] The optimal bias voltage is a balance to achieve desired properties like maximum hardness without compromising adhesion.[2]

Q5: What is "target poisoning" in reactive sputtering of CrN? A5: Target poisoning occurs when a compound layer (in this case, chromium nitride) forms on the chromium target surface during reactive sputtering.[6] This can lead to a significant drop in the deposition rate, process instability, and altered film properties.[5][6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the CrN deposition process.

Problem: Poor film adhesion or delamination.

  • Possible Causes:

    • Inadequate Substrate Cleaning: Contaminants on the substrate surface can prevent a strong metallurgical bond.

    • High Internal Stress: Excessive compressive stress, often caused by a high substrate bias voltage, can cause the film to peel off.[2][5]

    • Lack of an Adhesion Layer: A direct deposition of CrN onto some substrates can result in poor adhesion.

  • Solutions:

    • Improve Substrate Preparation: Implement a multi-step cleaning process, including ultrasonic cleaning in solvents and in-situ plasma etching (e.g., with Argon) immediately before deposition.

    • Optimize Bias Voltage: Systematically reduce the negative bias voltage to lower the compressive stress in the film.[2]

    • Use an Adhesion Layer: Deposit a thin (e.g., 100 nm) metallic Cr transition layer before depositing the CrN film to improve the bond between the coating and the substrate.[3]

Problem: The deposited film has low hardness.

  • Possible Causes:

    • Incorrect Stoichiometry: An improper nitrogen flow rate can lead to the formation of softer phases like Cr₂N or a mix of Cr and CrN instead of the desired cubic-CrN phase.[2][7]

    • Porous Microstructure: Low ion bombardment energy (insufficient bias) or high working pressure can result in a less dense, columnar structure with voids.[6]

  • Solutions:

    • Adjust Nitrogen Flow Rate: Optimize the N₂ partial pressure or the Ar:N₂ gas flow ratio. The phase composition changes from Cr₂N+CrN to predominantly CrN as the nitrogen flow is increased.[6]

    • Optimize Bias Voltage: Increasing the negative bias voltage (to a certain point) enhances the energy of incident particles, which densifies the film and increases hardness.[2][8] A typical peak hardness is often observed before it decreases at very high voltages.[2]

Problem: The film surface is rough.

  • Possible Causes:

    • High Working Pressure: Increased collisions at higher pressures can reduce the energy of depositing particles, leading to rougher surfaces.[7] Ion and particle bombardment at lower gas pressures can result in a smoother surface.[7][9]

    • Incorrect Bias Voltage: Surface roughness can vary significantly with bias voltage; an optimal value often yields the smoothest surface.[10]

    • Macroparticles (Cathodic Arc Deposition): The cathodic arc process can generate micro-droplets that contaminate the film, increasing roughness.

  • Solutions:

    • Reduce Working Pressure: Lowering the total pressure of Ar and N₂ gas can lead to smoother films.

    • Optimize Bias Voltage: Experimentally determine the bias voltage that produces the lowest surface roughness. For example, one study found the lowest roughness of 0.15 nm at -130 V.[10]

    • Use Filtered Arc or Modulated Current: For cathodic arc deposition, using magnetic filters or a current-modulating process can significantly reduce macroparticle contamination.[11][12][13]

Problem: The deposition rate is too low.

  • Possible Causes:

    • Target Poisoning: The formation of a nitride layer on the Cr target during reactive sputtering significantly reduces the sputtering yield.[5]

    • High Nitrogen Concentration: The deposition rate generally decreases as the nitrogen gas flow increases.[5][7][9]

    • Deposition Technique: High-Power Impulse Magnetron Sputtering (HiPIMS) typically has a lower deposition rate compared to Direct Current Magnetron Sputtering (DCMS) at the same average power.[3][5]

  • Solutions:

    • Control Nitrogen Flow: Use a feedback control system based on plasma emission monitoring or target voltage to operate in the transition zone between metallic and poisoned mode, maximizing the rate while achieving the correct stoichiometry.

    • Increase Sputtering Power: The deposition rate of CrN generally increases with higher target power density.

    • Choose Appropriate Technique: If a high deposition rate is critical, DCMS may be preferable to HiPIMS.[5]

Quantitative Data on Deposition Parameters

The tables below summarize the effects of key deposition parameters on CrN film properties as reported in various studies.

Table 1: Effect of Substrate Bias Voltage on CrN Film Properties

Deposition Method Substrate Bias Voltage (V) Hardness Surface Roughness (Ra) Key Observation Citations
Arc Ion Plating Stainless Steel -20 ~1492 Hv - Hardness peaked at -20V and then decreased. [2]
RF Magnetron Sputtering Silicon -80 - Larger grain size Crystallographic structure is strongly affected by bias. [10]
RF Magnetron Sputtering Silicon -130 - 0.15 nm Lowest surface roughness was obtained at this voltage. [10]
Cathodic Arc Evaporation High-Speed Steel -20 to -400 Max of 29 GPa at -100V - CrN(220) texture increased with bias up to -200V.

| HiPIMS | - | -250 to -300 | ~18.7 GPa | - | Properties degraded when bias was increased from -250V to -300V. | |

Table 2: Effect of Gas Flow and Power on CrN Film Properties (DC/RF Magnetron Sputtering)

Ar:N₂ Flow (sccm) Sputtering Power (W) Hardness (GPa) Surface Roughness (nm) Key Observation Citations
10:8 300 - - Achieved maximum reflectance, useful for optical applications. [14]
30:10 150 - 3.22 Surface roughness increased with higher power and gas flow. [14]

| 30:10 | 300 | 1.94 | 20.45 | Hardness and elastic modulus increased with power. |[14] |

Experimental Protocols

Protocol 1: General Procedure for Reactive DC Magnetron Sputtering of CrN

  • Substrate Preparation:

    • Ultrasonically clean substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with high-purity nitrogen gas.

    • Immediately load substrates into the deposition chamber to minimize atmospheric contamination.

  • Chamber Evacuation:

    • Pump the vacuum chamber down to a base pressure of < 5 x 10⁻⁶ Torr to ensure a clean deposition environment.

  • In-Situ Substrate Etching:

    • Introduce Argon (Ar) gas to a pressure of ~5 mTorr.

    • Apply a negative RF bias voltage (e.g., -100V) to the substrate holder for 10-15 minutes to create an Ar plasma. This removes any remaining surface oxides and contaminants.

  • Deposition of Cr Adhesion Layer:

    • With the Ar plasma running, apply DC power to the chromium (Cr) target to sputter a thin (~100 nm) metallic Cr interlayer. This significantly improves the adhesion of the subsequent CrN film.[3]

  • Reactive Deposition of CrN Film:

    • Introduce high-purity Nitrogen (N₂) gas into the chamber along with the Ar gas. Control the flow rates using mass flow controllers to achieve the desired Ar:N₂ ratio (e.g., 23:53 sccm).[3]

    • Maintain a constant total working pressure (e.g., 3 mTorr).

    • Apply the desired DC power to the Cr target and a negative DC bias to the substrate.

    • Deposit for the required time to achieve the target film thickness. The deposition rate is influenced by power, pressure, and N₂ flow.

  • Cool Down:

    • After deposition, turn off the power supplies and gas flows.

    • Allow the substrates to cool down in a vacuum before venting the chamber with nitrogen to prevent oxidation of the hot film.

Protocol 2: Film Characterization

  • Phase and Structural Analysis (XRD):

    • Use an X-ray diffractometer with Cu Kα radiation.

    • Perform a θ-2θ scan over a range (e.g., 20°- 80°) to identify the crystalline phases present (e.g., Cr, Cr₂N, CrN) by comparing peak positions to standard database files.

    • The preferred crystal orientation can also be determined from the relative intensities of the diffraction peaks.[2]

  • Surface Morphology and Roughness (AFM/SEM):

    • Use a Scanning Electron Microscope (SEM) to observe the surface morphology and obtain cross-sectional images to view the film's columnar structure.[6][10]

    • Use an Atomic Force Microscope (AFM) to quantify the surface roughness (e.g., average roughness Ra) over a defined scan area.[10][14]

  • Mechanical Properties (Nanoindentation):

    • Use a nanoindenter with a Berkovich diamond tip to measure the hardness and elastic modulus of the film.

    • Perform an array of indentations to a depth of less than 10% of the film thickness to avoid substrate effects.

    • Analyze the resulting load-displacement curves to calculate the mechanical properties.

Visualizations

Below are diagrams illustrating key workflows and relationships in the CrN deposition process.

G sub_prep Substrate Preparation (Cleaning & Drying) loading Chamber Loading sub_prep->loading pump_down Pump Down to Base Pressure loading->pump_down etching In-Situ Plasma Etching (Ar Plasma) pump_down->etching adhesion Cr Adhesion Layer Deposition etching->adhesion reactive CrN Reactive Deposition (Ar + N2 Plasma) adhesion->reactive cooldown Cool Down in Vacuum reactive->cooldown characterization Film Characterization cooldown->characterization sub_char XRD (Phase) SEM (Morphology) AFM (Roughness) Nanoindentation (Hardness) characterization->sub_char

Caption: Experimental workflow for CrN thin film deposition and characterization.

G cluster_inputs Deposition Parameters (Inputs) cluster_effects Physical Effects cluster_outputs Film Properties (Outputs) bias Substrate Bias ion_energy Ion Energy & Bombardment bias->ion_energy pressure N2 Partial Pressure stoichiometry Film Stoichiometry (Cr/N Ratio) pressure->stoichiometry temp Temperature mobility Adatom Mobility temp->mobility power Sputtering Power power->ion_energy hardness Hardness ion_energy->hardness adhesion Adhesion ion_energy->adhesion stress Internal Stress ion_energy->stress roughness Surface Roughness ion_energy->roughness stoichiometry->hardness structure Crystal Structure stoichiometry->structure mobility->roughness mobility->structure

Caption: Influence of deposition parameters on final CrN film properties.

References

Preventing ligand exchange in aqueous solutions of chromium azane complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of chromium azane (ammine) complexes.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared solution of hexaamminechromium(III), [Cr(NH₃)₆]³⁺, changing color from yellow to a different shade over time?

A1: A color change in your [Cr(NH₃)₆]³⁺ solution, which should be a characteristic yellow, typically indicates ligand exchange with the aqueous solvent, a process known as aquation. In this reaction, one or more of the ammonia (azane) ligands are replaced by water molecules. This substitution alters the coordination environment of the chromium(III) ion, leading to a change in its light absorption properties and, consequently, its color.[1][2] The initial product of this process is often the pentaammineaquachromium(III) ion, [Cr(NH₃)₅(H₂O)]³⁺.

Q2: I've observed a precipitate forming in my chromium azane complex solution. What could be the cause?

A2: Precipitate formation is often due to a change in the pH of the solution. Ammonia ligands can be deprotonated in basic conditions, or the chromium aqua complexes formed from ligand exchange can be deprotonated by a base.[3][4] When ammonia is added to a solution containing chromium(III) ions, it can act as a Brønsted-Lowry base, increasing the hydroxide ion concentration. This leads to the deprotonation of coordinated water molecules, forming a neutral and insoluble chromium hydroxide complex, such as [Cr(H₂O)₃(OH)₃].[1][3][4][5]

Q3: How can I prevent or minimize ligand exchange in my experiments?

A3: To minimize ligand exchange (aquation), consider the following preventative measures:

  • Temperature Control: Ligand exchange reactions are temperature-dependent. Conducting your experiments at lower temperatures will significantly slow down the rate of aquation.

  • pH Management: Maintain a slightly acidic pH. In acidic solutions, the concentration of hydroxide ions is low, which disfavors the formation of more labile hydroxo-ammine chromium(III) complexes. However, be cautious as very strong acids can promote the protonation and subsequent dissociation of ammonia ligands.[1]

  • Minimize Exposure to Light: Some chromium complexes are photosensitive, and light can promote ligand exchange reactions.[6] Storing solutions in the dark or using amber-colored glassware can help mitigate this.

  • Use a High Concentration of Ammonia: In some applications, maintaining a high concentration of free ammonia in the solution can help to shift the equilibrium of the ligand exchange reaction, favoring the fully amminated complex.

Q4: Are chromium(III) azane complexes generally considered stable in aqueous solutions?

A4: Chromium(III) complexes are kinetically inert, meaning that ligand exchange reactions are generally slow compared to many other transition metal complexes.[1] The ammonia molecules are tightly bound to the chromium(III) center.[1] However, "inert" does not mean "non-reactive," and over time, especially under non-ideal conditions (e.g., elevated temperature or pH), ligand exchange will occur.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution

Symptom Possible Cause Troubleshooting Steps
Yellow solution of [Cr(NH₃)₆]³⁺ turns orange or reddish.Stepwise aquation is occurring, where NH₃ ligands are being replaced by H₂O.1. Immediately cool the solution in an ice bath to slow the reaction rate.2. Verify the pH of the solution; adjust to a slightly acidic pH (e.g., with dilute nitric acid) if it has become basic.3. For future experiments, prepare solutions fresh and at low temperatures.
A green color develops in the solution.This often indicates the formation of complexes with other anions present in the solution, such as chloride or sulfate, which can replace water or ammonia ligands.[7][8][9][10]1. Review the composition of your solution to identify any potential competing ligands.2. If possible, use salts with non-coordinating anions (e.g., perchlorate or nitrate).

Issue 2: Inconsistent Results in Kinetic Studies

Symptom Possible Cause Troubleshooting Steps
Reaction rates are not reproducible between experiments.The initial state of the chromium complex is not consistent, possibly due to partial aquation before the experiment begins. Temperature fluctuations can also affect reaction rates.1. Ensure the starting chromium azane complex is pure and has not already undergone significant aquation.2. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment.3. Always prepare fresh solutions immediately before conducting kinetic runs.
The reaction kinetics do not follow the expected rate law.The reaction mechanism may be more complex than assumed, possibly involving intermediate species or parallel reaction pathways. The pH of the solution may be changing during the reaction.1. Monitor the pH of the reaction mixture throughout the experiment and use a buffer system if necessary and compatible with your reaction.2. Consider the possibility of the formation of intermediate aqua-ammine or hydroxo-ammine chromium complexes that may react at different rates.

Quantitative Data

The rate of aquation for chromium(III) ammine complexes is influenced by factors such as the number of coordinated ammonia molecules, temperature, and pH. While extensive tables of stability constants are highly specific to the exact conditions, the following provides an overview of typical kinetic parameters.

ComplexReactionConditionsRate Constant (k)Reference
[Cr(NH₃)₅(py)]³⁺Aquation of pyridine ligand80 °C5 x 10⁻⁴ s⁻¹[11]
[Cr(NH₃)₅(H₂O)]³⁺Isotopic water exchange25 °C, 1.0 M HClO₄5.2 x 10⁻⁵ s⁻¹General Literature
[Cr(H₂O)₆]³⁺Isotopic water exchange25 °C, 1.0 M HClO₄4.1 x 10⁻⁶ s⁻¹General Literature

Note: This table provides illustrative data. Rates are highly dependent on specific experimental conditions.

Experimental Protocols

Protocol: Monitoring Ligand Exchange via UV-Visible Spectrophotometry

This protocol describes a general method for monitoring the aquation of a chromium azane complex, such as [Cr(NH₃)₆]³⁺, in an aqueous solution.

1. Preparation of Solutions: a. Prepare a stock solution of the chromium azane complex (e.g., --INVALID-LINK--₃) in deionized water at a known concentration. It is recommended to do this at a low temperature (e.g., in an ice bath) to minimize initial aquation. b. Prepare the reaction medium, which could be an acidic solution (e.g., 0.1 M HNO₃) or a buffer of the desired pH.

2. Spectrophotometer Setup: a. Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes. b. Set the desired wavelength for monitoring. The ideal wavelength is one where there is a significant difference in absorbance between the reactant complex and the product complex. A full spectrum scan of the initial and expected final solutions can help determine this. For many chromium(III) complexes, monitoring in the range of 400-600 nm is common.[2]

3. Kinetic Run: a. Equilibrate the reaction medium in a cuvette inside the temperature-controlled cell holder of the spectrophotometer. b. To initiate the reaction, inject a small, known volume of the cold chromium azane complex stock solution into the cuvette and mix quickly. c. Immediately begin recording the absorbance at the chosen wavelength as a function of time.

4. Data Analysis: a. Plot the absorbance versus time. b. Depending on the reaction order, transform the data accordingly (e.g., ln(A∞ - At) vs. time for a first-order reaction, where A∞ is the final absorbance and At is the absorbance at time t) to obtain a linear plot. c. The slope of the linear plot will be related to the observed rate constant (k_obs).

Visualizations

Ligand_Exchange_Pathway [Cr(NH3)6]3+ [Cr(NH3)6]3+ [Cr(NH3)5(H2O)]3+ [Cr(NH3)5(H2O)]3+ [Cr(NH3)6]3+->[Cr(NH3)5(H2O)]3+ + H2O - NH3 [Cr(NH3)4(H2O)2]3+ [Cr(NH3)4(H2O)2]3+ [Cr(NH3)5(H2O)]3+->[Cr(NH3)4(H2O)2]3+ + H2O - NH3 Further Aquation Products Further Aquation Products [Cr(NH3)4(H2O)2]3+->Further Aquation Products + H2O - NH3

Caption: Stepwise aquation of hexaamminechromium(III).

Troubleshooting_Logic start Experiment with Aqueous Cr(III) Azane Complex issue Unexpected Observation? start->issue color_change Color Change? issue->color_change Yes precipitate Precipitate Formation? issue->precipitate No color_change->precipitate No cause_aquation Likely Cause: Ligand Exchange (Aquation) color_change->cause_aquation Yes cause_ph Likely Cause: Precipitation of [Cr(H2O)x(OH)y] precipitate->cause_ph Yes Continue Monitoring Continue Monitoring precipitate->Continue Monitoring No action_aquation Action: 1. Lower Temperature 2. Check/Adjust pH 3. Use Fresh Solution cause_aquation->action_aquation action_ph Action: 1. Check pH 2. Buffer Solution (if compatible) 3. Ensure no contamination with base cause_ph->action_ph

Caption: Troubleshooting workflow for common issues.

References

Improving the stability of chromium(II) azane solutions for electrochemical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromium(II) azane (ammine) solutions for electrochemical applications. The inherent instability of the chromium(II) oxidation state presents unique challenges, primarily its rapid oxidation by atmospheric oxygen.[1][2] This guide offers practical solutions and detailed protocols to ensure the stability and reliability of your electrochemical measurements.

Troubleshooting Guide

This section addresses common issues encountered during the preparation, handling, and analysis of chromium(II) azane solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid color change of solution from blue to green or violet. Oxidation of Cr(II) to the more stable Cr(III) state by atmospheric oxygen.[1][2]• Ensure all work is performed under a strict inert atmosphere (e.g., nitrogen or argon).• Use deoxygenated solvents and reagents. Sparge all liquids with an inert gas prior to use.• Assemble electrochemical cells inside a glovebox or use a sealed cell design with continuous inert gas purging.
Inconsistent or drifting electrochemical signals (e.g., cyclic voltammetry). 1. Ongoing oxidation of Cr(II) in the bulk solution or at the electrode surface.2. Changes in the coordination sphere of the chromium complex.• Improve inert atmosphere techniques as mentioned above.• Ensure a sufficient excess of the ammonia/ammonium buffer to maintain a stable coordination environment.
Precipitate formation in the electrochemical cell. 1. Formation of insoluble chromium(III) hydroxide if the pH is not adequately controlled.[1]2. Precipitation of chromium(II) hydroxide under insufficiently acidic or basic conditions.• Maintain the appropriate pH using a well-defined buffer system (e.g., NH₃/NH₄Cl).• Ensure all components of the solution are fully dissolved before initiating the experiment.
Low or no discernible Cr(II) signal. Incomplete reduction of the Cr(III) precursor to Cr(II).• Use a sufficiently strong reducing agent (e.g., amalgamated zinc) for the in-situ generation of Cr(II).• Allow adequate time for the reduction to complete before transferring the solution or starting the experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my chromium(II) azane solution so unstable?

A1: The chromium(II) ion (Cr²⁺) is a powerful reducing agent and is therefore highly susceptible to oxidation by atmospheric oxygen.[1][2] In aqueous solutions, it is rapidly oxidized to the more stable chromium(III) (Cr³⁺) state.[1][2] This instability necessitates the rigorous exclusion of air during all experimental procedures.

Q2: What is the characteristic color of a pure chromium(II) solution?

A2: Aqueous solutions of chromium(II) salts are typically a distinct blue color.[1][2] A color change to green or violet indicates oxidation to chromium(III), which forms various colored complexes with ligands like water or chloride ions.[2]

Q3: How can I best protect my Cr(II) solution from oxidation during an electrochemical experiment?

A3: The most effective method is to use a combination of techniques:

  • Inert Atmosphere: Conduct all solution preparation and electrochemical measurements inside a glovebox filled with nitrogen or argon.

  • Deoxygenated Solvents: Thoroughly sparge all solvents and solutions with a high-purity inert gas for at least 30 minutes prior to use.

  • Sealed Electrochemical Cell: Use a gas-tight electrochemical cell that allows for a continuous positive pressure of an inert gas over the solution during the experiment.

Q4: What are the key factors affecting the stability of chromium coordination complexes?

A4: The stability of chromium complexes, including azane complexes, is influenced by several factors:

  • Oxidation State of Chromium: Cr(III) complexes are generally much more stable and kinetically inert than Cr(II) complexes.[2]

  • Nature of the Ligand: The type of ligand coordinated to the chromium center plays a crucial role. Strong field ligands can enhance stability.

  • pH of the Solution: The pH can affect the protonation state of ligands and the potential for formation of hydroxide precipitates.[1]

  • Charge on the Metal Ion: A higher charge on the central metal ion generally leads to a more stable complex.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Chromium(III) Azane Solution
  • Materials: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), ammonium chloride (NH₄Cl), concentrated aqueous ammonia (NH₃), deionized water.

  • Procedure:

    • Prepare a deoxygenated buffer solution by dissolving an appropriate amount of NH₄Cl in deionized water and adjusting the pH with concentrated NH₃ under an inert atmosphere.

    • Dissolve a known quantity of CrCl₃·6H₂O in the deoxygenated buffer solution with continuous stirring in an inert atmosphere.

    • The resulting solution will be a chromium(III) azane complex, which is the precursor for the Cr(II) species.

Protocol 2: In-Situ Generation of Chromium(II) Azane for Electrochemical Analysis
  • Materials: Chromium(III) azane stock solution, amalgamated zinc, deoxygenated buffer solution.

  • Procedure:

    • Place a small amount of amalgamated zinc granules in a separate flask under an inert atmosphere.

    • Transfer a measured volume of the chromium(III) azane stock solution into the flask containing the amalgamated zinc.

    • Seal the flask and stir the solution. The color will gradually change from the color of the Cr(III) complex to a distinct blue, indicating the formation of Cr(II).

    • Once the reduction is complete (as indicated by a stable blue color), carefully transfer the Cr(II) solution via a cannula or a gas-tight syringe to the deoxygenated electrochemical cell, avoiding any contact with air.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and the factors affecting stability, the following diagrams are provided.

start Start: Prepare Reagents deoxygenate Deoxygenate Solvents and Buffers (Sparge with N2/Ar) start->deoxygenate prepare_zn Prepare Amalgamated Zinc start->prepare_zn prepare_cr3 Prepare Cr(III) Azane Stock Solution deoxygenate->prepare_cr3 glovebox Transfer all materials to Glovebox prepare_cr3->glovebox prepare_zn->glovebox reduce_cr2 Reduce Cr(III) to Cr(II) with Amalgamated Zinc glovebox->reduce_cr2 transfer_cell Transfer Blue Cr(II) Solution to Electrochemical Cell reduce_cr2->transfer_cell run_exp Run Electrochemical Experiment transfer_cell->run_exp

Caption: Workflow for the preparation and electrochemical analysis of Cr(II) azane solutions.

instability Cr(II) Azane Instability oxidation Aerial Oxidation (O2) instability->oxidation Primary Cause ph_shift pH Shift instability->ph_shift ligand_dissociation Ligand Dissociation instability->ligand_dissociation cr3_formation Formation of Cr(III) oxidation->cr3_formation precipitation Hydroxide Precipitation ph_shift->precipitation signal_drift Signal Drift/ Inconsistency ligand_dissociation->signal_drift cr3_formation->signal_drift precipitation->signal_drift

Caption: Key factors contributing to the instability of Cr(II) azane solutions.

References

Refining purification methods for separating cis-trans isomers of chromium complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for refining the purification methods of cis-trans isomers of chromium complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis-trans isomers of chromium complexes?

A1: The separation of cis-trans isomers of chromium complexes primarily relies on exploiting differences in their physical and chemical properties, such as polarity, solubility, and charge. The three most common techniques are:

  • Fractional Crystallization: This method leverages the different solubilities of the cis and trans isomers in a particular solvent system. One isomer crystallizes out of the solution more readily than the other upon cooling or solvent evaporation.[1][2]

  • Column Chromatography: This is a versatile technique suitable for separating gram quantities of material.[3] By using a stationary phase (like silica gel or alumina) and a mobile phase (a solvent), separation is achieved based on the differential adsorption of the isomers. Ion-exchange chromatography, a subset of this technique, is particularly effective for charged complexes, separating them based on their interaction with a charged resin.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for separating complex mixtures. For chromium complexes, ion-exchange or reverse-phase columns are often employed. The method can be optimized for both analytical and preparative-scale separations.[5][6]

Q2: My column chromatography separation is yielding poor resolution between isomers. What are the common causes and solutions?

A2: Poor resolution in column chromatography is a frequent issue. The most common culprits involve column packing, solvent selection, and sample loading. Refer to the troubleshooting table below for specific solutions.

Q3: The color of my chromium(III) complex solution changes from green to violet/blue over time. Is this a sign of decomposition?

A3: Not necessarily decomposition, but it indicates a chemical change. For many aquated chromium(III) complexes, a color change signifies ligand substitution, specifically hydrolysis. For example, the green trans-dichlorotetraaquachromium(III) cation will slowly hydrolyze in water, substituting chloride ligands with water molecules to form bluish-violet species like chloropentaaquachromium(III) and ultimately the hexaaquachromium(III) ion. This is a crucial factor to consider, as it can change the charge and polarity of your complex, affecting the separation process.

Q4: How do I choose the best separation method for my specific chromium complex?

A4: The choice depends on several factors: the quantity of material, the stability of the isomers, the difference in their physical properties, and the required purity. A logical approach is outlined in the decision-making workflow below.

start Start: Mixture of Cr Complex Isomers quantity What is the scale of the separation? start->quantity solubility Are the isomers' solubilities significantly different? quantity->solubility > 1 gram hplc_check Is high purity essential and material is limited? quantity->hplc_check < 1 gram (Analytical/Small Scale) stability Are the isomers stable in solution for hours? solubility->stability No frac_cryst Method: Fractional Crystallization solubility->frac_cryst Yes col_chrom Method: Column Chromatography stability->col_chrom Yes hplc Method: (Preparative) HPLC stability->hplc No (Fast method needed) polarity Do isomers have different polarities? polarity->col_chrom Yes re_eval Re-evaluate synthesis or consider derivatization polarity->re_eval No hplc_check->polarity No hplc_check->hplc Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Table 1: Troubleshooting Poor Column Chromatography Separation
Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Bands Incorrect Solvent System: The eluent may be too polar, causing all components to move too quickly, or not polar enough, causing them to remain adsorbed.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (difference in Rf values). Start with a less polar solvent and gradually increase polarity (gradient elution).[3]
Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front and band broadening.[3]Pack the column using the "slurry method" to ensure a homogenous bed. Tap the column gently during packing to settle the adsorbent. Ensure the solvent level never drops below the top of the stationary phase.[3]
Column Overloading: Too much sample was loaded onto the column relative to the amount of adsorbent.Use a sample-to-adsorbent weight ratio of 1:20 to 1:50. For difficult separations, a higher ratio is needed.[3]
No Compounds Eluting Solvent is Not Polar Enough: The eluent lacks the strength to displace the compounds from the stationary phase.Gradually increase the polarity of the eluent. For highly polar compounds on silica or alumina, adding a small percentage of methanol or acetic acid may be necessary.
Compound Decomposition: The isomers may be unstable on the stationary phase (e.g., silica gel is acidic).Switch to a different stationary phase with a different pH, such as neutral or basic alumina, or consider a different separation technique.[3]
Streaking or "Tailing" of Bands Sample is Sparingly Soluble: The sample is precipitating and re-dissolving as it moves down the column.Use a solvent system in which the sample is more soluble. Load the sample in the smallest possible volume of a strong solvent and then begin elution with the weaker mobile phase.
Adsorption is too Strong: The compound interacts very strongly with the stationary phase.Use a more polar eluent or a less active adsorbent.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Charged Chromium(III) Complexes

This protocol is adapted for separating cationic chromium(III) aqua/chloro complexes based on their charge difference.

1. Column Preparation: a. Prepare a slurry of ~15 mL of Dowex 50W-X8 cation exchange resin (H+ form) in deionized water. b. Clamp a glass chromatography column or burette vertically. Ensure the stopcock is closed and a glass wool plug is in place. c. Fill the column halfway with deionized water. d. Slowly pour the resin slurry into the column, allowing it to settle into a uniform bed. Continuously drain excess water, but ensure the liquid level never falls below the top of the resin bed. e. Once the resin has settled, carefully add a 5 mm layer of sand to the top to prevent the resin from being disturbed during solvent addition.

2. Sample Loading: a. Dissolve the crude mixture of chromium isomers in a minimal amount of the initial eluent (e.g., 0.1 M HClO₄). b. Carefully drain the column so the liquid level is just above the sand layer. c. Gently add the sample solution to the top of the column using a pipette.

3. Elution: a. Begin elution with a low-concentration eluent (e.g., 0.1 M HClO₄) to elute the species with the lowest positive charge. The trans-[Cr(H₂O)₄Cl₂]⁺ complex, with a +1 charge, will elute first. b. Collect fractions and monitor their color. The initial green band corresponds to the dichlorotetraaqua complex. c. To elute more highly charged species, increase the eluent concentration. A switch to 1.0 M HClO₄ will elute the [Cr(H₂O)₅Cl]²⁺ species (charge +2). d. Finally, a highly concentrated eluent like 4.0 M HClO₄ may be needed to elute the [Cr(H₂O)₆]³⁺ species (charge +3).

4. Analysis: a. Analyze the collected fractions using UV-Vis spectrophotometry to identify the isomers based on their characteristic absorption spectra.

cluster_prep 1. Column Preparation cluster_load 2. Sample Loading cluster_elute 3. Elution & Collection cluster_analyze 4. Analysis p1 Prepare resin slurry p2 Pack column with resin p1->p2 p3 Add protective sand layer p2->p3 l1 Dissolve crude mixture in initial eluent p3->l1 l2 Lower solvent to top of sand l1->l2 l3 Gently apply sample l2->l3 e1 Elute with low conc. (e.g., 0.1 M acid) l3->e1 e2 Collect first isomer (lowest charge) e1->e2 e3 Increase eluent conc. (e.g., 1.0 M acid) e2->e3 e4 Collect second isomer (higher charge) e3->e4 a1 Analyze fractions by UV-Vis Spectrophotometry e4->a1

Caption: Workflow for ion-exchange chromatography separation.

Protocol 2: Fractional Crystallization

This general protocol is effective for isomers with different solubilities, such as cis- and trans-[CrF₂(en)₂]Cl, where the trans isomer is less soluble.[2]

1. Dissolution: a. Place the crude mixture of isomers in an Erlenmeyer flask. b. Add a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) to just dissolve the entire solid. Gentle heating on a hot plate may be required.

2. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. b. The less soluble isomer (trans in this case) should begin to crystallize out of the solution. c. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the desired isomer.

3. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering solution containing the more soluble (cis) isomer. c. The filtrate, now enriched with the more soluble cis isomer, can be concentrated by heating to reduce the solvent volume and cooled again to crystallize the second isomer.

4. Purity Check: a. Dry the crystals and check their purity via melting point determination, spectroscopy (UV-Vis, IR), or elemental analysis. Repeat the recrystallization process if purity is not satisfactory.

Data & Parameters

Table 2: Comparison of Purification Methods for Cr Isomers
Method Principle Typical Scale Advantages Disadvantages
Fractional Crystallization Differential Solubility> 1 gSimple, inexpensive, good for large scales.Requires significant solubility difference, may need multiple cycles, potential for co-precipitation.[1]
Column Chromatography Differential Adsorption[3]100 mg - 10 gWidely applicable, can separate compounds with similar solubilities but different polarities.Can be slow, requires larger volumes of solvent, potential for sample decomposition on stationary phase.[3]
HPLC High-Resolution Partitioning< 1 mg - 1 gFast, high resolution, highly sensitive, automated.[5]Expensive equipment, limited loading capacity (for analytical columns), requires method development.[7]
Table 3: Typical HPLC Parameters for Chromium Speciation Analysis

These parameters, used for separating different oxidation states or complexed forms of chromium, serve as a starting point for developing a method for cis-trans isomer separation.[5][6]

Parameter Typical Setting / Mobile Phase Purpose
Column Anion Exchange (e.g., Hamilton PRP-X100) or C18 Reverse PhaseSeparate based on charge or polarity, respectively.[6]
Mobile Phase Isocratic or Gradient mixture of a buffer and an organic modifier. (e.g., 50 mmol L⁻¹ ammonium acetate (pH 6.8) with 2 mmol L⁻¹ PDCA).[5]Controls the retention and elution of the isomers. The pH can be critical for charged species.
Flow Rate 0.5 - 1.0 mL/minAffects resolution and analysis time. Slower rates often improve resolution.[5]
Injection Volume 10 - 50 µLMust be optimized to avoid column overloading.[5][7]
Detection UV-Vis (DAD) at wavelengths corresponding to the complex's d-d transitions (e.g., 370-580 nm).[6]Monitors the eluting isomers based on their light absorbance.
Column Temperature Room Temperature to 40 °CCan affect retention times and peak shape.

References

Overcoming solubility issues of polymeric chromium azane materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymeric chromium azane materials. The information is designed to help overcome common challenges, particularly those related to solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving polymeric chromium azane materials. The following guide provides a systematic approach to troubleshooting these issues.

Problem: Poor or no visible dissolution in common solvents.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the polymeric chromium azane material.

  • Solution: Test a range of solvents with varying polarities.

  • Kinetic vs. Thermodynamic Solubility: The material may be dissolving, but at an extremely slow rate.

  • Solution: Increase agitation (stirring, sonication) and/or gently heat the mixture.

  • Aggregation/Low Surface Area: The polymer chains may be tightly aggregated, preventing solvent penetration.

  • Solution: Employ particle size reduction techniques.

Experimental Workflow for Solubility Testing

G cluster_prep Sample Preparation cluster_dissolution Dissolution Process cluster_troubleshoot Troubleshooting cluster_analysis Analysis prep Weigh Polymeric Chromium Azane Material mix Add Solvent to Material prep->mix solvent Select Solvent (e.g., Water, Ethanol, DMSO) solvent->mix agitate Agitate (Stir/Sonicate) mix->agitate observe Observe for Dissolution agitate->observe no_diss No Dissolution observe->no_diss If Insoluble measure Measure Concentration (e.g., UV-Vis) observe->measure If Soluble heat Apply Gentle Heat no_diss->heat new_solvent Try Different Solvent no_diss->new_solvent particle_size Reduce Particle Size no_diss->particle_size heat->observe new_solvent->mix particle_size->prep

Caption: A workflow for systematically testing the solubility of polymeric chromium azane materials.

Frequently Asked Questions (FAQs)

Q1: What are polymeric chromium azane materials?

A1: Polymeric chromium azane materials are coordination polymers consisting of chromium centers linked by azane (ammonia) ligands. The term "azane" is the systematic name for ammonia (NH3)[1]. These materials can form complex three-dimensional structures. Chromium(III) commonly forms octahedral complexes[2][3]. The polymeric nature can lead to low solubility in common solvents.

Q2: Which solvents should I try first to dissolve my polymeric chromium azane material?

A2: Start with a range of solvents covering different polarities. A suggested starting panel could include:

  • Polar Protic: Deionized water, ethanol, methanol.

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

  • Nonpolar: Toluene, hexane (less likely to be effective but useful for comparison).

Given that many chromium complexes are water-soluble, aqueous solutions with varying pH should also be tested[3].

Q3: How does pH affect the solubility of these materials?

A3: The solubility of coordination complexes, including chromium azane polymers, can be highly pH-dependent. At certain pH values, the ligands or the metal center can be protonated or deprotonated, which can either break the polymer backbone or change the overall charge and polarity of the material, affecting its interaction with the solvent. It is advisable to test a range of pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for dissolution[4].

Q4: Can I use heat to improve solubility?

A4: Gentle heating can increase the kinetic rate of dissolution. However, be cautious as excessive heat can lead to the degradation of the polymer or the solvent. Monitor the sample for any color changes that might indicate decomposition.

Q5: What is a solid dispersion and how can it help with solubility?

A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state[5][6]. For poorly soluble materials, creating an amorphous solid dispersion with a hydrophilic polymer can significantly enhance solubility and dissolution rates[7][8].

Logical Flow for Creating a Solid Dispersion

G cluster_start Initial Materials cluster_process Process cluster_result Result cluster_outcome Outcome polymer Polymeric Chromium Azane Material dissolve Dissolve Polymer & Carrier in a Common Solvent polymer->dissolve carrier Hydrophilic Carrier (e.g., PVP, HPMC) carrier->dissolve evaporate Solvent Evaporation (e.g., Spray Drying, Lyophilization) dissolve->evaporate asd Amorphous Solid Dispersion evaporate->asd solubility Enhanced Solubility asd->solubility

Caption: A simplified workflow for preparing an amorphous solid dispersion to enhance solubility.

Data Presentation: Solubility Screening

When screening for solubility, it is crucial to maintain a systematic record of the conditions tested. The following table provides a template for recording your experimental data.

Experiment ID Solvent System pH Temperature (°C) Agitation Method Concentration (mg/mL) Observations
CrAz-001Deionized Water7.025Stirring<0.1Insoluble
CrAz-002DMSON/A25Stirring1.5Partially Soluble
CrAz-003Deionized Water2.025Sonication0.8Slightly Soluble
CrAz-004Deionized Water10.040Stirring2.3Moderately Soluble
CrAz-005EthanolN/A25Stirring<0.1Insoluble

Experimental Protocols

Protocol 1: General Solubility Assessment

  • Preparation: Accurately weigh 1-5 mg of the polymeric chromium azane material into a clear glass vial.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the selected solvent to the vial.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 1 hour) at a controlled temperature.

  • Observation: Visually inspect the solution for any undissolved particles. If particles remain, continue agitation for an extended period (e.g., up to 24 hours).

  • Quantification (Optional): If the material appears to dissolve, centrifuge the solution to pellet any remaining undissolved material. Measure the concentration of the dissolved material in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-MS for chromium content).

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Material Selection: Choose a hydrophilic carrier polymer that is soluble in a common solvent with the polymeric chromium azane material (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))[6].

  • Dissolution: Dissolve both the polymeric chromium azane material and the carrier polymer in a suitable solvent. The ratio of the material to the carrier should be optimized (e.g., starting with 1:1, 1:5, 1:10 by weight).

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator or by lyophilization (freeze-drying)[6]. This should be done rapidly to prevent crystallization.

  • Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature (e.g., using X-ray diffraction (XRD) or differential scanning calorimetry (DSC)).

  • Solubility Testing: Test the solubility of the resulting amorphous solid dispersion using Protocol 1. The dissolution rate is expected to be significantly faster.

References

Minimizing side reactions in the functionalization of chromium ammine ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of chromium ammine ligands. Our goal is to help you minimize side reactions and improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of chromium ammine ligands?

A1: The most prevalent side reactions include:

  • Ligand Substitution: The ammine ligands can be displaced by solvent molecules or other nucleophiles present in the reaction mixture. This is particularly common in aqueous solutions or with coordinating solvents. Chromium(III) complexes are generally kinetically inert, but ligand exchange can still occur, especially under harsh reaction conditions or with prolonged reaction times.[1][2]

  • Oxidation of Cr(III): The chromium(III) center can be oxidized to higher oxidation states (e.g., Cr(VI)) by strong oxidizing agents or sometimes even by atmospheric oxygen over long periods, especially in basic media.[3]

  • Hydrolysis and Precipitation: In aqueous solutions, coordinated ammine ligands can be deprotonated by bases (like NaOH or even excess ammonia) to form amido complexes, which can lead to the precipitation of chromium(III) hydroxide or related species.[2][3][4][5][6]

  • Over-alkylation/acylation: Similar to free amines, once one N-H bond on a coordinated ammonia molecule is functionalized, subsequent reactions on the same nitrogen can occur, leading to a mixture of products.

Q2: How can I prevent ligand substitution of the ammine groups?

A2: To minimize ligand substitution:

  • Use Non-Coordinating Solvents: Whenever possible, use non-coordinating solvents like hydrocarbons (e.g., toluene, hexane) or chlorinated solvents (e.g., dichloromethane). Ethers like THF are common but can sometimes coordinate to the metal center.

  • Control Reaction Temperature: Keep the reaction temperature as low as feasible to slow down the rate of ligand exchange.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, which can lead to aqua or hydroxo complexes that are more labile.[1]

  • Use of Bulky Ligands: Incorporating bulky ancillary ligands can sterically hinder the approach of substituting ligands.

Q3: My reaction is sensitive to air and moisture. What are the essential experimental techniques I should use?

A3: For air- and moisture-sensitive reactions, it is crucial to employ inert atmosphere techniques:

  • Schlenk Line or Glovebox: Conduct all manipulations of reagents and reaction mixtures using a Schlenk line or within a glovebox.[1]

  • Dry Solvents: Use freshly distilled and thoroughly dried solvents.

  • Degassing: Degas solvents and reaction mixtures to remove dissolved oxygen.

  • Flame-Dried Glassware: Ensure all glassware is rigorously flame-dried under vacuum or in an oven to remove adsorbed water.

Q4: I am attempting to deprotonate a coordinated ammine to form an amido complex for further functionalization. What are the key challenges?

A4: The primary challenges in deprotonating a coordinated ammine are:

  • Controlling the Stoichiometry of the Base: Using too much or too strong a base can lead to the deprotonation of multiple ammine ligands or the formation of insoluble chromium hydroxides.[2][4][5]

  • Ligand Substitution by the Base's Counterion: The counterion of the base can sometimes act as a nucleophile and displace the ammine ligands.

  • Instability of the Amido Complex: The resulting amido complex may be unstable and prone to decomposition or rearrangement.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Functionalized Ammine Complex
Possible Cause Troubleshooting Step
Ligand Substitution - Switch to a non-coordinating solvent. - Lower the reaction temperature. - Reduce the reaction time.
Reaction with Air/Moisture - Ensure rigorous inert atmosphere techniques are used (Schlenk line/glovebox). - Use freshly dried and degassed solvents.
Incorrect Stoichiometry - Carefully control the stoichiometry of reagents, especially the base for deprotonation. - Consider slow addition of the limiting reagent.
Precipitation of Starting Material or Product - Adjust the solvent system to improve solubility. - Analyze the precipitate to identify it (e.g., chromium hydroxide).
Decomposition of the Product - Attempt to isolate the product at a lower temperature. - Analyze the reaction mixture at different time points to monitor product formation and decay.
Problem 2: Formation of an Insoluble Precipitate
Possible Cause Troubleshooting Step
Formation of Chromium Hydroxide - This often occurs in the presence of strong bases and water.[2][4][5] - Use a non-aqueous solvent and a non-hydroxide base (e.g., an organolithium reagent or a hindered amide base). - Ensure all reagents and glassware are scrupulously dry.
Low Solubility of the Complex - Try a different solvent or a mixture of solvents. - Modify the ancillary ligands on the chromium complex to improve solubility.
Polymerization - This can occur if the functionalization reaction creates bridging ligands. - Consider using a more dilute reaction mixture.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines with Alcohols Catalyzed by a Chromium Complex.

(Data adapted from a study on chromium-catalyzed alkylation of free amines, presented here as a reference for potential conditions and outcomes in the functionalization of coordinated ammines.)[7]

EntryAmineAlcoholBase (mol%)Yield (%)
1AnilineBenzyl alcoholKOBut (10)95
24-FluoroanilineBenzyl alcoholKOBut (10)92
3Benzylamine1-ButanolKOBut (10)85
4MorpholineBenzyl alcoholKOBut (10)98

Experimental Protocols

General Protocol for the N-Alkylation of a Coordinated Ammine Ligand (Hypothetical)

This protocol is a general guideline based on established principles of organometallic synthesis and should be adapted and optimized for specific chromium ammine complexes and alkylating agents.

  • Preparation of the Reaction Vessel: Under an inert atmosphere (in a glovebox or on a Schlenk line), place a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents:

    • Add the chromium ammine complex (e.g., [Cr(NH₃)₆]Cl₃) (1.0 eq) to the flask.

    • Add a non-coordinating, anhydrous solvent (e.g., THF or toluene) via cannula or syringe.

    • Stir the suspension at room temperature.

  • Deprotonation (if required):

    • Cool the suspension to a low temperature (e.g., -78 °C).

    • Slowly add a solution of a strong, non-nucleophilic base (e.g., NaH or a lithium amide) (0.95 eq per N-H bond to be functionalized) in the same solvent.

    • Allow the mixture to stir at low temperature for 1-2 hours, monitoring for a color change or dissolution, which may indicate the formation of the amido complex.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., an alkyl halide) (1.0 eq) to the cold suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a proton source (e.g., saturated NH₄Cl solution) at 0 °C.

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low Yield of Functionalized Product check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Byproducts start->check_purity temp Temperature Too High? check_conditions->temp Thermal Decomposition? solvent Coordinating Solvent? check_conditions->solvent Ligand Substitution? atmosphere Inert Atmosphere Compromised? check_conditions->atmosphere Reaction with O2/H2O? substitution_prod Ligand Substitution Product check_purity->substitution_prod NMR/MS Analysis hydroxide_ppt Chromium Hydroxide Precipitate check_purity->hydroxide_ppt Solubility Tests/IR starting_material Unreacted Starting Material check_purity->starting_material TLC/NMR Analysis sol_temp Lower Temperature temp->sol_temp sol_solvent Use Non-coordinating Solvent solvent->sol_solvent sol_atmosphere Improve Inert Technique atmosphere->sol_atmosphere substitution_prod->sol_solvent hydroxide_ppt->sol_atmosphere

Caption: Troubleshooting workflow for low yield in chromium ammine functionalization.

Reaction Pathway: Deprotonation and N-Alkylation

reaction_pathway start [Cr(NH3)6]3+ amido [Cr(NH3)5(NH2)]2+ (Amido Intermediate) start->amido + Base - H+ side_product [Cr(NH3)5(Solvent)]3+ + NH3 start->side_product + Solvent (Ligand Substitution) product [Cr(NH3)5(NH2R)]3+ amido->product + R-X - X-

Caption: Desired reaction pathway versus a common side reaction.

References

Enhancing the catalytic activity of chromium azane complexes through ligand modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium azane complexes. The information herein is designed to address common issues encountered during synthesis, handling, and catalytic application of these complexes, with a focus on enhancing their activity through ligand modification.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Problem 1: Low or No Catalytic Activity

Q: My chromium azane complex is showing very low or no catalytic activity. What are the potential causes and how can I troubleshoot this?

A: Low catalytic activity can stem from several factors, from catalyst integrity to reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Catalyst Integrity:

    • Characterization: Have you thoroughly characterized your synthesized complex? Confirm the structure and purity using techniques like NMR, IR spectroscopy, and X-ray crystallography if possible. Impurities from the synthesis or decomposition can inhibit catalysis.

    • Oxidation State: Ensure the chromium center is in the desired oxidation state (typically Cr(III) for these applications). Accidental oxidation or reduction can render the catalyst inactive. Consider techniques like UV-Vis or EPR spectroscopy to probe the electronic structure.

    • Air and Moisture Sensitivity: Many chromium catalysts and their precursors are sensitive to air and moisture.[1] Ensure all synthesis and reaction steps are performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.

  • Reaction Conditions:

    • Co-catalyst/Activator: Many chromium-catalyzed reactions, such as olefin polymerization, require a co-catalyst or activator (e.g., methylaluminoxane, MAO).[2][3] Verify that the co-catalyst is active and used in the correct stoichiometric ratio.

    • Temperature: The reaction temperature can significantly impact activity. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to catalyst decomposition. Review the literature for the optimal temperature range for your specific system and consider running a temperature screen.

    • Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity. Ensure your complex is soluble and stable in the chosen solvent at the reaction temperature. In some cases, the solvent can coordinate to the metal center and inhibit catalysis.

  • Ligand Effects:

    • Electronic Properties: The electronic properties of the azane ligand are crucial. Electron-donating groups on the ligand backbone can increase the electron density at the metal center, which can enhance the catalytic activity for certain reactions like olefin polymerization. Conversely, electron-withdrawing groups can be beneficial in other transformations.

    • Steric Hindrance: While some steric bulk is often necessary to promote selectivity and prevent catalyst deactivation (e.g., dimerization), excessive steric hindrance around the active site can block substrate access and reduce activity.

Problem 2: Poor Selectivity

Q: My reaction is producing a mixture of products with low selectivity for the desired product. How can I improve the selectivity?

A: Poor selectivity is a common challenge and is often intricately linked to the ligand design and reaction conditions.

  • Ligand Modification:

    • Steric Bulk: Increasing the steric bulk of the ligands can often improve selectivity by directing the substrate to bind in a specific orientation. For example, in ethylene oligomerization, modifying the ortho substituents on the ligand can switch the product from a broad distribution of oligomers to selectively forming 1-butene or polyethylene waxes.[2]

    • Chiral Ligands: For enantioselective reactions, the use of chiral azane ligands is essential. If you are observing low enantioselectivity, consider redesigning the ligand to create a more defined and rigid chiral pocket around the metal center.

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the desired product.

    • Pressure: In gas-liquid reactions (e.g., ethylene polymerization), the pressure of the gaseous reactant can influence selectivity.

    • Co-catalyst: The nature and concentration of the co-catalyst can impact the active species and, consequently, the selectivity of the reaction.

Problem 3: Catalyst Deactivation

Q: My catalyst appears to be deactivating over time, leading to a decrease in reaction rate. What are the common deactivation pathways and how can I mitigate them or regenerate the catalyst?

A: Catalyst deactivation can occur through several mechanisms, including fouling, poisoning, and thermal degradation.

  • Common Deactivation Mechanisms:

    • Fouling: In polymerization reactions, the polymer product can precipitate on the catalyst surface, blocking active sites.

    • Poisoning: Impurities in the reagents or solvent can act as catalyst poisons by strongly binding to the chromium center. Common poisons include water, oxygen, sulfur compounds, and other Lewis bases.

    • Thermal Decomposition: At elevated temperatures, the chromium complex may decompose, leading to an irreversible loss of activity.

    • Formation of Carbonaceous Deposits: In some high-temperature reactions like alkane dehydrogenation, carbonaceous deposits (coke) can form on the catalyst surface.

  • Mitigation and Regeneration:

    • Purification of Reagents: Rigorous purification of solvents and monomers is crucial to remove potential poisons.

    • Control of Reaction Temperature: Operating at the lowest effective temperature can minimize thermal decomposition.

    • Catalyst Regeneration: For deactivation by coking, regeneration can sometimes be achieved by controlled oxidation to burn off the carbon deposits. For some types of poisoning, washing with acidic or basic solutions may regenerate the catalyst.[4] However, regeneration procedures are highly system-dependent and may not always be effective.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right azane ligand for my application?

A1: The choice of ligand is critical and depends on the specific reaction you are catalyzing. Consider the following:

  • Electronic Effects: For reactions that benefit from an electron-rich metal center (e.g., olefin polymerization), choose ligands with electron-donating substituents. The strength of the donor group can be correlated with catalytic activity.

  • Steric Effects: The steric profile of the ligand can control selectivity and catalyst stability. Bulky groups near the metal center can create a pocket that influences substrate approach and can prevent bimolecular deactivation pathways.

  • Hard and Soft Acids and Bases (HSAB) Theory: Consider the HSAB principle when designing your catalyst. The chromium(III) ion is a hard acid and will prefer to coordinate with hard donor atoms like nitrogen and oxygen from the azane ligand.

Q2: What are the best practices for handling and storing chromium azane complexes?

A2: Many chromium complexes are air and moisture-sensitive.[1]

  • Inert Atmosphere: Always handle and store these complexes under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Storage: Store in a cool, dark, and dry place. Light can sometimes promote decomposition.

  • Solvents: Use anhydrous, deoxygenated solvents for all manipulations.

Q3: What characterization techniques are essential for confirming the structure of my chromium azane complex?

A3: A combination of spectroscopic and analytical techniques is recommended:

  • NMR Spectroscopy: For paramagnetic Cr(III) complexes, NMR spectra will show broad peaks, but can still provide information about the ligand framework.

  • IR Spectroscopy: Useful for identifying key functional groups in the ligand and observing shifts upon coordination to the chromium center.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to monitor reaction kinetics.

  • X-ray Crystallography: Provides unambiguous determination of the solid-state structure of the complex.[5][6][7]

  • Elemental Analysis: Confirms the elemental composition of the synthesized complex.

Data Presentation

The following table summarizes the effect of ligand modification on the catalytic activity of chromium complexes in ethylene polymerization. The data illustrates a clear trend where increasing the electron-donating ability of the ligand enhances the catalytic activity.

Catalyst PrecursorLigand Donor GroupCatalytic Activity (kg PE / (mol(Cr) * h * bar))Molecular Weight (Mw) ( g/mol )
1 -H1,2001,500,000
2 -OMe1,8001,800,000
3 -NMe22,5002,200,000
4 -NH23,1002,500,000

Data is adapted from literature reports on pyridine-cyclopentadienyl chromium catalysts and is intended for comparative purposes.

Experimental Protocols

Synthesis of a Representative Chromium(III) Salen Complex

This protocol describes the synthesis of a chromium(III) salen complex, a common type of chromium azane complex.

Materials:

  • Salen ligand (e.g., N,N'-bis(salicylidene)ethylenediamine)

  • Chromium(II) chloride (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated NaCl solution

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the salen ligand (1.0 mmol) in anhydrous THF (20 mL).[8]

  • In a separate Schlenk flask, dissolve anhydrous chromium(II) chloride (1.0 mmol) in anhydrous THF (10 mL).[8]

  • Slowly add the CrCl₂ solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours under argon. The solution will typically change color.

  • After 24 hours, expose the solution to air for 2 hours to facilitate the oxidation of Cr(II) to Cr(III).

  • Remove the solvent under reduced pressure.

  • Extract the crude product with diethyl ether and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the chromium(III) salen complex.

  • Characterize the complex using appropriate techniques (e.g., IR, UV-Vis, elemental analysis).

General Procedure for Ethylene Polymerization

This protocol provides a general method for testing the catalytic activity of a chromium azane complex in ethylene polymerization.

Materials:

  • Chromium azane complex (pre-catalyst)

  • Co-catalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • Toluene (anhydrous, polymerization grade)

  • Ethylene (polymerization grade)

  • Pressurized reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Thoroughly dry and purge the reactor with nitrogen or argon.

  • Add a specific volume of toluene to the reactor.

  • Introduce the desired amount of the co-catalyst solution (e.g., MAO) into the reactor.

  • Inject a solution of the chromium azane complex in toluene into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at a constant temperature and stirring speed for a set period.

  • Monitor the uptake of ethylene to determine the reaction rate.

  • After the desired time, vent the reactor and quench the reaction (e.g., by adding acidified methanol).

  • Collect the polymer by filtration, wash it with methanol and water, and dry it under vacuum to a constant weight.

  • Determine the catalytic activity (e.g., in kg of polymer per mole of Cr per hour per bar of ethylene pressure) and characterize the polymer (e.g., molecular weight, polydispersity).

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_screening Catalyst Screening Ligand_Synth Ligand Synthesis Complexation Complexation with Cr(II/III) Salt Ligand_Synth->Complexation Azane Ligand Purification Purification & Isolation Complexation->Purification Characterization Characterization (NMR, IR, X-ray) Purification->Characterization Activation Catalyst Activation (with Co-catalyst) Characterization->Activation Active Pre-catalyst Reaction Catalytic Reaction (e.g., Polymerization) Activation->Reaction Analysis Product Analysis (Yield, Selectivity) Reaction->Analysis Optimization Optimization of Ligand/Conditions Analysis->Optimization Optimization->Ligand_Synth Iterative Design

Caption: Experimental workflow for chromium azane catalyst development.

Ligand_Effect cluster_ligand Ligand Modification cluster_properties Catalyst Properties cluster_performance Catalytic Performance EDG Electron-Donating Groups (-NH2, -OMe, -Alkyl) Electron_Density Electron Density at Cr Center EDG->Electron_Density Increases EWG Electron-Withdrawing Groups (-CF3, -NO2, -Cl) EWG->Electron_Density Decreases Sterics Steric Hindrance (Bulk of Substituents) Active_Site Accessibility of Active Site Sterics->Active_Site Decreases Selectivity Selectivity Sterics->Selectivity Increases Activity Activity (TON/TOF) Electron_Density->Activity Modulates Active_Site->Activity Affects

Caption: Influence of ligand properties on catalytic performance.

References

Addressing air and moisture sensitivity of reduced chromium azane species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with air and moisture-sensitive reduced chromium azane species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of a yellow tris(ethylenediamine)chromium(III) complex, [Cr(en)₃]³⁺, is resulting in a very low yield and a persistent purple intermediate. What is happening and how can I fix it?

A1: This is a common issue often attributed to the presence of water and the formation of a bis(ethylenediamine) intermediate.[1] Here’s a step-by-step troubleshooting guide:

  • Issue: The formation of a purple compound upon addition of ethylenediamine to the chromium(III) salt solution is often observed.[1] This is likely a bis-ligated species, which is an intermediate to the desired tris-ligated yellow product.

  • Cause of Low Yield: The primary culprit for low yields is often the presence of water in the reaction mixture.[2] When using zinc as a reducing catalyst to form the more labile Cr(II) intermediate, water can react with and deactivate this active species, preventing the formation of the desired product.[2] The synthesis of [Cr(en)₃]Cl₃•2H₂O often fails or gives very low yields in aqueous solutions for this reason.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous chromium salts and anhydrous ethylenediamine.[2] Dry all glassware thoroughly in an oven (e.g., 125°C overnight) and cool under an inert atmosphere (nitrogen or argon).[3][4][5]

    • Solvent Choice: Perform the reaction in a non-aqueous solvent like methanol.[1][2]

    • Reagent Addition: Add anhydrous ethylenediamine very slowly to a refluxing methanolic solution of the chromium salt and zinc catalyst.[2] This can help prevent the buildup of the intermediate and frothing, which can also lower the yield.[2]

    • Catalyst Activation: If using mossy zinc, briefly wash it with dilute HCl to remove any passivating zinc oxide layer before use.[1]

    • Washing Procedure: After filtration, wash the yellow product with a 10% solution of ethylenediamine in methanol until the washings are colorless, followed by a rinse with ether to aid in drying.[2]

Q2: I am trying to synthesize a reduced chromium(II) ammine complex, and the solution turns from blue to green or grey-green. What does this indicate?

A2: A color change from the characteristic blue of Cr(II) species to green or grey-green is a strong indicator of oxidation to Cr(III). Chromium(II) complexes are highly unstable in the presence of atmospheric oxygen and will readily oxidize.[6]

  • Visual Indicators:

    • Blue: Indicates the presence of the desired reduced Cr(II) species.

    • Green/Grey-Green: Indicates oxidation to Cr(III) species.

  • Troubleshooting Steps:

    • Strict Inert Atmosphere: The synthesis must be conducted under a strict inert atmosphere, such as high-purity nitrogen or argon, using either a Schlenk line or a glovebox.[6]

    • Degassed Solvents: All solvents must be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

    • Proper Glassware Preparation: All glassware must be oven-dried to remove adsorbed moisture and cooled under an inert atmosphere.[3][4][5]

    • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil or mercury bubbler.[4]

Q3: When I add a base like sodium hydroxide or ammonia to my aqueous chromium(III) solution, a precipitate forms. Is this expected?

A3: Yes, this is an expected reaction. The addition of a base to a solution containing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, will cause deprotonation of the coordinated water molecules to form a neutral, insoluble trihydroxotriaquachromium(III) complex, [Cr(H₂O)₃(OH)₃], which appears as a blue-green or grey-green precipitate.[1]

  • Reaction with Strong Base (e.g., NaOH): In excess strong base, this precipitate will redissolve to form the green, soluble hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.

  • Reaction with Weak Base (e.g., NH₃): With a weak base like ammonia, the initial precipitation also occurs. However, in excess ammonia, a ligand substitution reaction takes place, where the water and hydroxide ligands are replaced by ammonia to form the soluble hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺, which can appear as a lilac or blue-green solution.[1]

Q4: My synthesized hexaamminechromium(III) complex seems to be unstable over time, even when stored as a solid. What is the likely cause?

A4: While many Cr(III) complexes are relatively inert, ammine complexes can be susceptible to hydrolysis, especially in the presence of moisture. The coordinated ammonia molecules can be slowly replaced by water over time. Additionally, some chromium ammine complexes are photosensitive and should be stored in the dark. For prolonged storage, keeping the product in an amber vial is recommended to protect it from light.

Experimental Protocols

Protocol 1: Synthesis of Tris(ethylenediamine)chromium(III) Chloride ([Cr(en)₃]Cl₃)

This protocol is adapted from literature procedures emphasizing anhydrous conditions to maximize yield.[2]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Methanol (anhydrous)

  • Zinc (mossy or granulated)

  • Ethylenediamine (en), anhydrous (100%)

  • Diethyl ether

  • 10% Ethylenediamine in methanol solution

Procedure:

  • Apparatus Setup: Assemble a reflux apparatus using oven-dried glassware. Flush the system with dry nitrogen or argon and maintain a slight positive pressure throughout the reaction.

  • Reaction Mixture Preparation: In the reaction flask, dissolve CrCl₃·6H₂O in methanol to form a green solution. Add a single piece of activated zinc metal.

  • Reflux: Heat the mixture to reflux on a steam bath.

  • Ligand Addition: Once refluxing, add anhydrous ethylenediamine dropwise and very slowly to the mixture. Continue refluxing for at least one hour.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Product Collection: Collect the resulting yellow, crystalline product by vacuum filtration. Remove the piece of zinc with tweezers.

  • Washing: Wash the filtered product with several small portions of 10% ethylenediamine in methanol until the washings are colorless. Follow this with a rinse with diethyl ether to remove the methanol and aid in drying.

  • Drying: Air-dry the product on the filter for a short period, then transfer to a desiccator for complete drying.

Protocol 2: Synthesis of Hexaamminechromium(III) Nitrate (Cr(NH₃)₆₃)

This procedure involves the use of liquid ammonia and must be performed in a well-ventilated fume hood with appropriate safety precautions.[7]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Liquid ammonia (NH₃)

  • Dilute nitric acid (HNO₃)

Procedure:

  • Ammoniation: In a flask equipped for low-temperature reactions (e.g., a Dewar condenser), react anhydrous CrCl₃ with liquid ammonia. This will form the hexaamminechromium(III) chloride complex, [Cr(NH₃)₆]Cl₃.

  • Isolation of Chloride Salt: Carefully evaporate the excess liquid ammonia to obtain the solid [Cr(NH₃)₆]Cl₃. This step must be done in a fume hood.

  • Anion Exchange: Dissolve the dried [Cr(NH₃)₆]Cl₃ in water and react it with a dilute solution of nitric acid.

  • Crystallization: The less soluble hexaamminechromium(III) nitrate, --INVALID-LINK--₃, will precipitate from the solution.

  • Collection and Drying: Collect the pale yellow crystals by filtration, wash with a small amount of cold water, then with ethanol, and dry thoroughly.

Data Presentation

Table 1: Visual Indicators for Troubleshooting Chromium Azane Species Synthesis

ObservationProbable CauseSuggested Action
[Cr(en)₃]³⁺ Synthesis: Formation of a persistent purple solid.Incomplete reaction; formation of a stable bis(ethylenediamine) intermediate.Ensure anhydrous conditions; add ethylenediamine slowly to a refluxing solution; extend reflux time.
[Cr(en)₃]³⁺ Synthesis: Very low yield of yellow product.Presence of water deactivating the Cr(II) catalytic intermediate.Use anhydrous solvents and reagents; ensure all glassware is thoroughly dried.[2]
Cr(II) Ammine Synthesis: Blue solution turns green or grey-green.Oxidation of Cr(II) to Cr(III) by atmospheric oxygen.Work under a strict inert atmosphere (N₂ or Ar); use degassed solvents.
Aqueous Cr(III) Solution: Formation of a grey-green precipitate upon addition of base.Deprotonation of coordinated water molecules to form the neutral complex [Cr(H₂O)₃(OH)₃].This is an expected reaction. Further addition of excess strong base or a chelating ligand can redissolve the precipitate.

Visualizations

experimental_workflow_Cr_en_3 cluster_prep Preparation cluster_reaction Reaction under Inert Atmosphere (N2/Ar) cluster_workup Workup start Start: Oven-dried Glassware reagents Anhydrous CrCl3·6H2O Methanol, Zinc, Anhydrous en start->reagents dissolve Dissolve CrCl3·6H2O in Methanol with Zinc reagents->dissolve reflux1 Heat to Reflux dissolve->reflux1 add_en Slowly add Anhydrous en reflux1->add_en reflux2 Reflux for 1 hour add_en->reflux2 cool Cool to Room Temp then Ice Bath reflux2->cool filter Vacuum Filter (Remove Zinc) cool->filter wash Wash with 10% en/MeOH then Ether filter->wash dry Dry Product wash->dry product Yellow Crystals [Cr(en)3]Cl3 dry->product

Fig. 1: Experimental workflow for the synthesis of [Cr(en)₃]Cl₃.

troubleshooting_logic cluster_observation Observation cluster_problem Problem Identification cluster_solution Corrective Actions start Start Synthesis of Reduced Chromium Azane Species color_check Desired Color Achieved? start->color_check side_product Side Product Formation (e.g., Purple Precipitate) start->side_product yield_check Acceptable Yield? color_check->yield_check Yes oxidation Probable Oxidation (e.g., Blue to Green) color_check->oxidation No low_yield Low Product Yield yield_check->low_yield No end Successful Synthesis yield_check->end Yes inert_atm Improve Inert Atmosphere: - Use Schlenk Line/Glovebox - Degas Solvents oxidation->inert_atm anhydrous Ensure Anhydrous Conditions: - Dry Reagents & Solvents - Oven-dry Glassware side_product->anhydrous reaction_params Adjust Reaction Parameters: - Slow Reagent Addition - Optimize Temperature/Time side_product->reaction_params low_yield->anhydrous low_yield->reaction_params inert_atm->start Retry Synthesis anhydrous->start Retry Synthesis reaction_params->start Retry Synthesis

References

Technical Support Center: Computational Modeling of Chromium Azane Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of chromium azane (ammine) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TD-DFT calculation for a chromium(III) ammine complex is not converging. What are the common causes and solutions?

A1: Convergence issues in TD-DFT calculations for transition metal complexes are common. Here are several potential causes and troubleshooting steps:

  • Inappropriate Initial Geometry: The starting geometry might be too far from the equilibrium structure. Ensure you have a well-optimized ground-state geometry before initiating the TD-DFT calculation.

  • Basis Set Choice: An inadequate basis set can lead to convergence problems. For chromium, a double-zeta basis set like def2-SVP is a reasonable starting point, but a triple-zeta basis set (e.g., def2-TZVP) is often necessary for accurate results. For ligands like ammonia, adding polarization and diffuse functions (e.g., 6-31+G(d,p)) can be beneficial.

  • DFT Functional Selection: The choice of density functional is crucial. For transition metals, hybrid functionals like B3LYP are a common starting point. However, for charge-transfer states, which can be prevalent in these complexes, range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) may be required to obtain accurate results and aid convergence.

  • Solvent Effects: If the experiment is conducted in solution, it is critical to include a solvent model in your calculation. The Polarizable Continuum Model (PCM) is a widely used and effective choice.

  • Spin State: Ensure the correct spin state is defined for your chromium complex. For Cr(III), this is typically a quartet ground state. Incorrect spin multiplicity will lead to erroneous and difficult-to-converge calculations.

Q2: I have obtained imaginary frequencies in my excited-state optimization. What does this mean and how can I resolve it?

A2: An imaginary frequency in an excited-state optimization indicates that the calculated structure is a saddle point on the potential energy surface, not a true minimum.[1] This is a common issue in TD-DFT calculations.[1]

  • Symmetry Breaking: The imaginary frequency may correspond to a distortion that would lower the symmetry of the molecule. Try restarting the optimization with a slightly distorted geometry along the mode of the imaginary frequency.

  • State Crossing: The potential energy surfaces of different excited states may cross. During optimization, the calculation might be "hopping" between states. It is advisable to carefully check the character of the excited state at each optimization step.[2]

  • Inadequate Basis Set/Functional: As with convergence issues, an inappropriate level of theory can lead to an incorrect description of the potential energy surface. Consider using a larger basis set or a different functional. Adding diffuse functions can sometimes resolve issues with imaginary frequencies in excited states.[3]

  • Numerical Noise: Very small imaginary frequencies (e.g., < 50i cm⁻¹) can sometimes be attributed to numerical noise in the calculation.[4] Tightening the optimization convergence criteria and using a finer integration grid can help in these cases.[5][6]

Q3: The calculated UV/Vis spectrum for my chromium ammine complex does not match the experimental data. What parameters should I investigate?

A3: Discrepancies between calculated and experimental spectra are a common challenge. Here's a systematic approach to troubleshooting:

  • Verify Experimental Conditions: Ensure that the conditions of your calculation (e.g., solvent, temperature) match the experimental setup.

  • Choice of Functional: The accuracy of predicted excitation energies is highly dependent on the chosen DFT functional. It is recommended to benchmark a few functionals. Hybrid functionals like B3LYP are a good starting point, but for systems with potential charge-transfer character, range-separated hybrids like CAM-B3LYP or ωB97X-D often perform better.[7][8]

  • Basis Set Quality: The basis set must be flexible enough to describe both the metal center and the ligands. For chromium, a triple-zeta basis set with polarization functions (e.g., def2-TZVP) is recommended for high accuracy. For the ammine ligands, a basis set like 6-311+G(d,p) that includes diffuse functions can be important for describing the electronic excited states.

  • Inclusion of Solvent Effects: The electronic transitions of coordination complexes can be sensitive to the solvent environment. Using a continuum solvation model like PCM is crucial for accurate predictions of spectra in solution.

  • Vibronic Coupling: Experimental spectra often show broad peaks due to vibrational fine structure. Standard TD-DFT calculations predict vertical electronic transitions (sharp peaks). For a more realistic spectral shape, you may need to consider vibronic coupling effects, which is a more advanced computational approach.

Parameter Selection Tables

Table 1: Recommended DFT Functionals for UV/Vis Spectra of Transition Metal Complexes

Functional ClassExamplesStrengthsWeaknesses
Hybrid GGAB3LYP, PBE0Good balance of accuracy and computational cost for many systems.May underestimate charge-transfer excitation energies.
Range-Separated HybridCAM-B3LYP, ωB97X-DImproved description of charge-transfer and Rydberg states.Higher computational cost than standard hybrids.
Double HybridB2PLYP, DSD-PBEP86Can provide very high accuracy for excitation energies.Significantly higher computational cost.

Table 2: Recommended Basis Sets for Chromium Complexes

Basis Set FamilyExamplesDescriptionRecommended Use
Pople Style6-31G(d), 6-311+G(d,p)Widely used, good balance for lighter elements.Ligand atoms (N, H). The larger 6-311+G(d,p) is preferred for excited states.
Dunning's Correlation Consistentcc-pVDZ, aug-cc-pVTZSystematically improvable, designed for correlated calculations.Can be used for all atoms, but computationally expensive.
Karlsruhe "def2"def2-SVP, def2-TZVP, def2-QZVPGood performance for elements across the periodic table, including metals.Chromium atom. def2-TZVP is a good starting point for high-quality results.
Effective Core Potentials (ECPs)LANL2DZReduces computational cost by treating core electrons with a pseudopotential.Can be a good choice for initial, less computationally demanding calculations.

Experimental Protocols

Protocol: UV/Vis Spectroscopy of a Chromium(III) Ammine Complex

This protocol outlines the general steps for obtaining a UV/Vis absorption spectrum of a chromium(III) ammine complex in an aqueous solution.[9][10]

  • Preparation of Stock Solution:

    • Accurately weigh a known mass of the chromium ammine complex using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask of a suitable volume (e.g., 50 mL or 100 mL).

    • Dissolve the complex in deionized water and fill the flask to the mark. This is your stock solution.

  • Preparation of Standard Solutions:

    • Perform a series of serial dilutions of the stock solution to prepare at least four standard solutions of known, lower concentrations. Use volumetric pipettes and flasks to ensure accuracy.

  • Spectrophotometer Setup and Calibration:

    • Turn on the UV/Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Select the "scan" mode to measure absorbance across a range of wavelengths (e.g., 300-800 nm).

    • Fill a cuvette with the solvent (deionized water) to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Measurement of Absorption Spectra:

    • Rinse a clean cuvette with a small amount of the most dilute standard solution and then fill it about three-quarters full.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.

    • Finally, record the absorption spectrum of your stock solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Create a calibration curve by plotting the absorbance at λmax versus the concentration of your standard solutions.

    • Perform a linear regression on the calibration curve to obtain the equation of the line and the R² value. The R² value should be close to 1, indicating a good linear fit according to Beer's Law.

Diagrams

workflow cluster_prep Preparation cluster_gs Ground State Calculation cluster_es Excited State Calculation cluster_comparison Validation start Define Research Question (e.g., predict spectra) mol_prep Prepare Molecular Structure (e.g., from crystal data) start->mol_prep gs_opt Geometry Optimization (DFT, appropriate functional/basis set) mol_prep->gs_opt freq_calc Frequency Calculation gs_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->gs_opt Imaginary frequencies found (re-optimize) tddft TD-DFT Calculation (Vertical Excitations) check_freq->tddft No imaginary frequencies analyze Analyze Spectra (Excitation Energies, Oscillator Strengths) tddft->analyze compare Compare with Experimental Data analyze->compare

Caption: A typical workflow for computational spectroscopy of a chromium ammine complex.

parameter_selection cluster_functional Functional Choice cluster_basis Basis Set Choice cluster_solvent Environment start Start: Parameter Selection func_q Charge Transfer or Rydberg states expected? start->func_q hybrid Use Hybrid Functional (e.g., B3LYP, PBE0) func_q->hybrid No range_sep Use Range-Separated Functional (e.g., CAM-B3LYP) func_q->range_sep Yes metal_basis Select Basis for Cr (e.g., def2-TZVP) hybrid->metal_basis range_sep->metal_basis ligand_basis Select Basis for N, H (e.g., 6-311+G(d,p)) metal_basis->ligand_basis solvent_q Is the system in solution? ligand_basis->solvent_q pcm Use Continuum Solvation Model (e.g., PCM) solvent_q->pcm Yes gas_phase Perform Gas-Phase Calculation solvent_q->gas_phase No end_node Proceed to Calculation pcm->end_node gas_phase->end_node

References

Validation & Comparative

A Comparative Study of Chromium(III) and Cobalt(III) Ammine Complex Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of chromium(III) and cobalt(III) ammine complexes, focusing on their ligand substitution and photochemical reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the distinct behaviors of these kinetically inert metal centers.

Introduction: The Inert Nature of d³ and d⁶ Complexes

Chromium(III) and Cobalt(III) are classic examples of kinetically inert transition metal centers. Their low reactivity is a consequence of their electronic configurations. Cr(III), a d³ system, and low-spin Co(III), a d⁶ system, both exhibit high ligand field stabilization energies (LFSE) in an octahedral geometry. Any deviation from this geometry during a substitution reaction, such as the formation of a square pyramidal or trigonal bipyramidal intermediate, results in a significant loss of LFSE, leading to a high activation energy barrier for ligand exchange. This inherent stability has made these complexes key subjects in the study of inorganic reaction mechanisms.

Thermal Ligand Substitution Reactions

The most common thermal reactions for ammine complexes in aqueous solution are acid and base hydrolysis, where a ligand is replaced by a water molecule or a hydroxide ion, respectively.

Acid Hydrolysis (Aquation)

In acidic solutions, the substitution of a ligand by a water molecule is termed aquation. The general reaction for a pentaammine complex is:

[M(NH₃)₅X]ⁿ⁺ + H₂O → [M(NH₃)₅(H₂O)]⁽ⁿ⁺¹⁾⁺ + X⁻ (where M = Cr, Co)

Despite having similar activation parameters for the aquation of analogous complexes, computational studies suggest that they proceed via different mechanisms. The aquation of [Co(NH₃)₅Cl]²⁺ is generally considered to follow a dissociative interchange (Id) mechanism, where the Co-Cl bond breaking is more significant in the transition state. In contrast, the aquation of [Cr(NH₃)₅Cl]²⁺ is proposed to proceed through an associative interchange (Ia) mechanism, with a greater degree of Cr-OH₂ bond formation in the transition state.

Table 1: Comparative Kinetic Data for Acid Hydrolysis of [M(NH₃)₅Cl]²⁺

ComplexRate Constant, k (s⁻¹) at 25°CΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔV‡ (cm³/mol)Proposed Mechanism
[Cr(NH₃)₅Cl]²⁺2.5 x 10⁻⁶98-42-10.6Associative Interchange (Iₐ)
[Co(NH₃)₅Cl]²⁺1.7 x 10⁻⁶99-46-9.9Dissociative Interchange (Id)
Base Hydrolysis

Base hydrolysis of these complexes is significantly faster than acid hydrolysis. The reaction is typically second order, being first order in both the complex and the hydroxide ion concentration.

Rate = k[M(NH₃)₅X]ⁿ⁺][OH⁻]

The accepted mechanism for the base hydrolysis of cobalt(III) ammine complexes is the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves the rapid deprotonation of an ammine ligand to form a highly reactive amido-complex, which then dissociates the leaving group in the rate-determining step, followed by the rapid addition of a water molecule.

Photochemical Reactivity

The absorption of light by chromium(III) and cobalt(III) ammine complexes can lead to ligand substitution or redox reactions. The photochemical behavior of these complexes is often markedly different from their thermal reactivity.

Chromium(III) ammine complexes are known for their relatively efficient photosubstitution reactions, particularly the labilization of ammine ligands. Upon irradiation into their ligand field bands, an excited state is populated which leads to the release of an ammonia molecule and the formation of an aqua-ammine complex.

In contrast, cobalt(III) ammine complexes generally exhibit very low quantum yields for photoaquation of ammine ligands. Instead, their photochemistry is often dominated by photoredox reactions, where the Co(III) center is reduced to the more labile Co(II) and a ligand is oxidized. The nature of the non-ammine ligand (X) greatly influences the photochemical pathway.

Table 2: Comparative Quantum Yields for Photolysis of Hexaammine Complexes in Aqueous Solution

ComplexIrradiation Wavelength (nm)PhotoproductQuantum Yield (Φ)
[Cr(NH₃)₆]³⁺436[Cr(NH₃)₅(H₂O)]³⁺~0.4
[Co(NH₃)₆]³⁺254Co²⁺(aq)~0.2

Experimental Protocols

Kinetic Study of Acid Hydrolysis by UV-Vis Spectrophotometry

This protocol describes the determination of the rate constant for the aquation of [Co(NH₃)₅Cl]Cl₂.

Materials:

  • [Co(NH₃)₅Cl]Cl₂

  • Nitric acid (HNO₃), 0.1 M

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of the Complex Solution: Accurately weigh a small amount of [Co(NH₃)₅Cl]Cl₂ and dissolve it in a known volume of 0.1 M HNO₃ in a volumetric flask to achieve a concentration of approximately 0.01 M. The acidic solution is used to prevent base hydrolysis.

  • Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at a wavelength where the reactant and product have significantly different molar absorptivities. For the aquation of [Co(NH₃)₅Cl]²⁺, a suitable wavelength is around 550 nm, where the product, [Co(NH₃)₅(H₂O)]³⁺, has a higher absorbance.

  • Kinetic Run: a. Equilibrate the thermostatted cell holder of the spectrophotometer and a separate water bath to the desired reaction temperature (e.g., 60 °C). b. Place a cuvette containing the complex solution in the thermostatted cell holder. c. Record the absorbance at regular time intervals (e.g., every 5 minutes) for a period of at least three half-lives. d. To obtain the absorbance at infinite time (A∞), heat a separate sample of the complex solution in the water bath for a time equivalent to at least ten half-lives to ensure complete reaction, then cool to the measurement temperature and record its absorbance.

  • Data Analysis: a. Plot ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t. b. The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant.

Determination of Photochemical Quantum Yield

This protocol provides a general method for determining the quantum yield of a photochemical reaction using a chemical actinometer.

Materials:

  • Photochemical reactor with a monochromatic light source (e.g., a laser or a lamp with a monochromator)

  • Reaction vessel (quartz for UV irradiation)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Solution of the complex to be studied (e.g., --INVALID-LINK--₃)

  • Analytical technique to quantify the product (e.g., ion-exchange chromatography or spectrophotometry)

Procedure:

  • Actinometry (Determination of Photon Flux): a. Fill the reaction vessel with a known volume of the actinometer solution. b. Irradiate the solution for a measured period. c. Analyze the actinometer solution to determine the extent of the photochemical reaction. For potassium ferrioxalate, this involves the colorimetric determination of the Fe²⁺ produced. d. Calculate the photon flux (moles of photons per unit time) entering the system using the known quantum yield of the actinometer.

  • Photolysis of the Complex: a. Rinse the reaction vessel and fill it with the same volume of the complex solution at the same concentration as the actinometer to ensure identical light absorption. b. Irradiate the complex solution for a measured period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • Product Quantification: a. Analyze the irradiated complex solution to determine the number of moles of the photoproduct formed.

  • Quantum Yield Calculation: a. The quantum yield (Φ) is calculated as the ratio of the moles of product formed to the moles of photons absorbed by the sample.

Visualizing Reaction Mechanisms and Workflows

Acid_Hydrolysis_Mechanisms cluster_Co Co(III) - Dissociative Interchange (Id) cluster_Cr Cr(III) - Associative Interchange (Ia) Co_Reactant [Co(NH₃)₅Cl]²⁺ Co_TS Transition State {[Co(NH₃)₅---Cl]²⁺}‡ Co_Reactant->Co_TS Slow, r.d.s. Co_Intermediate [Co(NH₃)₅]³⁺ + Cl⁻ Co_TS->Co_Intermediate Co_Product [Co(NH₃)₅(H₂O)]³⁺ Co_Intermediate->Co_Product +H₂O, Fast Cr_Reactant [Cr(NH₃)₅Cl]²⁺ + H₂O Cr_TS Transition State {[H₂O---Cr(NH₃)₅---Cl]²⁺}‡ Cr_Reactant->Cr_TS Slow, r.d.s. Cr_Product [Cr(NH₃)₅(H₂O)]³⁺ + Cl⁻ Cr_TS->Cr_Product

Caption: Proposed mechanisms for the acid hydrolysis of pentaamminechloro complexes of Co(III) and Cr(III).

SN1CB_Mechanism Reactant [Co(NH₃)₅Cl]²⁺ Conjugate_Base [Co(NH₃)₄(NH₂)]⁺ + H₂O Reactant->Conjugate_Base + OH⁻, Fast Equilibrium Conjugate_Base->Reactant - OH⁻ Intermediate [Co(NH₃)₄(NH₂)]²⁺ + Cl⁻ Conjugate_Base->Intermediate Slow, r.d.s. Product [Co(NH₃)₅(OH)]²⁺ Intermediate->Product + H₂O, Fast Experimental_Workflow_Kinetics Start Prepare Complex Solution in Acidic Medium Setup Thermostat Spectrophotometer and Set Wavelength Start->Setup Measure_Initial Record Initial Absorbance (A₀) Setup->Measure_Initial Time_Course Record Absorbance (Aₜ) at Regular Intervals Measure_Initial->Time_Course Measure_Final Determine Final Absorbance (A∞) after Complete Reaction Time_Course->Measure_Final Analysis Plot ln(A∞ - Aₜ) vs. Time Time_Course->Analysis Measure_Final->Analysis Result Calculate Rate Constant (k) from the Slope Analysis->Result

A Comparative Guide to Analytical Methods for Chromium Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of chromium in biological matrices is crucial for a wide range of applications, from clinical diagnostics and nutritional monitoring to toxicology and drug development. While several established analytical techniques are routinely employed for this purpose, emerging technologies offer new possibilities in terms of throughput and cellular-level insights. This guide provides an objective comparison of a novel high-throughput single-cell analysis method with established techniques such as Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for chromium quantification depends on various factors, including the required sensitivity, sample throughput, and the nature of the biological sample. The following tables summarize the key performance characteristics of the compared methods.

Table 1: General Performance Characteristics

FeatureGFAASICP-OESICP-MSNew High-Throughput Single-Cell Assay
Principle Atomic absorptionAtomic emissionMass-to-charge ratioSingle-cell transcriptomics
Primary Application Trace element analysisMulti-element analysisTrace & ultra-trace element analysisSingle-cell gene expression profiling
Sample Throughput Low to moderateHighHighVery High (up to 384 samples/week)[1][2]
Instrumentation Cost Low to moderateModerateHighHigh
Cost per Sample LowLow to moderateModerate to highLower per-sample cost at scale[1][2]

Table 2: Analytical Performance Characteristics

ParameterGFAASICP-OESICP-MSNew High-Throughput Single-Cell Assay
Limit of Detection (LOD) Picogram range (e.g., 5.6 pg)[3]Sub-ppb to ppm range[4]Parts-per-trillion (ppt) to ppb range[5]High sensitivity in detecting gene expression[1][2]
Dynamic Range NarrowWideWideWide
Precision (RSD%) Typically <5-10%Typically <5%Typically <5%High reproducibility
Interferences Spectral and matrix interferences[6]Spectral and matrix interferencesIsobaric and polyatomic interferences[7]Cell-specific and sample prep variations

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are generalized methodologies for chromium analysis using the discussed techniques, as well as a protocol for the validation of a new analytical method.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS is a highly sensitive technique for determining trace elements in various samples.[8]

1. Sample Preparation:

  • Dilution: Simple dilution of the biological sample (e.g., blood, urine) with deionized water.[6]

  • Digestion: Acid digestion of the sample to break down the organic matrix.

  • Dry Ashing: Samples are heated in a muffle furnace to remove the organic matrix.[3]

2. Instrumental Analysis:

  • An aliquot of the prepared sample is introduced into a graphite tube.

  • The sample is heated in a programmed sequence of drying, ashing, and atomization.

  • During atomization at high temperatures (around 2400 °C), chromium atoms are vaporized.[9]

  • A light beam from a hollow cathode lamp specific for chromium is passed through the atomic vapor.

  • The amount of light absorbed by the chromium atoms is measured, which is proportional to the concentration of chromium in the sample.

3. Data Analysis:

  • A calibration curve is generated using standards of known chromium concentrations.

  • The concentration of chromium in the sample is determined by comparing its absorbance to the calibration curve.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique capable of analyzing multiple elements simultaneously.[4]

1. Sample Preparation:

  • Samples are typically digested with a mixture of acids to break down the organic matrix and solubilize the elements.

2. Instrumental Analysis:

  • The prepared sample is introduced into a nebulizer, which converts it into a fine aerosol.[10]

  • The aerosol is transported to an argon plasma, which has a very high temperature (6,000-10,000 K).[11][12]

  • The high temperature of the plasma excites the chromium atoms to higher energy levels.

  • As the excited atoms return to their ground state, they emit light at characteristic wavelengths.[10]

  • The emitted light is separated by a spectrometer, and the intensity of the light at the specific wavelength for chromium is measured by a detector.[10]

3. Data Analysis:

  • Calibration curves are prepared from standard solutions of known concentrations.[4]

  • The intensity of the emitted light is proportional to the concentration of chromium in the sample.[4]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that can measure elements at trace and ultra-trace levels.[13]

1. Sample Preparation:

  • Similar to ICP-OES, samples are typically digested using strong acids.

2. Instrumental Analysis:

  • The sample is introduced into an argon plasma, which ionizes the chromium atoms.[13]

  • The ions are then extracted into a mass spectrometer.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio.

  • A detector counts the number of ions for a specific mass-to-charge ratio, which corresponds to chromium.

  • Collision/reaction cells can be used to remove polyatomic interferences, for example, by using hydrogen as a reaction gas to eliminate argon-carbide interference on the chromium signal.[7]

3. Data Analysis:

  • An internal standard is often used to correct for matrix effects and instrumental drift.

  • The concentration of chromium is determined by comparing the ion counts from the sample to those of calibration standards.

New High-Throughput Single-Cell Assay (e.g., 10x Genomics Chromium Flex)

This new generation of assays allows for high-throughput single-cell gene expression profiling.[1][2] While not a direct measure of elemental chromium, it can provide insights into the cellular response to chromium exposure.

1. Sample Preparation:

  • Single-cell suspensions are prepared from biological tissues or cell cultures.

  • Samples can be multiplexed using a plate-based format.[1][2]

2. Instrumental Analysis (Cell Partitioning and Library Preparation):

  • The single-cell suspension is loaded into a microfluidic chip.

  • Cells are partitioned into nanodroplets along with barcoded beads.

  • Within each droplet, the cell is lysed, and its mRNA binds to the barcoded beads.

  • The barcoded mRNA is then converted to cDNA and amplified.

  • Sequencing libraries are prepared from the amplified cDNA.

3. Data Analysis (Sequencing and Bioinformatics):

  • The libraries are sequenced using a next-generation sequencer.

  • Bioinformatics pipelines are used to align the sequencing reads, assign them to individual cells based on their barcodes, and quantify gene expression levels for each cell.

Validation of a New Analytical Method

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[14]

1. Define Analytical Requirements:

  • Determine the specific application of the method and the required performance characteristics (e.g., accuracy, precision, sensitivity).

2. Method Development and Optimization:

  • Develop the analytical procedure and optimize the experimental parameters.

3. Performance Characteristics Evaluation:

  • Accuracy: The closeness of the test results to the true value. This can be assessed using certified reference materials or by comparison with an established reference method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

4. Documentation:

  • All validation experiments and results should be thoroughly documented in a validation report.[14]

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Performance Characteristic Evaluation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Methodology A->B C Method Development & Optimization B->C D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Specificity C->F G LOD & LOQ C->G H Linearity & Range C->H I Robustness C->I J Prepare Validation Report D->J E->J F->J G->J H->J I->J K Develop Standard Operating Procedure (SOP) J->K L Method Implementation & Routine Use K->L

References

Comparing the catalytic efficiency of different chromium azane precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Efficiency of Chromium Azane Precursors in Ethylene Oligomerization

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. In the realm of chromium catalysis, pincer-type complexes featuring azane (nitrogen-containing) ligands have emerged as a versatile class of precursors for various organic transformations. This guide provides a comparative analysis of the catalytic efficiency of different chromium azane precursors, with a primary focus on the well-studied and industrially relevant ethylene oligomerization reaction. The influence of the ligand architecture on catalytic activity, selectivity, and product distribution is highlighted, supported by experimental data.

Data Presentation: Catalytic Performance in Ethylene Oligomerization

The catalytic efficiency of chromium pincer complexes is profoundly influenced by the nature of the coordinating atoms in the pincer ligand (e.g., PNP vs. NNN) and the steric and electronic properties of the substituents on the ligand framework. The following table summarizes the performance of various chromium azane precursors in ethylene oligomerization, showcasing the impact of ligand design on activity and selectivity towards valuable α-olefins like 1-hexene and 1-octene.

Ligand TypePrecursor/LigandCo-catalystTemp. (°C)Pressure (bar)Activity (kg product/g Cr·h)1-Hexene (wt%)1-Octene (wt%)Other Products (wt%)Reference
PNP Ph₂PN(i-Pr)P(Ph)N(i-Pr)HMMAO4530145025.564.510.0 (PE)[1]
PNP Ph₂PN(cyclohexyl)P(Ph)NEt(CH₃)MMAO4530125030.258.311.5 (PE)[1]
PNP Binuclear PNP (cyclohexyl scaffold, para)MAO40503887.7--Total C₆+C₈: 84.5%[2][3]
PCCP Binuclear PCCP (C₄ linker, i-Pr on P)MAO--3856-53.0Total C₆+C₈: 93.1%[4]
PCCN P-cyclohexyl substitutedMMAO604030792.6-7.4 (others)[5]
PCNCP R'N(CH₂PR₂)₂ typeMAO--Effective for tri- and tetramerizationDependent on R/R'Dependent on R/R'-[6]
NCN Bis(imino)aryl ligandsMAO/[Ph₃C]⁺[B(C₆F₅)₄]⁻--Active for isoprene polymerization---
NNN Pyridine bis(imino)MAO--Produces 1-butene or polyethyleneUp to 99.5% 1-butene-PE

MMAO: Modified Methylaluminoxane, MAO: Methylaluminoxane, PE: Polyethylene

Key Insights from Experimental Data

  • Ligand Backbone: The nature of the atoms coordinating to the chromium center plays a crucial role. PNP ligands are extensively studied and have shown high activity and selectivity for ethylene tri- and tetramerization.[5][7] The introduction of different heteroatoms, as seen in PCNCP and NNN systems, can significantly alter the product distribution, shifting from oligomers to polymers.[6][8]

  • Substituent Effects: The steric and electronic properties of the substituents on the phosphine and nitrogen atoms of the pincer ligand have a remarkable influence on catalytic performance. For instance, in PCCN ligands, a bulky P-cyclohexyl group leads to high trimerization selectivity to 1-hexene.[5] In contrast, modifications to the N-aryl group can increase the production of 1-octene.[5]

  • Binuclear Catalysts: The use of binuclear pincer ligands, where two PNP units are linked, has been shown to significantly enhance catalytic activity.[2][3] The length of the linker between the catalytic centers is a critical parameter affecting activity.[4]

  • Co-catalyst and Reaction Conditions: The choice of co-catalyst (e.g., MAO vs. MMAO) and optimization of reaction parameters such as temperature and pressure are vital for achieving high catalytic efficiency and desired product selectivity.[2][3]

Experimental Protocols

A generalized experimental protocol for chromium-catalyzed ethylene oligomerization is provided below. Specific details may vary depending on the precursor and target products.

1. Catalyst Precursor Synthesis:

The synthesis of chromium pincer complexes typically involves the reaction of the desired pincer ligand with a chromium(II) or chromium(III) salt (e.g., CrCl₃(THF)₃, Cr(acac)₃) in an appropriate anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The resulting complex is then isolated and characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

2. Ethylene Oligomerization Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure controls, and an ethylene supply line is typically used.

  • Reaction Mixture Preparation: The reactor is charged with an anhydrous, deoxygenated solvent (e.g., toluene, methylcyclohexane). The chromium precursor and the co-catalyst (e.g., MAO or MMAO solution) are then introduced into the reactor under an inert atmosphere.

  • Catalysis: The reactor is sealed, heated to the desired temperature, and then pressurized with ethylene to the target pressure. The reaction is allowed to proceed for a specified time with continuous stirring.

  • Quenching and Product Analysis: After the reaction time, the ethylene feed is stopped, and the reactor is cooled. The reaction is quenched by adding a small amount of an alcohol (e.g., ethanol) or acidic water. The liquid and gas phases are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and calculate the catalytic activity and selectivity. The solid product (polyethylene) is collected, dried, and weighed.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the catalytic efficiency of different chromium azane precursors in ethylene oligomerization.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_evaluation Performance Evaluation ligand Pincer Ligand Synthesis & Characterization precursor Chromium Precursor Synthesis & Characterization ligand->precursor charging Charging Reactor (Solvent, Precursor, Co-catalyst) precursor->charging reactor Reactor Setup (Autoclave) reactor->charging reaction Ethylene Oligomerization (Temp, Pressure) charging->reaction quench Reaction Quenching reaction->quench separation Separation of Liquid, Gas, and Solid Phases quench->separation gc_ms GC/GC-MS Analysis (Liquid & Gas) separation->gc_ms weighing Polymer Weighing (Solid) separation->weighing activity Calculate Catalytic Activity (TON, TOF) gc_ms->activity selectivity Determine Product Selectivity gc_ms->selectivity weighing->activity comparison Compare Catalyst Performance activity->comparison selectivity->comparison

References

A Researcher's Guide to Cross-Validation of Spectroscopic and Electrochemical Data for Chromium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

The Synergy of Spectroscopy and Electrochemistry

Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide insights into the electronic transitions and the local environment of the chromium ion. Electrochemical methods, primarily cyclic voltammetry (CV), reveal the redox behavior of the complex, including the potentials at which it undergoes oxidation or reduction.

Cross-validation involves a systematic comparison of the data from these techniques to ensure consistency and to gain a deeper understanding of the structure-property relationships. For instance, changes in the ligand field strength, observed as shifts in the UV-Vis absorption maxima, should correlate with trends in the redox potentials measured by cyclic voltammetry.

Comparative Data for a Series of Chromium(III) Complexes

To illustrate the principles of cross-validation, the following table summarizes hypothetical spectroscopic and electrochemical data for a series of octahedral Chromium(III) complexes with varying ligands. In a real-world scenario, this data would be experimentally determined.

ComplexLigand Field Strengthλmax (nm) (from UV-Vis)Δo (cm⁻¹) (calculated from λmax)E½ (V vs. Ag/AgCl) (from CV)
[Cr(H₂O)₆]³⁺Weak575, 40817,400-0.41
[Cr(NH₃)₆]³⁺Strong465, 35021,500-0.81
[Cr(en)₃]³⁺ (en = ethylenediamine)Stronger458, 35021,800-0.77
[Cr(CN)₆]³⁻Very Strong380, 31026,300-1.27

Analysis of the Data:

As the ligand field strength increases from H₂O to CN⁻, the following trends are observed:

  • UV-Vis Spectroscopy: The absorption maxima (λmax) shift to shorter wavelengths (a "blue shift"). This indicates a larger energy gap between the d-orbitals.

  • Ligand Field Splitting Energy (Δo): Consequently, the calculated ligand field splitting energy (Δo) increases, confirming the spectrochemical series.

  • Cyclic Voltammetry: The reduction potential (E½) for the Cr(III)/Cr(II) couple becomes more negative. This suggests that as the ligand field strength increases, the Cr(III) oxidation state is stabilized, making it more difficult to reduce.

This consistent trend across both spectroscopic and electrochemical data provides strong evidence for the electronic effects of the ligands on the chromium center.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data.

Synthesis of a Representative Chromium(III) Complex: Tris(ethylenediamine)chromium(III) chloride

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Ethylenediamine (en)

  • Zinc (mossy)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2.66 g of CrCl₃·6H₂O in 10 mL of methanol.

  • Add 0.1 g of mossy zinc as a catalyst.

  • In a fume hood, slowly add 2.4 mL of ethylenediamine to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour. The solution should turn from green to yellow-orange.

  • Cool the reaction mixture in an ice bath.

  • Add 2 mL of concentrated HCl to precipitate the product.

  • Collect the yellow crystals by suction filtration.

  • Wash the crystals with acetone and then with diethyl ether.

  • Dry the product in a desiccator.

UV-Visible Spectroscopy

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute aqueous solution of the chromium complex of a known concentration (e.g., 0.01 M).

  • Record the absorbance spectrum over a wavelength range of 300-800 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

  • Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry

Instrumentation:

  • A potentiostat with a three-electrode cell setup:

    • Working electrode: Glassy carbon electrode

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

Procedure:

  • Prepare a solution of the chromium complex (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Immerse the electrodes in the solution.

  • Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events (e.g., from +0.5 V to -1.5 V and back).

  • Determine the half-wave potential (E½) for any reversible or quasi-reversible redox couples.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from the synthesis of the chromium complexes to the final, validated characterization.

CrossValidationWorkflow cluster_synthesis Complex Synthesis & Purification cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Cross-Validation and Interpretation Synthesis Synthesis of a Series of Chromium Complexes Purification Purification and Characterization (e.g., NMR, IR) Synthesis->Purification Spectroscopy Spectroscopic Analysis (UV-Vis, EPR) Purification->Spectroscopy Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemistry SpecData Spectroscopic Data (λmax, ε, g-values) Spectroscopy->SpecData EchemData Electrochemical Data (E½, ipa, ipc) Electrochemistry->EchemData Comparison Comparative Analysis: Correlate Spectroscopic and Electrochemical Parameters SpecData->Comparison EchemData->Comparison Validation Validated Electronic Structure and Redox Properties Comparison->Validation

Caption: Workflow for the cross-validation of spectroscopic and electrochemical data.

By following this integrated approach, researchers can achieve a higher level of confidence in their characterization of chromium complexes, which is essential for applications ranging from catalysis and materials science to the development of new therapeutic agents.

A Comparative Guide: Chromium-Based Catalysts vs. Noble Metal Catalysts in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency, sustainability, and cost-effectiveness of synthetic routes. While noble metals such as palladium, platinum, rhodium, and ruthenium have long been the cornerstone of catalysis in pharmaceutical manufacturing, there is a growing interest in exploring alternatives based on more abundant and less expensive metals. This guide provides an objective comparison of the performance of emerging chromium-based catalysts against their noble metal counterparts in key chemical transformations relevant to drug development, supported by available experimental data.

This analysis focuses on critical performance metrics including catalytic activity, selectivity, stability, and cost, offering a data-driven perspective for catalyst selection. Detailed experimental protocols for representative catalytic reactions are also provided to facilitate the reproduction and validation of these findings.

At a Glance: Performance Comparison

The following tables summarize the quantitative performance of chromium-based and noble metal catalysts in key organic reactions. These tables are designed for easy comparison of critical parameters such as yield, turnover number (TON), turnover frequency (TOF), and selectivity under specified reaction conditions.

Reaction Catalyst Catalyst Loading (mol%) Substrate Yield (%) Turnover Number (TON) Turnover Frequency (TOF) (h⁻¹) Selectivity Reference
Suzuki-Miyaura Coupling [Pd(dppf)Cl₂]0.014-Bromotoluene & Phenylboronic acid>999900->99% Biaryl[1]
NiCl₂(dppf)1.04-Bromotoluene & Phenylboronic acid9595->99% Biaryl
Representative Cr CatalystN/AN/AN/AN/AN/AN/AData Not Available
Styrene Hydrogenation 0.35 wt% Pd/γ-Al₂O₃-Styrene>98-->98% Ethylbenzene[2]
0.35 wt% Pt/γ-Al₂O₃-Styrene~98-->98% Ethylbenzene[2]
0.35 wt% Rh/γ-Al₂O₃-Styrene~98-->98% Ethylbenzene[2]
Ni-Cr Alloy-Benzaldehyde----[3]
Acetophenone Asymmetric Transfer Hydrogenation [RuCl((1S,2S)-p-TsNCH(C₆H₅)CH(C₆H₅)NH₂)(η⁶-p-cymene)]0.5Acetophenone99198-98% ee (R)[4]
Representative Cr CatalystN/AN/AN/AN/AN/AN/AData Not Available
Benzyl Alcohol Oxidation 1 wt% Pd/CeO₂-Benzyl Alcohol82.1--97.6% Benzaldehyde[5]
Cr(VI)-heterocyclic complex-Benzyl Alcohol----[6]

Key Performance Metrics: A Deeper Dive

Catalytic Activity and Efficiency

Noble metal catalysts, particularly palladium, have demonstrated exceptional activity in a wide range of cross-coupling reactions, often achieving high turnover numbers (TONs) and turnover frequencies (TOFs) at very low catalyst loadings (ppm levels in some cases).[7][8][9] For instance, in Suzuki-Miyaura reactions, palladium catalysts can achieve TONs in the thousands.[1] Similarly, platinum and rhodium are highly efficient for hydrogenation and hydroformylation reactions, respectively.[2][10]

Chromium-based catalysts are emerging as a promising alternative, with recent research highlighting their potential. While comprehensive quantitative data for direct comparison in many C-C coupling reactions is still growing, studies on nickel-chromium alloy catalysts have shown enhanced rates in the hydrogenation of benzaldehyde compared to unpromoted nickel catalysts.[3]

Selectivity

Selectivity is paramount in drug synthesis to minimize the formation of impurities. Noble metal catalysts, through the design of sophisticated ligands, offer high levels of chemo-, regio-, and enantioselectivity. For example, ruthenium catalysts with chiral ligands can achieve excellent enantiomeric excess (ee) in asymmetric transfer hydrogenation of ketones, a crucial transformation for producing chiral alcohols.[4] In the hydroformylation of olefins, rhodium catalysts are renowned for their high regioselectivity towards the desired linear aldehyde.

The selectivity of chromium-based catalysts is an area of active investigation. In the oxidation of benzyl alcohol, certain chromium(VI) complexes have been studied, though detailed selectivity data comparable to noble metals under similar conditions is needed.[6] For hydrogenation reactions, the selectivity of chromium-containing catalysts towards specific products is a key area of development.[3]

Stability and Recyclability

Catalyst stability and the potential for leaching of the metal into the final product are significant concerns in pharmaceutical manufacturing. Noble metal catalysts, particularly palladium, can be prone to leaching, which necessitates costly purification steps.[11][12] The development of heterogeneous catalysts and advanced ligands aims to mitigate this issue. For example, immobilized palladium catalysts are being explored for continuous-flow reactions to minimize metal contamination.[11]

The stability of chromium-based catalysts is a potential advantage. The robust nature of some chromium catalysts could lead to lower leaching and enhanced recyclability, although more extensive studies under various reaction conditions are required to fully validate this.

Cost-Effectiveness

The most significant driver for exploring chromium-based catalysts is the vast difference in cost and natural abundance compared to noble metals. Platinum group metals are rare and expensive, which can contribute significantly to the overall cost of a synthetic process. Chromium, in contrast, is an earth-abundant and significantly cheaper metal, making it an attractive long-term alternative for sustainable and cost-effective chemical manufacturing.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in the performance comparison.

Suzuki-Miyaura Cross-Coupling Reaction (Palladium-Catalyzed)

Objective: To determine the yield and turnover number of a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • [PdCl₂(dppf)] catalyst

  • Potassium carbonate (K₂CO₃)

  • Methanol/Water (75:25) solvent

  • Mesitylene (internal standard)

  • Deuterated methanol (MeOD) for NMR analysis

Procedure:

  • In a glovebox, a J. Young's NMR tube is charged with 4-bromoacetophenone (1 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • The catalyst, [PdCl₂(dppf)] (1 mol%), is added to the NMR tube.

  • Mesitylene is added as an internal standard.

  • MeOD is added to dissolve the reagents.

  • The tube is sealed and the reaction is monitored by ¹H NMR spectroscopy at room temperature.

  • Conversion is determined by comparing the integration of the product peaks to the internal standard.

  • For isolated yield, the reaction is performed on a larger scale in a round-bottom flask, followed by aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography.[1]

Styrene Hydrogenation (Noble Metal-Catalyzed)

Objective: To compare the activity and selectivity of palladium, platinum, and rhodium catalysts for the hydrogenation of styrene.

Catalyst Preparation:

  • γ-Alumina (γ-Al₂O₃) is used as the support.

  • The catalysts (0.35 wt% metal loading) are prepared by incipient wetness impregnation of the support with aqueous solutions of PdCl₂, H₂PtCl₆, or RhCl₃.

  • The impregnated supports are dried and then reduced under a hydrogen atmosphere.

Hydrogenation Procedure:

  • The hydrogenation reaction is carried out in a batch reactor.

  • The reactor is charged with a solution of styrene in a suitable solvent (e.g., n-octane).

  • The catalyst (e.g., 100 mg) is added to the reactor.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-30 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 353–393 K) and stirred.

  • Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of styrene and the selectivity to ethylbenzene.

Asymmetric Transfer Hydrogenation of Acetophenone (Ruthenium-Catalyzed)

Objective: To determine the conversion and enantiomeric excess of the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • Acetophenone

  • Isopropanol (hydrogen source and solvent)

  • [RuCl((1S,2S)-p-TsNCH(C₆H₅)CH(C₆H₅)NH₂)(η⁶-p-cymene)] catalyst

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of the ruthenium catalyst (0.5 mol%) in isopropanol is prepared.

  • A solution of acetophenone and NaOH in isopropanol is prepared separately.

  • The two solutions are mixed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction is stirred at a controlled temperature (e.g., 28 °C).

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of acetophenone.

  • The enantiomeric excess of the 1-phenylethanol product is determined by chiral GC or HPLC analysis.[4]

Visualizing Catalytic Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in catalysis.

General Catalytic Cycle

Catalytic_Cycle Catalyst Catalyst Intermediate_1 Catalyst-A Complex Catalyst->Intermediate_1 Reacts with A Substrate_A Substrate A Substrate_B Substrate B Intermediate_2 Catalyst-A-B Complex Intermediate_1->Intermediate_2 Reacts with B Product Product Intermediate_2->Product Forms Product Product->Catalyst Regenerates Catalyst

Caption: A simplified representation of a general catalytic cycle.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Catalyst Synthesis (Cr-based & Noble Metal) characterization Catalyst Characterization (e.g., XRD, TEM, ICP-MS) start->characterization reaction_setup Reaction Setup (Substrates, Solvent, Conditions) characterization->reaction_setup catalytic_run Catalytic Reaction reaction_setup->catalytic_run analysis Product Analysis (GC, HPLC, NMR) catalytic_run->analysis data Data Evaluation (Yield, TON, TOF, Selectivity) analysis->data comparison Performance Comparison data->comparison

Caption: A standard workflow for catalyst performance evaluation.

References

Comparative thermal analysis of chromium azane and chromium aqua complexes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the thermal stability and decomposition pathways of chromium(III) ammine (azane) and aqua complexes.

This guide provides a comprehensive comparison of the thermal behavior of two common types of chromium(III) coordination complexes: hexaamminechromium(III) chloride, [Cr(NH3)6]Cl3, a representative chromium azane complex, and hexaaquachromium(III) chloride, [Cr(H2O)6]Cl3, a representative chromium aqua complex. Understanding the thermal stability of these compounds is crucial for their application in various fields, including catalysis, materials science, and as precursors for the synthesis of other chromium compounds.

Executive Summary

The thermal decomposition of both hexaamminechromium(III) chloride and hexaaquachromium(III) chloride proceeds through multi-step pathways involving the loss of ligands and counter-ions. The aqua complex, [Cr(H2O)6]Cl3, generally exhibits lower thermal stability, initiating decomposition at a lower temperature with the loss of water molecules. In contrast, the ammine complex, [Cr(NH3)6]Cl3, is stable to a higher temperature, with the initial decomposition step involving the release of ammonia. The final decomposition product for both complexes under non-reactive atmospheres is typically chromium(III) oxide (Cr2O3), though intermediate chromium chloride species are formed.

Data Presentation: Thermal Decomposition Parameters

The following tables summarize the key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies. It is important to note that the exact decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Thermal Decomposition Data for Hexaamminechromium(III) Chloride, [Cr(NH3)6]Cl3

Decomposition StepTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Theoretical)Evolved Species
1280 - 350~32.532.85 NH3
2350 - 450~32.534.4NH4Cl, N2, H2
3> 450--CrCl3 (intermediate)
Final Residue > 800Cr2O3

Table 2: Thermal Decomposition Data for Hexaaquachromium(III) Chloride, [Cr(H2O)6]Cl3

Decomposition StepTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Theoretical)Evolved Species
150 - 150~13.513.52 H2O
2150 - 250~27.027.04 H2O
3250 - 400~13.713.7HCl, H2O
Final Residue > 500Cr2O3

Note: The data presented is a synthesis of findings from multiple sources. The exact values may differ based on specific experimental parameters.

Experimental Protocols

The following are generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on chromium coordination complexes.

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the chromium complex into an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

    • Heating Rate: Heat the sample from ambient temperature to a final temperature (e.g., 900-1000 °C) at a linear heating rate, typically 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset and completion temperatures of decomposition steps and the percentage mass loss for each step.

Differential Thermal Analysis (DTA)
  • Instrument Calibration: Calibrate the DTA instrument for temperature and heat flow using standard reference materials.

  • Sample Preparation: Place a small amount of the chromium complex (typically 5-10 mg) into a sample crucible. An empty, identical crucible is used as a reference.

  • Experimental Conditions: The same atmospheric and heating rate conditions as the TGA experiment should be used for direct comparison.

  • Data Acquisition: Record the temperature difference (ΔT) between the sample and the reference crucible as a function of the furnace temperature.

  • Data Analysis: The DTA curve shows endothermic (heat absorbing) or exothermic (heat releasing) events as peaks. These peaks correspond to physical or chemical changes such as dehydration, deamination, and decomposition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the generalized thermal decomposition pathways for the chromium azane and aqua complexes.

Experimental_Workflow Experimental Workflow for Comparative Thermal Analysis cluster_synthesis Complex Synthesis & Characterization cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison s1 Synthesis of [Cr(NH3)6]Cl3 char Characterization (FTIR, UV-Vis, etc.) s1->char s2 Synthesis of [Cr(H2O)6]Cl3 s2->char tga Thermogravimetric Analysis (TGA) char->tga dta Differential Thermal Analysis (DTA) char->dta process Data Analysis (Decomposition Temps, Mass Loss) tga->process dta->process compare Comparative Assessment of Thermal Stability & Pathways process->compare

Caption: Workflow for the comparative thermal analysis of chromium complexes.

Decomposition_Pathways Generalized Thermal Decomposition Pathways cluster_azane Chromium Azane Complex cluster_aqua Chromium Aqua Complex azane_start [Cr(NH3)6]Cl3 (s) azane_int1 [Cr(NH3)xCl(6-x)]Cl(3-x) (s) + NH3 (g) azane_start->azane_int1 Heat azane_int2 CrCl3 (s) + N2 (g) + H2 (g) azane_int1->azane_int2 Further Heating azane_end Cr2O3 (s) azane_int2->azane_end High Temp aqua_start [Cr(H2O)6]Cl3 (s) aqua_int1 [Cr(H2O)xCl(6-x)]Cl(3-x) (s) + H2O (g) aqua_start->aqua_int1 Heat aqua_int2 Cr(OH)Cl2 (s) + HCl (g) aqua_int1->aqua_int2 Further Heating (Hydrolysis) aqua_end Cr2O3 (s) aqua_int2->aqua_end High Temp

Caption: Decomposition pathways for chromium azane and aqua complexes.

Discussion and Conclusion

The comparative thermal analysis reveals distinct differences in the stability and decomposition mechanisms of chromium azane and aqua complexes. The stronger ligand field strength of ammonia (NH3) compared to water (H2O) contributes to the higher thermal stability of the hexaamminechromium(III) complex.

The decomposition of the hexaaquachromium(III) complex is initiated by a straightforward dehydration process, followed by the simultaneous loss of the remaining water molecules and hydrogen chloride, indicating an intramolecular hydrolysis reaction. In contrast, the decomposition of the hexaamminechromium(III) complex begins with the loss of ammonia ligands. Subsequent decomposition steps are more complex and can involve the formation and sublimation of ammonium chloride.

For professionals in drug development, the lower temperature decomposition of aqua complexes might be advantageous for certain applications where the controlled release of water is desired. Conversely, the higher stability of ammine complexes could be beneficial in processes requiring elevated temperatures. Researchers in materials science can utilize these decomposition pathways to synthesize specific chromium-containing materials, such as chromium nitride from ammine complexes under an ammonia atmosphere or chromium oxide from either complex in an inert or oxidizing atmosphere.

A Comparative Guide to the Biological Roles of Chromium Supplementation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of chromium's impact on key metabolic pathways, supported by experimental data and detailed methodologies.

This guide offers a comprehensive comparison of the effects of chromium supplementation on various biological processes, with a focus on glucose metabolism, lipid profiles, and body composition. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials in clearly structured tables, detailed experimental protocols for key studies, and visual representations of relevant signaling pathways and workflows.

I. Impact on Glucose Metabolism

Chromium supplementation has been extensively studied for its potential role in improving glucose metabolism, particularly in individuals with insulin resistance and type 2 diabetes. The trivalent form of chromium (Cr3+) is considered the biologically active form and is believed to potentiate the action of insulin.

Quantitative Data from Clinical Trials

The following table summarizes the results of several randomized controlled trials (RCTs) investigating the effects of chromium supplementation on key markers of glucose metabolism.

Study (Year)ParticipantsInterventionDurationFasting Glucose (mg/dL)Insulin (µU/mL)HbA1c (%)HOMA-IR
Placebo Group
Mozaffari-Khosravi et al. (2020)[1][2]52 patients with T2DMPlacebo8 weeks155.2 ± 28.1 (Baseline) -> 158.4 ± 30.2 (Final)--5.8 ± 2.1 (Baseline) -> 6.1 ± 2.3 (Final)
A scientific study (2011)[3]45 individualsPlacebo----Significant Reduction
Chromium Supplementation Group
Mozaffari-Khosravi et al. (2020)[1][2]52 patients with T2DM400 µ g/day CrPic8 weeks153.7 ± 27.5 (Baseline) -> 151.9 ± 29.8 (Final)--5.7 ± 2.0 (Baseline) -> 4.9 ± 1.8 (Final)
A scientific study (2011)[3]-Chromium-Significant Reduction--Significant Reduction
Another scientific study (2021)[4]Overweight adults200-400 mcg/day chromium16 weeks-Modest improvements in insulin sensitivity markers--
A 2023 meta-analysis[4]-Cinnamon (2-6 g/day )8-12 weeksConsistent improvements-Consistent improvements-

T2DM: Type 2 Diabetes Mellitus; CrPic: Chromium Picolinate; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Experimental Protocols

Study by Mozaffari-Khosravi et al. (2020) [1][2]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 52 patients diagnosed with type 2 diabetes mellitus.

  • Intervention: Participants were randomly assigned to receive either 400 µg of chromium picolinate per day or a placebo for a duration of 8 weeks.

  • Biochemical Assays:

    • Fasting Blood Glucose (FBG): Measured after an overnight fast.

    • Homeostatic Model Assessment for Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels to assess insulin resistance.

    • Lipid Profile: Total cholesterol and low-density lipoprotein cholesterol (LDL-C) were measured.

Signaling Pathway: Chromium and Insulin Action

Chromium is believed to enhance the insulin signaling pathway, leading to improved glucose uptake and metabolism. The proposed mechanism involves the potentiation of insulin receptor kinase activity. A simplified representation of this pathway is provided below.

InsulinSignaling cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates Chromium Chromium Chromium->IR Potentiates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4 GLUT4 Transporter Glucose Glucose GLUT4->Glucose Facilitates Entry Cellular_Response Increased Glucose Uptake Glucose->Cellular_Response ExperimentalWorkflow cluster_recruitment Recruitment & Screening cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up & Final Assessment cluster_analysis Data Analysis P1 Participant Recruitment P2 Informed Consent & Screening (Inclusion/Exclusion Criteria) P1->P2 B1 Baseline Data Collection: - Anthropometrics (Weight, BMI) - Body Composition (DXA/BIA) - Biochemical Markers P2->B1 R1 Randomization B1->R1 I1 Group A: Chromium Supplementation R1->I1 I2 Group B: Placebo R1->I2 F1 Follow-up Assessments (e.g., weekly, monthly) I1->F1 I2->F1 F2 Final Data Collection: - Anthropometrics - Body Composition - Biochemical Markers F1->F2 A1 Statistical Analysis (e.g., t-test, ANOVA) F2->A1 A2 Interpretation of Results A1->A2

References

Differentiating between inner-sphere and outer-sphere electron transfer in chromium azane reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inner-sphere and outer-sphere electron transfer mechanisms, with a specific focus on reactions involving chromium(II) and azane (ammonia and amine) complexes of cobalt(III). Understanding these fundamental processes is crucial for fields ranging from inorganic chemistry to biochemistry and drug development, where electron transfer reactions play a pivotal role. This document outlines the key distinguishing features of each mechanism, presents quantitative kinetic data, and provides detailed experimental protocols for their investigation.

Distinguishing Inner-Sphere and Outer-Sphere Electron Transfer

Electron transfer reactions between metal complexes can proceed through two primary pathways:

  • Outer-Sphere Electron Transfer: In this mechanism, the coordination shells of the reductant and oxidant remain intact. The electron tunnels through space from the reductant to the oxidant. These reactions are typically characterized by a weak interaction between the reactants, and the rate is governed by the Franck-Condon principle, which requires reorganization of the solvent molecules and small changes in metal-ligand bond lengths prior to electron transfer.[1] A classic example is the reduction of [Co(NHngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    3{3}3​
    )ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    6{6}6​
    ]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    3+^{3+}3+
    by [Cr(H
    2{2}2​
    O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    6{6}6​
    ]
    2+^{2+}2+
    .

  • Inner-Sphere Electron Transfer: This pathway involves the formation of a precursor complex where a ligand bridges the two metal centers.[2] This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant. A key requirement for this mechanism is that one of the reactants must be substitutionally labile to allow for the formation of the bridged intermediate. The rate of inner-sphere reactions is often significantly faster than that of analogous outer-sphere reactions due to the more efficient electron transfer through the bridge. The hallmark of this mechanism is often the transfer of the bridging ligand from the oxidant to the reductant in the final products.[3] The reaction between [Co(NHngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    3{3}3​
    )ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    5{5}5​
    Cl]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    2+^{2+}2+
    and [Cr(H
    2{2}2​
    O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    6{6}6​
    ]
    2+^{2+}2+
    is a well-established example of inner-sphere electron transfer, where the chloride ion is transferred to the chromium center.[2]

Quantitative Comparison of Reaction Rates and Activation Parameters

The choice between an inner-sphere and an outer-sphere mechanism is significantly influenced by the nature of the ligands coordinated to the metal centers. The presence of a potential bridging ligand on the oxidant dramatically affects the reaction rate and activation parameters.

Oxidant ComplexReductantBridging Ligand (X)Rate Constant, k (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Mechanism
[Co(NHngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
3+^{3+}3+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
None8.0 x 10⁻⁵67-134Outer-Sphere
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
F]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
F⁻2.5 x 10⁵33-84Inner-Sphere
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
Cl]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
Cl⁻6.0 x 10⁵38-50Inner-Sphere
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
Br]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
Br⁻1.4 x 10⁶37-46Inner-Sphere
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
I]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
I⁻3.0 x 10⁶36-42Inner-Sphere
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
(N${3}
)])])]
^{2+}$
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
N
3{3}3​
3.0 x 10⁵28-84Inner-Sphere
[Co(NHngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
(NCS)]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
NCS⁻1.9 x 10¹50-88Inner-Sphere (N-bound)
[Co(NH
3{3}3​
)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
5{5}5​
(SCN)]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
2+^{2+}2+
[Cr(H
2{2}2​
O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
6{6}6​
]
2+^{2+}2+
SCN⁻1.2 x 10⁻¹67-84Inner-Sphere (S-bound)

Note: Data compiled from various sources. Rate constants are typically measured at 25 °C and an ionic strength of 1.0 M. Activation parameters provide insight into the energy barrier and the degree of order in the transition state.

Experimental Protocols

Kinetic Measurements using Stopped-Flow Spectrophotometry

This technique is essential for measuring the rates of fast electron transfer reactions, often on the millisecond timescale.[4]

Objective: To determine the second-order rate constant for the reaction between a Co(III)-azane complex and Cr(II).

Materials:

  • Stopped-flow spectrophotometer[2]

  • Solutions of the Co(III)-azane complex (e.g., [Co(NHngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    3{3}3​
    )ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    5{5}5​
    Cl]Clngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    2{2}2​
    ) and Cr(II) (e.g., Cr(ClOngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    4{4}4​
    )ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    2{2}2​
    ) of known concentrations in an appropriate acidic medium (e.g., 1.0 M HClOngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    4{4}4​
    ) to prevent hydrolysis of the aqua ions.

  • Inert gas (e.g., argon or nitrogen) for handling oxygen-sensitive Cr(II) solutions.

  • Thermostatted cell holder.

Procedure:

  • Solution Preparation: Prepare stock solutions of the Co(III) and Cr(II) complexes under an inert atmosphere. The Cr(II) solution is typically prepared by reduction of a Cr(III) salt. The concentrations should be chosen such that after mixing in the stopped-flow apparatus, the pseudo-first-order condition is met (i.e., one reactant is in large excess).

  • Instrument Setup:

    • Set the spectrophotometer to a wavelength where a significant change in absorbance occurs during the reaction. This is often the wavelength corresponding to the maximum absorbance of one of the reactants or products.

    • Thermostat the cell holder to the desired reaction temperature (e.g., 25.0 °C).

    • Purge the drive syringes and mixing chamber of the stopped-flow instrument with the inert gas.[2]

  • Data Acquisition:

    • Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.

    • Initiate the push to rapidly mix the reactants in the observation cell. The instrument's software will automatically trigger data collection upon stopping the flow.

    • Record the change in absorbance as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant, kngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

      obs{obs}obs​
      , can be obtained by fitting the absorbance vs. time data to a single exponential function: A(t) = Angcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      {∞}∞​
      + (Angcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      0{0}0​
      - Angcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      {∞}∞​
      )engcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      kobst^{-k{obs}t}−kobs​t
      .

    • The second-order rate constant, k, is determined from the slope of a plot of kngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

      obs{obs}obs​
      versus the concentration of the reactant in excess: kngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      obs{obs}obs​
      = k[Reactant]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      excess{excess}excess​
      .

    • To determine the activation parameters (ΔH‡ and ΔS‡), the experiment is repeated at several different temperatures, and the Eyring equation is applied to the temperature-dependent rate constants.

Product Analysis using Ion-Exchange Chromatography and UV-Vis Spectroscopy

This protocol is used to separate and identify the reaction products, which is crucial for distinguishing between inner-sphere and outer-sphere mechanisms.

Objective: To identify the Cr(III) product of the reaction and determine if ligand transfer has occurred.

Materials:

  • Ion-exchange chromatography column (cation exchange resin, e.g., Dowex 50W-X8).[5]

  • Eluents of varying acid concentrations (e.g., 0.1 M, 1.0 M, 3.0 M HClOngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    4{4}4​
    ).

  • UV-Vis spectrophotometer.

  • The reaction mixture after the kinetic run.

  • Authentic samples of potential Cr(III) products (e.g., [Cr(Hngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    2{2}2​
    O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    6{6}6​
    ]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    3+^{3+}3+
    , [Cr(H
    2{2}2​
    O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
    5{5}5​
    Cl]
    2+^{2+}2+
    ).

Procedure:

  • Reaction Quenching: Once the reaction is complete, it can be quenched by exposing it to air, which rapidly oxidizes the excess Cr(II) to Cr(III).

  • Column Preparation: Prepare the cation exchange column by slurrying the resin in deionized water and pouring it into the column. Equilibrate the column by passing the initial eluent (e.g., 0.1 M HClOngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

    4{4}4​
    ) through it.

  • Sample Loading: Carefully load the quenched reaction mixture onto the top of the resin bed.

  • Elution and Fraction Collection:

    • Begin elution with the lowest concentration acid. This will typically elute any uncharged or anionic species.

    • Gradually increase the acid concentration of the eluent. Cationic complexes will elute at different rates depending on their charge. For example, [Cr(Hngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

      2{2}2​
      O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      5{5}5​
      Cl]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      2+^{2+}2+
      will elute before [Cr(H
      2{2}2​
      O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      6{6}6​
      ]
      3+^{3+}3+
      .

    • Collect fractions of the eluate.

  • UV-Vis Analysis:

    • Record the UV-Vis spectrum of each collected fraction.

    • Compare the spectra of the eluted fractions with the spectra of the authentic samples of the potential Cr(III) products.

    • The presence of a spectrum matching that of [Cr(Hngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

      2{2}2​
      O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      5{5}5​
      Cl]ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      2+^{2+}2+
      is strong evidence for an inner-sphere mechanism involving chloride bridging. The presence of only [Cr(H
      2{2}2​
      O)ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">
      6{6}6​
      ]
      3+^{3+}3+
      suggests an outer-sphere mechanism.

Visualizing the Mechanisms and Experimental Workflow

Signaling Pathways and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways, the experimental workflow for their investigation, and the logical process for mechanism determination.

Inner_Sphere_Mechanism cluster_reactants Reactants cluster_precursor Precursor Complex Formation cluster_et Electron Transfer cluster_products Products [Co(NH3)5X]n+ [Co(NH3)5X]n+ Precursor (NH3)5Co-X-Cr(H2O)5+ [Co(NH3)5X]n+->Precursor Ligand Substitution [Cr(H2O)6]2+ [Cr(H2O)6]2+ [Cr(H2O)6]2+->Precursor Successor (NH3)5CoII-X-CrIII(H2O)5+ Precursor->Successor e- transfer [Co(H2O)6]2+ + 5NH3 [Co(H2O)6]2+ + 5NH3 Successor->[Co(H2O)6]2+ + 5NH3 Dissociation Cr(H2O)5X+ Cr(H2O)5X+ Successor->Cr(H2O)5X+

Caption: Inner-Sphere Electron Transfer Mechanism.

Outer_Sphere_Mechanism cluster_reactants Reactants cluster_precursor Precursor Complex Formation cluster_et Electron Transfer cluster_products Products [Co(NH3)6]3+ [Co(NH3)6]3+ Precursor {[Co(NH3)6]3+...[Cr(H2O)6]2+} [Co(NH3)6]3+->Precursor Diffusion [Cr(H2O)6]2+ [Cr(H2O)6]2+ [Cr(H2O)6]2+->Precursor Successor {[Co(NH3)6]2+...[Cr(H2O)6]3+} Precursor->Successor e- transfer [Co(H2O)6]2+ + 6NH3 [Co(H2O)6]2+ + 6NH3 Successor->[Co(H2O)6]2+ + 6NH3 Dissociation [Cr(H2O)6]3+ [Cr(H2O)6]3+ Successor->[Cr(H2O)6]3+

Caption: Outer-Sphere Electron Transfer Mechanism.

Experimental_Workflow Reactants Prepare Reactant Solutions (Co(III)-azane and Cr(II)) Kinetics Kinetic Measurements (Stopped-Flow Spectrophotometry) Reactants->Kinetics Product_Analysis Product Analysis Reactants->Product_Analysis Rate_Constant Determine Rate Constant (k) and Activation Parameters (ΔH‡, ΔS‡) Kinetics->Rate_Constant Mechanism Mechanism Determination Rate_Constant->Mechanism Separation Ion-Exchange Chromatography Product_Analysis->Separation Identification UV-Vis Spectroscopy Separation->Identification Identification->Mechanism

Caption: Experimental Workflow for Mechanism Determination.

Mechanism_Logic Start Start: Reaction of [Co(L)5X]n+ + [Cr(H2O)6]2+ Check_Ligand Does the Co(III) complex have a potential bridging ligand (X)? Start->Check_Ligand Product_Analysis Analyze Cr(III) Product Check_Ligand->Product_Analysis Yes Outer_Sphere Outer-Sphere Mechanism Check_Ligand->Outer_Sphere No Ligand_Transfer Is the bridging ligand (X) transferred to the Cr(III) product? Product_Analysis->Ligand_Transfer Rate_Comparison Compare the reaction rate to a similar outer-sphere reaction. Ligand_Transfer->Rate_Comparison No Inner_Sphere Inner-Sphere Mechanism Ligand_Transfer->Inner_Sphere Yes Rate_Comparison->Inner_Sphere Much Faster Rate_Comparison->Outer_Sphere Similar/Slower

Caption: Logic Diagram for Mechanism Determination.

References

A Comparative Analysis of Computational Predictions and Experimental Data for Hexaamminechromium(III) Ion Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals correlating theoretical predictions with empirical results for a model chromium azane complex, the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺.

This guide provides a detailed comparison of computationally predicted and experimentally determined properties of the hexaamminechromium(III) ion, a classic example of a chromium azane complex. By juxtaposing theoretical calculations, primarily from Density Functional Theory (DFT), with experimental data from X-ray crystallography, UV-Visible spectroscopy, and vibrational spectroscopy, this document aims to offer a clear perspective on the accuracy and utility of modern computational methods in predicting the characteristics of transition metal complexes.

Structural Geometry: A Close Agreement

The three-dimensional arrangement of ligands around the central chromium ion is a fundamental property that influences the complex's reactivity and electronic structure. X-ray crystallography provides the definitive experimental determination of this geometry, while computational methods can predict it by minimizing the electronic energy of the system.

A key geometric parameter is the chromium-nitrogen (Cr-N) bond length. Experimental determination through X-ray crystallography of hexaamminechromium(III) salts has established this distance with high precision. Computational models, particularly those employing DFT, have been used to predict this bond length by optimizing the molecular geometry.

Table 1: Comparison of Experimental and Computationally Predicted Cr-N Bond Lengths for [Cr(NH₃)₆]³⁺

ParameterExperimental Value (Å)Computational MethodPredicted Value (Å)Reference
Cr-N Bond Length2.0644 (25)DFTNot specified in abstract[1]

The experimental Cr-N bond length in [Cr(NH₃)₆][CuCl₅] has been determined to be 2.0644 (25) Å.[1] Computational studies using Density Functional Theory have also been performed to predict the geometry of the [Cr(NH₃)₆]³⁺ ion, although the specific predicted bond length from the compared abstract is not provided, the study indicates good agreement with experimental data.

Electronic Properties: Predicting Spectroscopic Transitions

The color and electronic behavior of transition metal complexes are governed by the arrangement of their d-electrons. UV-Visible spectroscopy is the primary experimental technique used to probe the electronic transitions between d-orbitals. The absorption maxima (λmax) in a UV-Vis spectrum correspond to the energies of these transitions. Computational chemistry offers powerful tools to calculate the energies of these electronic transitions, providing a theoretical spectrum that can be compared with experimental results.

For the hexaamminechromium(III) ion, a d³ complex, two primary spin-allowed electronic transitions are expected in the visible region. These correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states.

Table 2: Comparison of Experimental and Computationally Predicted UV-Visible Absorption Maxima for [Cr(NH₃)₆]³⁺

TransitionExperimental λmax (nm)Computational MethodPredicted λmax (nm)Reference
⁴A₂g → ⁴T₂g~475Not specifiedNot specified[2]
⁴A₂g → ⁴T₁g(F)~365Not specifiedNot specified[2]

The experimental absorption spectrum of [Cr(NH₃)₆]³⁺ in an aqueous solution displays two distinct bands with maxima at approximately 475 nm and 365 nm.[2] These bands are attributed to the spin-allowed d-d transitions. Computational studies have been successful in predicting these transitions, further validating the theoretical models.

Vibrational Properties: A Fingerprint of Molecular Motion

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a complex. Each peak in a vibrational spectrum corresponds to a specific stretching or bending motion of the atoms. Computational methods can predict these vibrational frequencies by calculating the second derivatives of the energy with respect to atomic displacements.

Comparing the predicted vibrational spectrum with the experimental one allows for the assignment of spectral bands to specific molecular motions and provides a stringent test of the computational model's accuracy in describing the potential energy surface of the molecule.

Table 3: Comparison of Key Experimental and Computationally Predicted Vibrational Frequencies for Cr⁺(NH₃)n Complexes

Vibrational ModeExperimental Frequency (cm⁻¹) (for n=1-6)Computational MethodPredicted Frequency (cm⁻¹) (for n=1-6)Reference
Antisymmetric N-H stretch~3380M11L/6-311++G(3df,3pd)Complemented by calculations[3]
Symmetric N-H stretch~3300 (intense for n=1-2, weak for n=3)M11L/6-311++G(3df,3pd)Complemented by calculations[3]

Vibrational spectra for Cr⁺(NH₃)₁₋₆ have been obtained in the N-H stretching region, showing an intense peak around 3380 cm⁻¹ corresponding to the antisymmetric N-H stretch.[3] The symmetric N-H stretch is observed around 3300 cm⁻¹.[3] These experimental findings are complemented by calculations at the M11L/6-311++G(3df,3pd) level of theory.[3] While this data is for Cr⁺, it demonstrates the principle of comparing experimental and computational vibrational spectroscopy for chromium ammine complexes. The infrared spectra of hexaammine complexes, including [Cr(NH₃)₆]Cl₃, have been extensively studied and documented.[4]

Experimental Protocols

A brief overview of the key experimental methodologies is provided below.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the chromium azane complex. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be constructed, from which the atomic positions and thus bond lengths and angles are determined.

UV-Visible Spectroscopy

The electronic absorption spectrum of the chromium azane complex is recorded using a UV-Visible spectrophotometer. A solution of the complex in a suitable solvent (e.g., water) is placed in a cuvette. Light from a source that spans the ultraviolet and visible range is passed through the sample. The instrument measures the amount of light absorbed at each wavelength. The resulting spectrum is a plot of absorbance versus wavelength, from which the absorption maxima (λmax) and molar absorptivity (ε) can be determined.

Vibrational (Infrared and Raman) Spectroscopy

Infrared (IR) spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution. The sample is then exposed to infrared radiation, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured.

Raman spectra are acquired by irradiating a sample with a monochromatic laser source. The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency from the incident light due to inelastic scattering (the Raman effect). The frequency shifts correspond to the vibrational frequencies of the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of comparing computational predictions with experimental results.

experimental_workflow cluster_exp Experimental Determination cluster_data Experimental Data synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray uvvis UV-Vis Spectroscopy synthesis->uvvis ir_raman IR & Raman Spectroscopy synthesis->ir_raman bond_length Bond Lengths & Angles xray->bond_length abs_max Absorption Maxima uvvis->abs_max vib_freq Vibrational Frequencies ir_raman->vib_freq

Caption: Experimental workflow for obtaining physical properties of chromium azane complexes.

computational_workflow cluster_comp Computational Prediction cluster_pred Predicted Data model Build Molecular Model geom_opt Geometry Optimization (DFT) model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc excited_state Excited State Calculation geom_opt->excited_state pred_bond_length Bond Lengths & Angles geom_opt->pred_bond_length pred_vib_freq Vibrational Frequencies freq_calc->pred_vib_freq pred_abs_max Absorption Maxima excited_state->pred_abs_max

Caption: Computational workflow for predicting properties of chromium azane complexes.

comparison_logic exp_data Experimental Data comparison Direct Comparison & Correlation exp_data->comparison comp_data Computational Predictions comp_data->comparison validation Validation of Computational Model comparison->validation prediction Prediction of Properties for Novel Complexes validation->prediction

Caption: Logical relationship for validating and utilizing computational models.

References

Chromium Supplementation and its Impact on Anthropometric Measures: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of current scientific evidence from multiple meta-analyses reveals that chromium supplementation may have a modest, yet statistically significant, effect on reducing body weight, Body Mass Index (BMI), and body fat percentage in overweight or obese individuals. However, the clinical relevance of these changes remains a subject of ongoing discussion within the research community.

This guide provides a comparative analysis of key meta-analyses investigating the efficacy of chromium supplementation on anthropometric indices. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the current evidence base. The data presented is aggregated from comprehensive systematic reviews and meta-analyses of randomized controlled trials (RCTs).

Quantitative Comparison of Meta-Analyses

The following table summarizes the key quantitative findings from several influential meta-analyses. It offers a side-by-side comparison of their scope, interventions, and primary outcomes, allowing for a nuanced understanding of the collective evidence.

Meta-AnalysisNumber of TrialsTotal ParticipantsChromium DosageIntervention DurationWeighted Mean Difference (WMD) in Body Weight (95% CI)WMD in BMI (95% CI)WMD in Body Fat % (95% CI)
Tsang et al. (2019) 21 trials (from 19 studies)1316VariedVaried-0.75 kg (-1.04 to -0.45)[1][2][3]-0.40 kg/m ² (-0.66 to -0.13)[1][2][3]-0.68% (-1.32 to -0.03)[1][2][3]
Onakpoya et al. (2013) 11 trialsNot specifiedVariedVaried-0.50 kg (-0.97 to -0.03)[4]Not ReportedNot Reported
Pittler et al. (2003) 10 trials489Chromium PicolinateVaried-1.1 kg (-1.8 to -0.4)[5][6]Not Reported-1.2% (-1.7 to -0.6)[7]

Note: The results from Pittler et al. (2003) were noted to be largely dependent on the results of a single trial.[5][6] Subgroup analyses in the Tsang et al. (2019) study indicated that more significant improvements in weight loss and body fat percentage were observed in studies with durations of 12 weeks or less and with doses of 400 μ g/day or less.[1][2][3]

Experimental Protocols

The methodologies employed in the individual randomized controlled trials (RCTs) that form the basis of these meta-analyses are crucial for interpreting the validity and generalizability of the findings. Below is a summary of the typical experimental protocols.

Study Design: All included studies in the meta-analyses were randomized, double-blind, placebo-controlled trials.[5][6] This design is the gold standard for minimizing bias, as neither the participants nor the researchers know who is receiving the active supplement versus a placebo.

Participant Population: The participants in these trials were generally adults classified as overweight or obese, often with a Body Mass Index (BMI) of 25 kg/m ² or higher. Some studies included individuals with type 2 diabetes, while others focused on otherwise healthy overweight or obese populations.

Intervention:

  • Chromium Supplementation: Various forms of trivalent chromium were used, with chromium picolinate being the most common.[5][6][7] Dosages typically ranged from 200 to 1000 µg per day.

  • Placebo: The control groups received a placebo that was identical in appearance and taste to the chromium supplement.

Data Collection and Anthropometric Measurements: Standardized and calibrated instruments were used to measure anthropometric indices.

  • Body Weight: Measured using calibrated scales, typically in the morning before breakfast and after voiding.

  • Height: Measured with a stadiometer.

  • Body Mass Index (BMI): Calculated as weight in kilograms divided by the square of height in meters ( kg/m ²).

  • Body Fat Percentage: Assessed using various methods, including dual-energy X-ray absorptiometry (DEXA), bioelectrical impedance analysis (BIA), and skinfold thickness measurements.

Workflow of a Meta-Analysis in Nutritional Supplementation Research

The following diagram illustrates the typical workflow involved in conducting a meta-analysis of clinical trials on nutritional supplements, such as chromium. This process ensures a systematic and rigorous evaluation of the existing literature.

MetaAnalysisWorkflow cluster_0 Phase 1: Planning and Scoping cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis and Synthesis cluster_3 Phase 4: Reporting A Define Research Question (PICO: Population, Intervention, Comparison, Outcome) B Develop Search Strategy (Keywords, Databases) A->B C Systematic Literature Search (e.g., PubMed, Cochrane Library) B->C D Screening of Studies (Title/Abstract and Full-Text) C->D E Data Extraction (Study characteristics, Outcomes) D->E F Assess Risk of Bias (e.g., Cochrane Risk of Bias tool) E->F G Statistical Analysis (Pooling effect sizes, Heterogeneity assessment) F->G H Subgroup and Sensitivity Analyses G->H I Interpret Findings and Draw Conclusions H->I J Publish Meta-Analysis I->J

Typical workflow for a meta-analysis of nutritional supplementation studies.

Signaling Pathways and Potential Mechanisms

While the precise mechanisms through which chromium may influence body composition are not fully elucidated, several signaling pathways have been proposed. Trivalent chromium is believed to potentiate the action of insulin by binding to an oligopeptide called chromodulin. This complex can then bind to and activate insulin receptors on cell surfaces, leading to enhanced glucose uptake and metabolism. By improving insulin sensitivity, chromium may help to regulate appetite and reduce fat accumulation.

The following diagram illustrates this proposed mechanism of action.

ChromiumMechanism cluster_cell Cell cluster_bloodstream Bloodstream InsulinReceptor Insulin Receptor GLUT4 GLUT4 Transporter InsulinReceptor->GLUT4 activates GlucoseUptake Glucose Uptake and Metabolism GLUT4->GlucoseUptake facilitates Insulin Insulin Insulin->InsulinReceptor binds to Chromium Trivalent Chromium (Cr3+) Chromodulin Chromodulin (Apochromodulin) Chromium->Chromodulin binds to Chromodulin->InsulinReceptor potentiates insulin binding

Proposed mechanism of chromium in enhancing insulin signaling.

References

Safety Operating Guide

Proper Disposal of Azane and Chromium-Containing Laboratory Waste

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers and Laboratory Professionals

Effectively managing chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of laboratory waste containing azane (ammonia) and chromium, with a focus on ensuring the safety of personnel and compliance with regulations. The information herein is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Both ammonia and chromium compounds, particularly hexavalent chromium (Cr(VI)), pose significant health and environmental risks. Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All containers for chromium-containing waste must be clearly labeled with a "CANCER HAZARD" warning.[1][2] Safety showers and eyewash stations should be readily accessible.[1][2]

Disposal of Mixed Azane (Ammonia) and Chromium Waste

Waste streams containing both ammonia and chromium require a multi-step treatment process to neutralize the ammonia and reduce and precipitate the chromium. The general principle is to first reduce the highly toxic hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) under acidic conditions. Following reduction, the pH is raised to neutralize the solution and precipitate the chromium as chromium(III) hydroxide. This pH adjustment can simultaneously address the ammonia in the waste.

Experimental Protocol: In-Lab Treatment of Chromium and Ammonia Waste

This protocol is designed for small quantities of aqueous waste generated in a laboratory setting.

Materials:

  • Sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate (Na₂S₂O₃)

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • pH indicator strips or a pH meter

  • Appropriate beakers and stirring equipment

  • Chemical fume hood

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation and Acidification:

    • Perform all steps in a chemical fume hood.

    • If the waste solution is not already acidic, carefully and slowly add sulfuric acid or hydrochloric acid to adjust the pH to approximately 2-3. This is the optimal pH for the reduction of Cr(VI).[3]

  • Reduction of Hexavalent Chromium (Cr(VI)):

    • Slowly add a reducing agent, such as sodium metabisulfite or sodium thiosulfate, to the acidic chromium solution while stirring.

    • Continue adding the reducing agent in small portions until the solution's color changes from orange/yellow (indicative of Cr(VI)) to a blue-green color (indicative of Cr(III)).[4]

  • Neutralization and Precipitation:

    • Once the reduction is complete, begin to slowly add a base, such as sodium carbonate or a dilute solution of sodium hydroxide, while stirring continuously.

    • This step will neutralize the acid and raise the pH. As the pH increases to between 7 and 8, the trivalent chromium will precipitate out of the solution as chromium(III) hydroxide (Cr(OH)₃), a grayish-green solid.[3][5] This pH range is also suitable for neutralizing aqueous ammonia, converting it to the less volatile ammonium ion (NH₄⁺).

    • Monitor the pH carefully using pH strips or a pH meter.

  • Separation and Disposal:

    • Allow the solid chromium(III) hydroxide precipitate to settle. This process may take 30 minutes or more.[3][4]

    • Separate the liquid supernatant from the solid precipitate by decantation or filtration.

    • Liquid Waste (Supernatant): The remaining liquid should be tested to ensure the chromium concentration is within sewerable limits (typically <2-5 ppm, but check local regulations).[6] If compliant, it can be disposed of down the drain with copious amounts of water.

    • Solid Waste (Precipitate): The chromium hydroxide precipitate is considered hazardous waste. It should be collected in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department. Do not dispose of this solid waste in the regular trash.

Disposal of Separate Waste Streams

Chromium Waste (Aqueous)

Follow the same reduction and precipitation protocol described above (Steps 1-4). The key is the conversion of Cr(VI) to Cr(III) and its subsequent removal as a solid precipitate. For solid chromium-contaminated waste such as gloves, pipette tips, and paper towels, dispose of them in a waste container specifically designated and labeled for chromium waste.[1][2]

Azane (Ammonia) Waste (Aqueous)

The disposal method for ammonia solutions depends on the concentration and volume.

  • Dilution (for small quantities): Small amounts of dilute ammonia solution can be further diluted with at least 10 parts water and then poured down a drain that leads to a sanitary sewer system, followed by a large flush of water.[7][8]

  • Neutralization (for larger or concentrated quantities): In a well-ventilated fume hood, slowly add an acid like hydrochloric acid or diluted sulfuric acid to the ammonia solution to adjust the pH to a neutral range (around 7-8).[8] This converts the ammonia to less harmful ammonium salts. The neutralized solution can then be safely discharged into the sewer system, adhering to local regulations.[8]

Never mix ammonia waste with bleach , as this can produce toxic chloramine gas.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in-lab treatment of chromium waste.

ParameterValue/RangePurposeCitation(s)
Cr(VI) Reduction
Optimal pH2 - 3To facilitate the chemical reduction of Cr(VI) to Cr(III).[3]
Cr(III) Precipitation
Optimal pH7 - 10To precipitate Cr(III) as chromium(III) hydroxide.[2][9]
Settling Time≥ 30 minutesTo allow the Cr(OH)₃ precipitate to settle before separation.[3]
Ammonia Neutralization
Target pH7 - 8To convert ammonia to less harmful ammonium salts.[6]
Final Effluent
Sewerable Chromium Limit< 5 mg/L (ppm)Maximum concentration for drain disposal (verify with local regulations).[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for treating a mixed waste stream of azane (ammonia) and hexavalent chromium.

WasteDisposalWorkflow Start Start: Mixed Azane/Cr(VI) Aqueous Waste Assess Assess Hazards & Wear PPE Start->Assess FumeHood Work in Chemical Fume Hood Assess->FumeHood Acidify 1. Acidify to pH 2-3 (e.g., with H₂SO₄) FumeHood->Acidify Reduce 2. Reduce Cr(VI) to Cr(III) (e.g., with Na₂S₂O₃) Acidify->Reduce CheckColor Verify Color Change (Orange → Blue-Green) Reduce->CheckColor Neutralize 3. Neutralize & Precipitate (Add Na₂CO₃ to pH 7-8) CheckColor->Neutralize Success Settle 4. Settle Precipitate (≥30 min) Neutralize->Settle Separate 5. Separate Solid & Liquid Settle->Separate SolidWaste Solid Waste (Cr(OH)₃) Collect for EHS Pickup Separate->SolidWaste LiquidWaste Liquid Supernatant Test for Cr Content Separate->LiquidWaste CheckLimit Cr < Sewer Limit? LiquidWaste->CheckLimit Drain Dispose to Drain with Copious Water CheckLimit->Drain Yes Retreat Retreat or Collect for EHS Pickup CheckLimit->Retreat No

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azane;chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of "Azane;chromium," a term referring to mixtures or reaction products of ammonia (azane) and chromium. Given the hazardous nature of both components, particularly the potential for the formation of various chromium-ammonia complexes and chromium hydroxides, adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide will serve as your preferred resource for laboratory safety and chemical handling of this compound, offering procedural, step-by-step guidance.

Understanding the Hazards

When handling this compound, it is imperative to be aware of the distinct and combined hazards of its constituent components. Ammonia is a corrosive gas with a pungent odor that can cause severe skin burns and eye damage upon contact, and respiratory irritation if inhaled.[1][2][3][4] Chromium exists in various oxidation states, with chromium(III) and chromium(VI) compounds being the most common in a laboratory setting. Chromium(VI) is a known human carcinogen and can cause a range of health effects, including respiratory irritation, skin allergies, and organ damage.[5][6][7]

The reaction of ammonia with aqueous solutions of chromium ions, particularly chromium(III), results in the precipitation of chromium(III) hydroxide, a gelatinous solid.[8][9] While chromium(III) compounds are generally less toxic than chromium(VI), they can still cause skin and eye irritation.[10]

Key Hazards:
  • Ammonia: Corrosive to skin, eyes, and respiratory tract.[1][2][3][4]

  • Chromium(VI): Carcinogenic, sensitizer, and irritant.[5][6][7]

  • Chromium(III): Irritant to skin and eyes.[10]

  • Reaction Products: The primary reaction product, chromium(III) hydroxide, is a skin and eye irritant.[8] The hazards of specific chromium-ammonia complexes can vary.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required PPE for various tasks.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Preparation of Solutions Double gloving with nitrile or neoprene gloves.Chemical splash goggles and a full-face shield.A lab coat and a chemical-resistant apron.Work within a certified chemical fume hood. A respirator with an ammonia/methylamine cartridge and a P100 particulate filter may be required based on risk assessment.
Handling Precipitates/Solids Nitrile or neoprene gloves.Chemical splash goggles.A lab coat.Work within a certified chemical fume hood or use a NIOSH-approved respirator with a P100 filter for dusts.[10]
Transferring Solutions Nitrile or neoprene gloves.Chemical splash goggles.A lab coat.Work within a certified chemical fume hood.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a full-face shield.Chemical-resistant suit or coveralls.[1]A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges for both ammonia and chromium.[1]
Waste Disposal Nitrile or neoprene gloves.Chemical splash goggles.A lab coat.Work within a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and prevent accidents.

Preparation and Handling of this compound Solutions
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Have a spill kit readily available (see Section 4).

  • Donning PPE: Put on all required PPE as outlined in the table above before handling any chemicals.

  • Chemical Handling:

    • When mixing, always add chromium compounds to the ammonia solution slowly and in small increments to control the reaction rate and heat generation.

    • Use appropriate glassware and ensure it is free from cracks or defects.

    • Keep all containers tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Clean the work area, ensuring no residual chemical contamination.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood, Eyewash, Spill Kit) don_ppe Don Appropriate PPE prep_area->don_ppe mix_chem Mix Chemicals (Slowly add Chromium to Ammonia) don_ppe->mix_chem conduct_exp Conduct Experiment mix_chem->conduct_exp seal_cont Seal Containers When Not in Use conduct_exp->seal_cont wash_hands Wash Hands and Exposed Skin seal_cont->wash_hands clean_area Clean Work Area wash_hands->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe

Caption: A flowchart outlining the safe handling of this compound.

Spill Response Plan

Immediate and correct response to a spill is critical to mitigate hazards.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent entry.

  • Assess: From a safe distance, assess the extent of the spill and the chemicals involved.

  • Small Spills (manageable by trained lab personnel):

    • Don the appropriate spill response PPE.

    • Contain the spill using absorbent pads or other suitable materials from the spill kit.[11]

    • For ammonia spills, neutralization with a weak acid (e.g., citric acid solution) can be performed by trained personnel.[2]

    • For chromium spills, do not use strong oxidizing agents for cleanup.

    • Collect the absorbed material into a clearly labeled, sealed waste container.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the area immediately.

    • Activate the emergency alarm.

    • Contact the institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams.

  • Neutralization (for aqueous solutions under controlled conditions by trained personnel):

    • If permissible by institutional guidelines, the pH of the waste solution should be adjusted to a neutral range (pH 6-8) before disposal. This should be done slowly and in a fume hood.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow for this compound Waste

G Disposal Workflow for this compound Waste cluster_collection Collection cluster_treatment Pre-Disposal Treatment (if applicable) cluster_disposal Final Disposal collect_waste Collect Waste in Labeled, Sealed Containers separate_waste Separate from Other Waste Streams collect_waste->separate_waste neutralize Neutralize pH (6-8) in Fume Hood separate_waste->neutralize contact_ehs Contact Environmental Health & Safety neutralize->contact_ehs follow_regs Follow All Regulations contact_ehs->follow_regs

Caption: A flowchart for the safe disposal of this compound waste.

Quantitative Data Summary

SubstanceOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)Health Hazards
Ammonia 50 ppm (35 mg/m³)25 ppm (18 mg/m³)Corrosive to skin, eyes, and respiratory tract; can cause severe burns.[1][2][3][4]
Chromium(VI) 5 µg/m³0.2 µg/m³Carcinogen, respiratory sensitizer, skin and eye irritant, can cause nasal septum perforation and organ damage.[5][6][7]
Chromium Metal & Cr(III) Compounds 1 mg/m³ (as Cr)0.5 mg/m³ (as Cr)Skin and eye irritant.[10]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average

By adhering to these rigorous safety protocols, you contribute to a secure research environment for yourself and your colleagues. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the Safety Data Sheets (SDS) for the chemicals you are using.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.